1-(3-Chloropropyl)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28334. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-chloropropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBUDMMFXRNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203187 | |
| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-49-1 | |
| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5472-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-chloropropyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 1-(3-Chloropropyl)piperidine hydrochloride
An In-Depth Technical Guide to 1-(3-Chloropropyl)piperidine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
Executive Summary
This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and chemical industries.[1] Characterized by a stable piperidine ring and a reactive chloropropyl side chain, this compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and complex chemical structures.[1] Its utility is particularly pronounced in the development of novel therapeutics targeting neurological disorders, as well as in the creation of new analgesic and anti-inflammatory agents.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthetic pathways, analytical validation, and critical applications, grounded in established safety and handling protocols.
The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, often with high affinity. The prevalence of the piperidine motif in clinically approved drugs is a testament to its utility.[2] Its inclusion in a molecule can enhance druggability by improving metabolic stability, modulating lipophilicity to facilitate transport across biological membranes, and improving overall pharmacokinetic properties, often while reducing toxicity.[2] this compound is a prime example of a functionalized piperidine scaffold, designed for efficient integration into larger, more complex drug candidates.
Physicochemical Properties and Structural Characterization
Accurate characterization of a starting material is a foundational requirement for reproducible and successful synthesis. This compound is typically a white to off-white crystalline solid under standard conditions.[1] Its key properties are summarized below.
| Property | Value | References |
| CAS Number | 5472-49-1 | [1][3] |
| Molecular Formula | C₈H₁₆ClN · HCl | [1] |
| Molecular Weight | 198.13 g/mol | [1][4] |
| Appearance | White to almost white powder or crystal | [1][4] |
| Melting Point | 216 - 223 °C | [1] |
| Purity | Typically ≥97% | [1] |
| Synonyms | 3-Piperidinopropyl Chloride Hydrochloride, N-(3-Chloropropyl)piperidine hydrochloride | [1][5] |
Structural Representation
The structure consists of a saturated six-membered piperidine ring N-substituted with a 3-chloropropyl chain, supplied as a hydrochloride salt to improve stability and handling.
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction, specifically the N-alkylation of piperidine. The following protocol describes a representative and logical pathway.
Causality Behind the Experimental Design
The core of this synthesis is the reaction between the nucleophilic secondary amine of piperidine and an alkyl halide with a three-carbon chain. 1-Bromo-3-chloropropane is often selected as the alkylating agent due to the higher reactivity of the bromine atom compared to the chlorine, allowing for a more selective initial reaction at the desired position. The presence of a base is critical to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. The final step involves converting the resulting free base into its hydrochloride salt, which is generally more crystalline, stable, and easier to handle than the free base oil.
Experimental Protocol: N-Alkylation of Piperidine
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Charge the flask with piperidine (1.0 eq.) and a suitable solvent such as acetone or acetonitrile. Add a non-nucleophilic base like potassium carbonate (1.5 eq.).
-
Alkylation: Dissolve 1-bromo-3-chloropropane (1.1 eq.) in the same solvent and add it dropwise to the stirring piperidine solution at room temperature. The slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(3-chloropropyl)piperidine free base, often as an oil.
-
Salt Formation: Dissolve the crude oil in diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid in the same solvent while stirring.
-
Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove impurities, and dry under vacuum to yield the final product. Purity can be further enhanced by recrystallization.
Caption: Generalized synthetic workflow for this compound.
Applications in Drug Development and Chemical Synthesis
The primary value of this compound lies in its role as a bifunctional intermediate. The piperidine ring provides a core structural motif, while the terminal chlorine on the propyl chain serves as a reactive handle for further chemical modifications.
-
Pharmaceutical Development: This compound is a key starting material for synthesizing a range of pharmaceuticals.[1] The chloropropyl group allows for the covalent attachment of the piperidine moiety to other complex molecules through nucleophilic substitution reactions. This strategy is employed in the synthesis of drugs targeting the central nervous system and in the development of analgesics.[1]
-
Chemical Synthesis: In broader organic synthesis, it is used as a building block to introduce the N-propylpiperidine fragment into larger molecules.[1] This is valuable in creating libraries of compounds for high-throughput screening in drug discovery campaigns.
-
Agrochemicals and Specialty Chemicals: Its utility extends to the development of novel agrochemicals and specialty chemicals where the specific properties of the piperidine group are desired.[1]
Caption: Role of the intermediate in coupling the piperidine motif to a core structure.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is an irritant and requires careful management.
Hazard Identification
| Hazard Code | Description | Classifications |
| H315 | Causes skin irritation | Skin Irritant 2 |
| H319 | Causes serious eye irritation | Eye Irritant 2 |
| H335 | May cause respiratory irritation | STOT SE 3 |
Data sourced from Sigma-Aldrich.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation of dust.[6] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6][8]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved N95 dust mask or a higher level of respiratory protection.[6]
-
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its reactive functionality make it an indispensable intermediate. For drug development professionals, it provides a reliable and efficient means to incorporate the pharmacologically significant piperidine scaffold into novel therapeutic candidates. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential safely and effectively.
References
- This compound. ChemBK. [Link]
- This compound. Synocule – Research Lab. [Link]
- Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. Cole-Parmer. [Link]
- CN104402842A - Synthetic method of piperazidines drug intermediate.
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2. PubChem. [Link]
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Chongqing Chemdad Co., Ltd. [Link]
- SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synocule.in [synocule.in]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(3-Chloropropyl)piperidine Hydrochloride: Synthesis, Characterization, and Application
Executive Summary: 1-(3-Chloropropyl)piperidine hydrochloride is a pivotal chemical intermediate, distinguished by its piperidine core and reactive chloropropyl sidechain. This guide offers a comprehensive overview for researchers and drug development professionals, detailing its chemical properties, a robust synthesis protocol, in-depth structural elucidation, and its critical role as a building block in the pharmaceutical industry. By grounding technical data with mechanistic insights, this document serves as an authoritative resource for leveraging this versatile compound in complex organic synthesis.
Introduction: A Versatile Synthetic Building Block
This compound (CAS No: 5472-49-1) is a white crystalline solid that has become an indispensable tool in synthetic organic chemistry.[1][2] Its value lies in the combination of a stable piperidine ring and a reactive primary alkyl chloride. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known to enhance druggability, improve pharmacokinetic properties, and offer a stable, versatile backbone.[3] The chloropropyl group, an effective electrophile, allows for straightforward N-alkylation reactions with a wide range of nucleophiles.
This dual functionality makes it a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[1][3] This guide provides an in-depth examination of its synthesis, characterization, reactivity, and applications, designed to equip scientists with the knowledge to effectively and safely utilize this compound in their research and development endeavors.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 5472-49-1 | [1][4] |
| Molecular Formula | C₈H₁₆ClN · HCl | [1][4] |
| Molecular Weight | 198.13 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 216 - 223 °C | [1][4] |
| Purity | ≥97% | [2][4] |
| Solubility | Soluble in water | [5] |
| Storage | Room Temperature, in a cool, dry, well-ventilated area | [1][2] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between piperidine and a 1,3-dihalopropane, such as 1-bromo-3-chloropropane or 1,3-dichloropropane. The following protocol describes a common and reliable method.
Synthesis Protocol
Reaction: Piperidine + 1-Bromo-3-chloropropane → 1-(3-Chloropropyl)piperidine (Free Base) → this compound
Materials:
-
Piperidine
-
1-Bromo-3-chloropropane
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with piperidine, acetone, and water.
-
Reagent Addition: While stirring the mixture at a controlled temperature (e.g., 25-30°C), slowly add a solution of sodium hydroxide. This deprotonates the piperidinium ion, generating the free piperidine nucleophile required for the reaction.
-
Alkylation: Slowly add 1-bromo-3-chloropropane to the reaction mixture. The reaction is exothermic; maintain the temperature to prevent side reactions. The more reactive bromine atom is displaced by the piperidine nitrogen in an Sₙ2 reaction.
-
Reaction Monitoring: Stir the reaction for several hours (e.g., 15-18 hours) at room temperature.[6] Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup & Extraction: Once complete, stop stirring and allow the layers to separate. The product, 1-(3-chloropropyl)piperidine free base, will be in the organic layer. Separate the organic layer and wash it with brine to remove water-soluble impurities.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Salt Formation & Purification: Dissolve the crude oil in a suitable solvent like acetone or diethyl ether. Add a solution of HCl in ether or dioxane dropwise while stirring. The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold acetone or ether to remove any remaining impurities, and dry under vacuum to obtain pure this compound.
Causality and Experimental Choices
-
Choice of Dihalopropane: 1-Bromo-3-chloropropane is often preferred over 1,3-dichloropropane because the C-Br bond is weaker and more labile than the C-Cl bond, making bromide a better leaving group. This allows for selective reaction at the brominated carbon, leaving the chloro group intact for subsequent functionalization.
-
Use of Base: Sodium hydroxide is crucial for deprotonating the piperidine starting material, which is often stored as its hydrochloride salt. This ensures the nitrogen is nucleophilic enough to attack the alkyl halide.
-
Salt Formation: Converting the final product to its hydrochloride salt serves two purposes: it provides a stable, solid form that is easier to handle and purify than the oily free base, and it enhances its shelf-life. Recrystallization of the salt is an effective final purification step.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number of different types of protons and their neighboring environments. For this compound, one would expect to see characteristic signals for the piperidine ring protons and the three distinct methylene (-CH₂-) groups of the chloropropyl chain. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all non-equivalent carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons in the piperidine ring and the three carbons of the propyl chain, with the carbon bonded to chlorine appearing at a characteristic downfield shift.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify functional groups. The spectrum would show C-H stretching and bending vibrations for the alkyl groups, C-N stretching for the tertiary amine, and a characteristic C-Cl stretch. The broad absorption associated with the N-H⁺ of the hydrochloride salt would also be a key feature.
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, allowing for confirmation of the molecular weight. The fragmentation pattern can also offer further structural evidence.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak for the target compound indicates high purity.[7] The area of the peak can be used to quantify the purity against a reference standard.
-
Gas Chromatography (GC): For the more volatile free-base form, GC can be an effective method for purity assessment.
Chemical Reactivity and Applications
The primary utility of this compound is as an alkylating agent. The terminal chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.
Mechanism of Action in Synthesis
The compound serves as a 3-piperidinopropyl synthon. In a typical reaction, the hydrochloride salt is first neutralized with a base to generate the free amine. The nucleophile of interest (e.g., an amine, thiol, or phenoxide) then displaces the chloride ion via an Sₙ2 reaction, forming a new carbon-nucleophile bond and tethering the 3-piperidinopropyl moiety to the target molecule.
Caption: Generalized Sₙ2 reaction mechanism using 1-(3-chloropropyl)piperidine.
Applications in Pharmaceutical Synthesis
This intermediate is a cornerstone in the synthesis of various pharmaceuticals, especially antipsychotic and neuroleptic drugs.[1] Its structure is often incorporated to modulate receptor binding affinity and improve the pharmacokinetic profile of the final drug molecule.
-
Pipotiazine Synthesis: It is a key reactant in the synthesis of pipotiazine, a typical antipsychotic of the phenothiazine class.
-
Antidepressant Agents: It is used as an alkylating agent to synthesize novel antidepressant agents, such as derivatives of trazodone.[6] The piperidinopropyl chain is crucial for the interaction of these drugs with dopamine and serotonin receptors.
-
General Research: The compound is widely used in medicinal chemistry and neurochemistry research to create novel ligands for exploring neurotransmitter systems and developing new therapeutic agents.[1]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is an irritant and may cause eye, skin, and respiratory tract irritation.[2][4] The toxicological properties have not been fully investigated.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][8]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]
-
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[2] Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful tool for synthetic chemists. Its predictable reactivity, combined with the favorable properties imparted by the piperidine scaffold, has solidified its role as a key intermediate in the development of complex and medicinally important molecules. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, enables researchers to confidently and efficiently harness its synthetic potential.
References
- Cole-Parmer. Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%.
- Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
- International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(3-氯丙基)哌啶 单盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. fishersci.com [fishersci.com]
A Technical Guide to 1-(3-Chloropropyl)piperidine Hydrochloride (CAS 5472-49-1): Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
1-(3-Chloropropyl)piperidine hydrochloride, identified by CAS number 5472-49-1, is a heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical development and organic synthesis.[1] As a bifunctional molecule, it features a stable piperidine ring, a privileged scaffold in medicinal chemistry, and a reactive chloropropyl side chain.[1][2] This unique combination makes it an invaluable and versatile building block for the construction of more complex molecular architectures.[1] This guide provides an in-depth examination of its chemical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its critical role as an intermediate in the development of therapeutic agents. The content herein is curated for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key synthetic intermediate.
Physicochemical Properties & Characterization
The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, reaction conditions, and analytical validation methods.
Core Properties
The fundamental properties of this compound are summarized below. This data is essential for laboratory handling, reaction stoichiometry calculations, and solubility assessments.
| Property | Value | Source(s) |
| CAS Number | 5472-49-1 | [1] |
| Molecular Formula | C₈H₁₆ClN · HCl | [1][3] |
| Molecular Weight | 198.13 g/mol | [1][3] |
| Appearance | White to almost white crystalline powder or solid | [1][3][4] |
| Melting Point | 216 - 223 °C | [1][4][5] |
| Solubility | Soluble in water and alcohol | [6] |
| Synonyms | N-(3-Chloropropyl)piperidine hydrochloride, 3-Piperidinopropyl Chloride Hydrochloride | [1][3][4] |
Structural Confirmation and Purity Analysis
Validation of both the identity and purity of this compound is paramount for its successful use in synthesis. The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle than its free-base form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum will show characteristic peaks for the piperidine ring protons and the distinct signals of the three methylene groups of the chloropropyl chain. This technique provides unambiguous confirmation that the desired isomer has been synthesized.
-
Titration : Purity is often quantitatively assessed using titration methods. Argentometric titration can be used to determine the chloride content, while nonaqueous titration is employed to quantify the amine hydrochloride salt, providing a highly accurate measure of purity.[1]
-
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy : MS is used to confirm the molecular weight of the parent ion, while IR spectroscopy helps to identify the presence of key functional groups and confirm the overall structure.[7]
Caption: Chemical structure of this compound.
The Synthetic Pathway: Principles and Protocol
The synthesis of this compound is typically achieved through the nucleophilic alkylation of piperidine. This reaction is a cornerstone of organic chemistry, leveraging the lone pair of electrons on the nitrogen atom to form a new carbon-nitrogen bond.
Mechanistic Principle
The core of the synthesis is an SN2 reaction. Piperidine, acting as the nucleophile, attacks one of the terminal carbons of an electrophilic three-carbon reagent, such as 1-bromo-3-chloropropane. The choice of 1-bromo-3-chloropropane is strategic; the carbon-bromine bond is weaker and more polarized than the carbon-chlorine bond, making the bromine a better leaving group. This allows for selective reaction at the brominated end. The reaction is performed in the presence of a base to neutralize the hydrogen bromide byproduct, driving the reaction to completion. The resulting free base, 1-(3-chloropropyl)piperidine, is then converted to its stable hydrochloride salt by treatment with hydrochloric acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is a representative method and should be performed by qualified personnel with appropriate safety measures.
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperidine (1.0 eq.), 1-bromo-3-chloropropane (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.) in a suitable solvent such as acetonitrile. The base is critical for scavenging the HBr formed during the reaction.[8]
-
Alkylation : Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting piperidine is consumed.
-
Workup and Isolation : After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude 1-(3-chloropropyl)piperidine free base as an oil.
-
Salt Formation : Dissolve the crude oil in a minimal amount of a non-polar solvent like diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring.
-
Purification : The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting material, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity (>98%).[9]
Reactivity and Role as a Synthetic Intermediate
The synthetic value of this compound lies in the reactivity of its terminal alkyl chloride.[1] This functional group serves as an electrophilic handle, enabling the molecule to be coupled with a wide array of nucleophiles to build more elaborate structures.
The chloropropyl chain allows for the introduction of the piperidinopropyl moiety into other molecules. This is a common strategy in medicinal chemistry to modulate a drug candidate's physicochemical properties, such as lipophilicity and basicity, which can significantly improve its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[2][10]
Caption: General reactivity of the chloropropyl group with nucleophiles.
Applications in Pharmaceutical Research & Development
This compound is not just a laboratory curiosity; it is an essential component in the synthetic routes of numerous bioactive molecules and approved drugs.[1]
-
CNS Agents : The piperidine scaffold is prevalent in drugs targeting the Central Nervous System (CNS).[2] This intermediate is used in the synthesis of antipsychotics, antidepressants, and other neurological agents. For example, it is a key intermediate in the synthesis of arylpiperazine compounds like Trazodone, which are used to treat depression and post-traumatic stress.[11][12]
-
Analgesics and Anti-inflammatory Drugs : Its chloropropyl group's reactivity makes it a valuable building block for developing novel therapeutic agents, particularly in the fields of analgesics and anti-inflammatory drugs.[1]
-
Receptor Antagonists : The compound is used in the preparation of Triazolotriazine derivatives, which have been investigated as A₂A receptor antagonists, a class of molecules with potential applications in treating Parkinson's disease and cancer.[]
-
Scaffold for Drug Discovery : Beyond specific targets, the piperidinopropyl moiety introduced by this reagent is known to enhance druggability. It can improve solubility, facilitate transport across biological membranes, and provide a basic nitrogen atom for salt formation or hydrogen bonding interactions with biological targets.[2][10]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or a chemical fume hood.[14] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15] A dust mask is recommended when handling the powder.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4][14]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[6][16]
GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
| Precautionary Code | Description | Source(s) |
| P261 | Avoid breathing dust | |
| P280 | Wear protective gloves/eye protection | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water | [4] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a cornerstone intermediate for chemists and pharmaceutical scientists. Its straightforward synthesis, well-defined reactivity, and the proven value of the piperidine scaffold make it an indispensable tool. A comprehensive understanding of its properties, handling, and synthetic applications, as outlined in this guide, empowers researchers to leverage this versatile building block to its full potential in the creation of novel and impactful chemical entities.
References
- This compound - ChemBK. (2024-04-09). [Link]
- CN104402842A - Synthetic method of piperazidines drug intermediate - Google P
- Laboratory Chemicals, this compound, 1 gram, Each. [Link]
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google P
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. [Link]
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride - Chongqing Chemdad Co., Ltd. [Link]
- SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE. [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- This compound – Synocule. [Link]
- Piperidine, 1-(3-chloropropyl)-, hydrochloride (1:1) - CAS Common Chemistry. [Link]
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120 - PubChem. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 5472-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1-(3-クロロプロピル)ピペリジン 一塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE(5472-49-1) IR Spectrum [chemicalbook.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 52605-52-4 [chemicalbook.com]
- 12. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. fishersci.com [fishersci.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. fishersci.com [fishersci.com]
Molecular weight of 1-(3-Chloropropyl)piperidine hydrochloride
An In-Depth Technical Guide to 1-(3-Chloropropyl)piperidine hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound that serves as a pivotal building block in modern synthetic chemistry. As a bifunctional molecule, featuring a reactive chloropropyl chain and a piperidine ring, it offers chemists a versatile scaffold for constructing more complex molecular architectures. Its significance is particularly pronounced in the pharmaceutical industry, where the piperidine moiety is a common feature in a wide array of therapeutic agents due to its ability to confer favorable pharmacokinetic properties.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth examination of the compound's core properties, synthesis, analytical validation, and key applications, offering both theoretical understanding and practical, field-proven insights for researchers and drug development professionals.
Section 1: Physicochemical Characterization
A thorough understanding of a starting material's physicochemical properties is the foundation of reproducible and successful synthesis. The properties of this compound dictate its handling, reaction conditions, and purification strategies.
Molecular Structure and Properties
The compound exists as a hydrochloride salt, which enhances its stability and renders it a solid at room temperature, simplifying weighing and handling. The protonated piperidine nitrogen makes the compound soluble in water and polar protic solvents.[2][3][4] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 198.13 g/mol | [5][6] |
| Chemical Formula | C₈H₁₆ClN · HCl | [5][6] |
| CAS Number | 5472-49-1 | [3][5][6] |
| Appearance | White to off-white crystalline powder/solid | [4][5][6] |
| Melting Point | 216 - 223 °C (lit.) | [3][4][6][7] |
| Synonyms | 3-Piperidinopropyl Chloride Hydrochloride, N-(3-chloropropyl)piperidine hydrochloride | [3][5][6] |
The melting point range is a critical indicator of purity. A sharp melting point within the specified range typically signifies high purity, whereas a broad or depressed range may suggest the presence of impurities or residual solvent.
Section 2: Synthesis and Purification
The most common and industrially scalable synthesis of 1-(3-Chloropropyl)piperidine involves the N-alkylation of piperidine. The choice of reagents and reaction conditions is dictated by principles of reactivity, cost-effectiveness, and safety.
Expertise in Synthetic Strategy: The 'Why' Behind the Method
The core of the synthesis is a nucleophilic substitution (Sɴ2) reaction. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of an alkyl halide.
-
Choice of Alkylating Agent: While 1,3-dichloropropane could be used, 1-bromo-3-chloropropane is often preferred. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a better leaving group. This selective reactivity allows the reaction to occur preferentially at the brominated end, leaving the chloro group intact for subsequent functionalization.
-
Role of the Base: Piperidine's lone pair of electrons is nucleophilic, but the reaction generates hydrobromic acid (HBr), which would protonate another molecule of piperidine, rendering it non-nucleophilic. To prevent this and drive the reaction to completion, a base like sodium hydroxide (NaOH) is added to neutralize the acid as it forms.
-
Phase-Transfer Catalysis: Piperidine and 1-bromo-3-chloropropane are organic-soluble, while sodium hydroxide is aqueous-soluble. This creates a two-phase system. A phase-transfer catalyst, such as tetra-n-butylammonium hydrogensulfate, is introduced to shuttle the hydroxide ions into the organic phase, facilitating the reaction at the interface of the two liquids and dramatically increasing the reaction rate.[7]
Detailed Experimental Protocol: Synthesis
This protocol is a representative method adapted from established literature.[7]
Reagents and Equipment:
-
Piperidine
-
1-Bromo-3-chloropropane
-
Toluene
-
25% (w/v) Sodium Hydroxide solution
-
Tetra-n-butylammonium hydrogensulfate
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) and 1-bromo-3-chloropropane (~1.1 eq) in toluene.
-
Addition of Catalysts: Add tetra-n-butylammonium hydrogensulfate (~0.05 eq) and the 25% aqueous sodium hydroxide solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting piperidine is consumed.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine to remove the catalyst and inorganic salts.
-
Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude free base, 1-(3-chloropropyl)piperidine, as an oil.
-
Salt Formation: Dissolve the crude oil in a suitable solvent like diethyl ether or isopropanol. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
-
Purification: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a solvent system like ethanol/ether.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(3-Chloropropyl)piperidine HCl.
Section 3: Analytical Quality Control
A self-validating protocol demands rigorous analytical confirmation. The identity, purity, and integrity of the synthesized compound must be unequivocally established before its use as an intermediate. This ensures that downstream experiments are both reliable and reproducible.
Protocol 1: Purity Assessment by Titration
Titration is a robust, cost-effective quantitative method for determining purity. For this compound, two methods are common.
-
Argentometric Titration: This method quantifies the chloride content of the hydrochloride salt. A known concentration of silver nitrate (AgNO₃) solution is titrated against a solution of the compound. The silver ions react with chloride ions to form a silver chloride precipitate. The endpoint is detected using an indicator or potentiometrically. This confirms the correct salt stoichiometry.[4]
-
Nonaqueous Titration: This method determines the purity of the amine base. The hydrochloride salt is dissolved in a non-aqueous solvent (e.g., glacial acetic acid), and a strong acid (e.g., perchloric acid) is used as the titrant. This is necessary because in water, the basicity of the piperidine nitrogen is not strong enough for a sharp titration endpoint.[4]
Protocol 2: Structural Confirmation by Spectroscopy
Spectroscopic methods provide definitive confirmation of the molecular structure.
¹H NMR Spectroscopy: Proton NMR is the most powerful tool for confirming the structure. The expected chemical shifts (δ) and multiplicities for the free base in CDCl₃ are predicted as follows.[3]
-
~3.68 ppm (triplet, 2H): Protons on the carbon adjacent to the chlorine (-CH₂-Cl).
-
~2.4-2.7 ppm (multiplet, 6H): Protons on the carbons adjacent to the piperidine nitrogen (-CH₂-N-CH₂-).
-
~2.2-2.4 ppm (multiplet, 2H): Protons on the central carbon of the propyl chain (-N-CH₂-CH₂-).
-
~1.8-2.0 ppm & ~1.3-1.5 ppm (multiplets, 6H): Protons of the remaining piperidine ring carbons.
Mass Spectrometry (MS): When analyzed by MS (typically using electrospray ionization, ESI), the compound will be detected as the protonated free base [M+H]⁺. The expected exact mass for the free base (C₈H₁₆ClN) allows for high-confidence identification.
| Analytical Technique | Expected Result | Purpose |
| ¹H NMR | Signals corresponding to propyl and piperidine protons with correct integration and splitting | Structural Confirmation |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z ≈ 162.11 (for C₈H₁₇ClN⁺) | Molecular Weight Verification |
| Titration | Purity ≥ 98% | Quantitative Purity Assessment |
Section 4: Applications in Research and Development
This compound is not an end-product but a versatile starting material. Its value lies in the ability of its two reactive sites—the secondary amine (after deprotonation) and the terminal chloride—to participate in a wide range of chemical transformations.
Role as a Pharmaceutical Intermediate
The compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[6] The chloropropyl group serves as an electrophilic handle to connect the piperidine ring to other molecular fragments, often through nucleophilic substitution reactions where the chloride is displaced by an amine, alcohol, or thiol.
-
Neurological Disorders: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS). This intermediate is used in the development of antipsychotics, antidepressants, and anticonvulsants.[6][8]
-
A₂A Receptor Antagonists: It is used in the preparation of Triazolotriazine derivatives, which are investigated as antagonists for the A₂A adenosine receptor, a target for treating Parkinson's disease and other neurodegenerative disorders.[7]
-
Other Therapeutic Areas: Its utility extends to the synthesis of analgesics, anti-inflammatory drugs, and agents for other conditions.[6]
Application Pathway Diagram
Caption: Role of the compound as a versatile intermediate for bioactive molecules.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory to minimize risk to personnel.
Hazard Profile
This compound is classified as an irritant.[3][4]
| Hazard Statement | GHS Code | Source(s) |
| Causes skin irritation. | H315 | [3][4] |
| Causes serious eye irritation. | H319 | [3][4] |
| May cause respiratory irritation. | H335 | [3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment: Wear nitrile gloves, chemical safety goggles, and a lab coat. For weighing larger quantities, a dust mask (e.g., N95) is recommended.
-
General Practices: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[9][10]
Storage Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a reliable and valuable intermediate. By applying the rigorous synthetic and analytical principles outlined in this guide, researchers can confidently utilize this compound to build the complex molecules that will drive future scientific advancements.
References
- This compound. ChemBK. [Link]
- This compound, CAS No. 5472-49-1. iChemical. [Link]
- CN104402842A - Synthetic method of piperazidines drug intermediate.
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride.
- Manufacturer of 1-(3-Chlorophenyl)-4- (3-Chloropropyl) Piperazine Hydrochloride. Shree Ganesh Chemicals. [Link]
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
- Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE. E3S Web of Conferences. [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
- Laboratory Chemicals, this compound, 1 gram, Each.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. ichemical.com [ichemical.com]
- 4. This compound | 5472-49-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE | 5472-49-1 [chemicalbook.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-Depth Technical Guide to 1-(3-Chloropropyl)piperidine Hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of 1-(3-Chloropropyl)piperidine hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its utility, focusing on its synthesis, properties, and critical role in the creation of advanced therapeutic agents, particularly A2A adenosine receptor antagonists.
Introduction and Chemical Identity
This compound is a versatile bifunctional molecule. It incorporates a nucleophilic piperidine ring and a reactive chloropropyl chain, making it an ideal building block for introducing the piperidinopropyl moiety into more complex molecular architectures. This structural feature is of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the piperidine scaffold[1].
This compound is known by several synonyms in scientific literature and commercial catalogs, which can be a source of confusion. A clear identification is therefore crucial for researchers.
Synonyms:
-
N-(3-Chloropropyl)piperidine hydrochloride[4]
-
1-Chloro-3-piperidinopropane hydrochloride[2]
-
3-(1-Piperidinyl)propyl chloride hydrochloride[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in experimental design. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5472-49-1 | [5][6][7] |
| Molecular Formula | C₈H₁₇Cl₂N | [6] |
| Molecular Weight | 198.13 g/mol | [6][8][9] |
| Appearance | White to almost white crystalline powder | [3][5][8] |
| Melting Point | 216-223 °C | [4][6] |
| Solubility | Soluble in water and alcohol | [4] |
| pKa | Estimated ~8-9 (for the piperidinium ion) | |
| PubChem CID | 79624 | |
| EC Number | 226-812-7 | |
| MDL Number | MFCD00012838 |
Note on Spectroscopic Data: While a definitive, published 1H and 13C NMR spectrum for this specific compound is not available in the searched sources, the expected spectra can be predicted based on its structure. The 1H NMR would show characteristic peaks for the piperidine ring protons and the propyl chain protons. The 13C NMR would show distinct signals for the carbon atoms of the piperidine ring and the propyl chain. Experimental validation of the structure through NMR is a critical step after synthesis.
Synthesis of this compound: A Mechanistic Approach
The most common and practical synthesis of 1-(3-chloropropyl)piperidine involves the N-alkylation of piperidine with a suitable three-carbon electrophile bearing a chlorine atom. A common choice for this is 1-bromo-3-chloropropane, where the bromine atom is the more reactive leaving group, allowing for selective alkylation at the nitrogen atom of piperidine.
The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion. The resulting free base, 1-(3-chloropropyl)piperidine, is then typically converted to its hydrochloride salt for improved stability and ease of handling.
Below is a detailed, self-validating protocol for the synthesis of this compound.
Experimental Protocol: Synthesis and Purification
Materials:
-
Piperidine
-
1-Bromo-3-chloropropane
-
Toluene
-
Aqueous Sodium Hydroxide (e.g., 25% w/v)
-
Phase-transfer catalyst (e.g., Tetra-n-butylammonium hydrogen sulfate)
-
Hydrochloric acid (e.g., in methanol or as concentrated aqueous solution)
-
Methanol/Ether for recrystallization
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine and an excess of 1-bromo-3-chloropropane in toluene.
-
Phase-Transfer Catalysis: Add the phase-transfer catalyst and the aqueous sodium hydroxide solution to the reaction mixture. The use of a phase-transfer catalyst is crucial for transporting the hydroxide ions into the organic phase to neutralize the initially formed piperidinium bromide, thus regenerating the free piperidine for further reaction.
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 40 °C) for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the consumption of the starting piperidine.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying and Salt Formation: Dry the organic layer over an anhydrous drying agent like sodium sulfate. After filtering off the drying agent, add a solution of hydrochloric acid in methanol to the filtrate. This will protonate the basic nitrogen of the 1-(3-chloropropyl)piperidine, causing the hydrochloride salt to precipitate.
-
Isolation and Purification: Concentrate the mixture under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product as white crystals.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, 1H NMR, and 13C NMR spectroscopy.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Drug Discovery: A Focus on A2A Adenosine Receptor Antagonists
This compound is a valuable intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders[6]. One of the most significant applications is in the development of A2A adenosine receptor (A2AAR) antagonists.
The A2A Adenosine Receptor Signaling Pathway
The A2AAR is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of inflammation and neurotransmission. In the brain, A2A receptors are highly expressed in the striatum, where they modulate dopaminergic signaling. This makes them a key target for the treatment of Parkinson's disease.
The signaling cascade initiated by the activation of the A2AAR is as follows:
-
Agonist Binding: An agonist, such as adenosine, binds to the A2AAR.
-
G-Protein Coupling: This binding event causes a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).
-
Downstream Effects: The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response.
Antagonists of the A2AAR block the binding of adenosine, thereby inhibiting this signaling pathway. In the context of Parkinson's disease, this can help to restore the balance of dopaminergic signaling.
A2A Adenosine Receptor Signaling Pathway Diagram
Sources
- 1. amiscientific.com [amiscientific.com]
- 2. This compound | 5472-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 5472-49-1 | TCI AMERICA [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 5472-49-1 | TCI Deutschland GmbH [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 8. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? | MDPI [mdpi.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Physicochemical properties of 1-(3-Chloropropyl)piperidine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Chloropropyl)piperidine Hydrochloride
Introduction: A Versatile Synthetic Building Block
This compound is a heterocyclic compound that serves as a crucial intermediate in organic and medicinal chemistry.[1] Characterized by a piperidine ring linked to a reactive chloropropyl chain, this molecule is a valuable precursor for the synthesis of more complex chemical structures.[1] Its utility is particularly noted in pharmaceutical development, where it acts as a building block for novel therapeutic agents, including those targeting neurological disorders, as well as analgesics and anti-inflammatory drugs.[1][2]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed methodologies for its characterization. The information herein is curated for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for successful application in their work.
Chemical Identity and Structure
Accurate identification is the foundation of all chemical research. This compound is unambiguously defined by the following identifiers:
-
Chemical Name: this compound
-
Synonyms: 3-Piperidinopropyl Chloride Hydrochloride, N-(3-Chloropropyl)piperidine hydrochloride[3]
-
CAS Number: 5472-49-1
-
Chemical Structure:
-
SMILES: C1CCN(CC1)CCCCl.Cl
-
InChI Key: OBOBUDMMFXRNDO-UHFFFAOYSA-N
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to bioavailability. The key properties of this compound are summarized below.
| Property | Value / Description | Source(s) |
| Appearance | White to almost white crystalline powder or solid. | [1][3] |
| Melting Point | 216 - 223 °C | [1][3][5] |
| Solubility | Soluble in water. | [3] |
| pKa (estimated) | ~11.1 (Conjugate acid) | |
| Purity (Assay) | Typically ≥ 98% (by titration). | [1] |
Discussion of Properties:
-
Melting Point: The relatively high and sharp melting point range is indicative of a crystalline solid with a high degree of purity.
-
Solubility: As a hydrochloride salt, the compound exhibits good solubility in aqueous media. Quantitative solubility data in various solvents (e.g., ethanol, DMSO) is not readily published and should be determined experimentally for specific applications.
-
pKa: A specific experimentally determined pKa value for 1-(3-Chloropropyl)piperidine is not available in the cited literature. However, the pKa of its conjugate acid can be reasonably estimated from its parent structure, piperidine. The established pKa for the piperidinium ion is approximately 11.1. The 3-chloropropyl substituent is not expected to drastically alter the basicity of the piperidine nitrogen, making this a reliable estimate for predicting its ionization state at a given pH.
Analytical Characterization and Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of any chemical substance. Commercial batches of this compound are typically assayed at a purity of 98% or higher, confirmed by titration.[1]
Purity Determination (Assay)
Titration is a robust and accurate method for assaying this compound. Two primary titrimetric methods are employed: one to quantify the basic piperidine moiety and another to quantify the chloride counter-ion.
Principle: Amine hydrochlorides are salts of a weak base and a strong acid. In aqueous solution, the leveling effect of water makes direct titration of the weak base challenging. Nonaqueous titration, using a solvent like glacial acetic acid and a strong acid titrant like perchloric acid, allows for a sharp and accurate endpoint.[6] The acetic acid solvent enhances the basicity of the amine salt relative to the solvent, enabling its titration as a base.[6]
Methodology:
-
System Preparation:
-
Titrant Preparation:
-
Prepare a standardized 0.1 M solution of perchloric acid (HClO₄) in glacial acetic acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 150-200 mg of this compound into a dry 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be used if necessary.
-
-
Titration:
-
Immerse the electrode in the sample solution and ensure the stirrer is operating smoothly.
-
Titrate the sample with the standardized 0.1 M perchloric acid.
-
Record the titrant volume versus mV potential and determine the equivalence point from the inflection of the titration curve.
-
-
Calculation:
-
Purity (%) = (V × M × 198.13) / (W × 1000) × 100
-
V = Volume of HClO₄ at equivalence point (mL)
-
M = Molarity of HClO₄ (mol/L)
-
W = Weight of sample (g)
-
198.13 = Molecular weight of the compound ( g/mol )
-
-
Principle: Argentometric titration is a classic precipitation titration used to quantify halide ions.[8][9] The Mohr method, which is a direct titration with silver nitrate using potassium chromate as an indicator, is suitable here.[10] After all chloride ions have precipitated as white silver chloride (AgCl), the first excess of silver ions (Ag⁺) reacts with the chromate indicator (CrO₄²⁻) to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint.[10][11]
Methodology:
-
System Preparation:
-
Use a clean burette, 250 mL Erlenmeyer flasks, and a magnetic stirrer.
-
-
Titrant and Indicator Preparation:
-
Prepare a standardized 0.1 M solution of silver nitrate (AgNO₃). Store in an amber bottle.
-
Prepare a 5% (w/v) solution of potassium chromate (K₂CrO₄) in deionized water.
-
-
Sample Preparation:
-
Accurately weigh approximately 250-300 mg of this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 100 mL of deionized water.
-
-
Titration:
-
Add 1 mL of the 5% potassium chromate indicator solution to the sample flask. The solution will be yellow.
-
Titrate with the standardized 0.1 M AgNO₃ solution, stirring continuously. A white precipitate of AgCl will form.
-
The endpoint is reached when the first permanent hint of a reddish-brown or orange color persists throughout the solution.
-
-
Calculation:
-
Chloride (%) = (V × M × 35.45) / (W × 1000) × 100
-
V = Volume of AgNO₃ at endpoint (mL)
-
M = Molarity of AgNO₃ (mol/L)
-
W = Weight of sample (g)
-
35.45 = Atomic weight of Chlorine ( g/mol )
-
-
Spectroscopic Analysis
Spectroscopic methods provide invaluable information about the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the propyl chain protons. The protons alpha to the nitrogen (on the ring and the chain) would appear as multiplets shifted downfield (approx. 2.5-3.5 ppm). The protons on the carbon bearing the chlorine atom would be the most downfield of the aliphatic signals (approx. 3.6 ppm). The remaining aliphatic protons would appear as complex multiplets in the upfield region (approx. 1.5-2.2 ppm).
-
¹³C NMR: The carbon spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbon atom bonded to chlorine (C-Cl) would appear around 40-45 ppm. Carbons adjacent to the nitrogen (C-N) would be in the 50-60 ppm range, while the other aliphatic carbons of the piperidine ring and propyl chain would appear further upfield (20-30 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations. Key expected absorptions include:
-
2800-3000 cm⁻¹: Aliphatic C-H stretching.
-
~2700-2400 cm⁻¹: Broad absorption characteristic of the N-H stretch of a secondary amine salt (piperidinium hydrochloride).
-
1440-1470 cm⁻¹: C-H bending (scissoring).
-
~1100 cm⁻¹: C-N stretching.
-
650-800 cm⁻¹: C-Cl stretching.
-
-
Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak for the free base (C₈H₁₆ClN) would be expected at m/z 161/163, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. Common fragmentation pathways would involve the loss of the chloropropyl side chain or fragmentation of the piperidine ring.
Workflow for Physicochemical Characterization
The logical flow for characterizing a chemical intermediate like this compound involves a multi-step process, from initial identification to detailed property analysis and safety assessment.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines | Semantic Scholar [semanticscholar.org]
- 3. This compound | 5472-49-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1-(3-クロロプロピル)ピペリジン 一塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]
- 8. Argentometric titration - Georganics [georganics.sk]
- 9. Argentometry - Wikipedia [en.wikipedia.org]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. fchpt.stuba.sk [fchpt.stuba.sk]
An In-depth Technical Guide to the Solubility of 1-(3-Chloropropyl)piperidine Hydrochloride
Executive Summary
1-(3-Chloropropyl)piperidine hydrochloride is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical agents and specialty chemicals.[1] Its utility in organic synthesis, particularly in the development of analgesics, anti-inflammatory drugs, and compounds targeting neurological disorders, is well-documented.[1] A comprehensive understanding of its solubility profile in aqueous and organic media is a fundamental prerequisite for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs). This guide provides a detailed analysis of the solubility characteristics of this compound, the underlying chemical principles governing its solubility, a validated experimental protocol for quantitative determination, and essential safety considerations.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physical and chemical properties. This compound is a white to almost white crystalline solid.[2] As the hydrochloride salt of a tertiary amine, it exists as an ionic compound, a factor that dominates its solubility behavior.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | N-(3-Chloropropyl)piperidine hydrochloride, 3-Piperidinopropyl Chloride Hydrochloride | [2][4] |
| CAS Number | 5472-49-1 | [5] |
| Molecular Formula | C₈H₁₆ClN · HCl | [2][5] |
| Molecular Weight | 198.13 g/mol | [2][5][6] |
| Appearance | White to almost white powder or crystalline powder | [2][4] |
| Melting Point | 216-223 °C (lit.) | [4][6] |
Solubility Profile: A Qualitative and Quantitative Overview
The ionic nature of this compound dictates its high affinity for polar solvents. The presence of the charged ammonium nitrogen and the chloride counter-ion allows for strong ion-dipole interactions with polar solvent molecules.
Qualitative Assessment: Multiple sources confirm that the compound is soluble in water.[4][7][8] It is also described as being soluble in alcohol solvents.[7] Conversely, based on the principles of "like dissolves like," its solubility is expected to be significantly lower in nonpolar aprotic solvents that cannot effectively solvate the ions.[9]
Quantitative Solubility Data: While precise, publicly available quantitative solubility data (e.g., in mg/mL) across a wide range of solvents is limited, the following table provides a qualitative and predictive summary based on established chemical principles and available information. For mission-critical applications, experimental determination is strongly advised using the protocol outlined in Section 5.0.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | Soluble | [4][8] Strong ion-dipole interactions and hydrogen bonding. |
| Methanol | Polar Protic | Soluble | [7] Similar to water, capable of solvating the ionic salt. |
| Ethanol | Polar Protic | Soluble | [7] Lower polarity than methanol, but still effective. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | High polarity allows for effective solvation of ions. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Sparingly Soluble to Insoluble | Insufficient polarity to overcome the lattice energy of the salt. |
| Toluene | Nonpolar Aprotic | Insoluble | Aromatic hydrocarbon with very low polarity. |
| Hexane | Nonpolar Aprotic | Insoluble | Aliphatic hydrocarbon with no capacity to dissolve ionic compounds. |
Key Factors Influencing Solubility
Understanding the causality behind solubility is critical for experimental design and process development.
-
Molecular Structure: The compound is a hydrochloride salt. In solution, it dissociates into a positively charged piperidinium cation and a chloride anion. This ionic nature is the primary driver of its solubility in polar solvents.
-
Solvent Polarity: Polar protic solvents like water and alcohols are particularly effective. Their hydroxyl (-OH) groups can form hydrogen bonds and their high dipole moments lead to strong ion-dipole interactions, which stabilize the dissociated ions in solution.
-
pH of Aqueous Solutions: The solubility in water is pH-dependent. In acidic to neutral conditions (pH < 7), the compound remains in its protonated, ionic form, which is highly water-soluble. If the pH is raised with a base, the piperidinium ion will be deprotonated to the neutral free base, 1-(3-chloropropyl)piperidine. This non-ionic form is significantly less polar and thus has much lower water solubility.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. However, the extent of this effect must be determined empirically. For recrystallization procedures, this temperature dependence is a critical parameter.
Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination
To generate trustworthy and reproducible quantitative data, a standardized methodology is essential. The isothermal equilibrium method is a gold-standard technique for accurately measuring the solubility of a solid compound in a solvent.[9][10]
Principle & Justification
This method establishes a thermodynamic equilibrium between the undissolved solid and a saturated solution at a constant temperature.[9] Measuring the concentration of the compound in the clear supernatant of the saturated solution provides the precise solubility value. This protocol is self-validating because allowing sufficient time for equilibration ensures that the maximum amount of solute has dissolved, preventing an underestimation of solubility.
Materials & Equipment
-
This compound (>98% purity)[2]
-
Analytical grade solvents (e.g., Water, Methanol, Ethanol, DMSO)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a series of labeled glass vials.
-
Causality: Adding a clear excess ensures that the resulting solution will be fully saturated, with undissolved solid remaining.
-
-
Solvent Addition:
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[9][10]
-
Causality: Continuous agitation maximizes the surface area contact between the solid and the solvent, accelerating the dissolution process. A long equilibration time is crucial to ensure the system has reached a stable thermodynamic state.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet any remaining suspended solid particles.[9]
-
Causality: This step is critical to ensure that no undissolved microparticles are transferred during sampling, as this would lead to an erroneously high (and invalid) solubility measurement.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.[10]
-
Dilute the filtered sample to a suitable concentration for analysis with the same solvent. Record the dilution factor accurately.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method against a calibration curve prepared with known standards.
-
-
Calculation:
-
The equilibrium solubility (S) is calculated using the following formula: S (mg/mL) = C × DF Where:
-
C is the concentration of the diluted sample determined by analysis (in mg/mL).
-
DF is the dilution factor.
-
-
Workflow Visualization
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure operator safety.
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin.[7] The toxicological properties have not been fully investigated.[3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles).[3][7] In case of dust generation, use an appropriate dust mask.[5]
-
Handling: Use with adequate ventilation to avoid inhaling dust.[3] Wash hands thoroughly after handling.[3] Avoid contact with skin and eyes.[3]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] Storage under an inert gas (nitrogen or argon) at 2-8°C is also recommended.[4]
Conclusion
This compound is an ionic compound readily soluble in water and polar protic solvents like alcohols, a characteristic governed by its salt structure. Its solubility in nonpolar organic solvents is predicted to be poor. This fundamental property is a critical determinant in its application for chemical synthesis and pharmaceutical development. For applications requiring precise solubility values, the isothermal equilibrium method detailed herein provides a robust and reliable framework for generating high-quality, quantitative data. Adherence to appropriate safety protocols is mandatory when handling this chemical intermediate.
References
- This compound - ChemBK. [Link]
- Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97% - Cole-Parmer. [Link]
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS - Unknown Source. [Link]
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120 - PubChem. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - Unknown Source. [Link]
- Experiment 13 – Properties of Amines and Amides - Moorpark College. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE | 5472-49-1 [chemicalbook.com]
- 5. 1-(3-Chloropropyl)piperidine 97 5472-49-1 [sigmaaldrich.com]
- 6. 1-(3-Chloropropyl)piperidine 97 5472-49-1 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 5472-49-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to the Physicochemical Characterization of 1-(3-Chloropropyl)piperidine Hydrochloride: A Focus on Melting Point Integrity
An In-depth Technical Guide on the Melting Point of 1-(3-Chloropropyl)piperidine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive examination of this compound (CAS No. 5472-49-1), a pivotal intermediate in modern pharmaceutical synthesis. Moving beyond a simple data-sheet presentation, this document, authored from the perspective of a Senior Application Scientist, delves into the critical nature of the melting point as a key quality attribute. We will explore the causality behind robust analytical methodologies, establish self-validating experimental frameworks, and provide actionable insights for researchers and quality control professionals in the drug development sector.
The Strategic Importance of this compound in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacological and pharmacokinetic properties. This compound serves as a versatile building block, enabling the facile introduction of this piperidine moiety via its reactive chloropropyl group.[1] As a hydrochloride salt, the compound exhibits enhanced stability and handling characteristics compared to its free base form.
In the rigorous context of pharmaceutical development, the physical properties of starting materials and intermediates are as critical as their chemical reactivity. Among these, the melting point stands out as a fundamental indicator of identity, purity, and crystalline form. A sharp and consistent melting point range for a given batch of this compound provides a high degree of confidence in its quality, ensuring predictability and reproducibility in subsequent, often costly, synthetic transformations.
Physicochemical Profile
A consolidated understanding of the compound's properties is essential for its proper handling, storage, and application. The data below represents a synthesis of information from various technical suppliers and databases. It is crucial to note the observed variability in the reported melting point range, a key topic this guide will address.
| Property | Value | Source(s) |
| CAS Number | 5472-49-1 | [2][3][4] |
| Molecular Formula | C₈H₁₆ClN · HCl (C₈H₁₇Cl₂N) | [3][4][5][6] |
| Molecular Weight | 198.13 g/mol | [2][3][4][5] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Melting Point Range | 216–223 °C (Reported literature values vary) | [1][2][3][6][7] |
| Solubility | Soluble in water | [6][8] |
The Melting Point: A Foundational Pillar of Quality Assessment
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure, crystalline compound, this transition is sharp and occurs over a narrow range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. This well-understood phenomenon provides a rapid and cost-effective method for preliminary purity assessment.
Gold Standard Methodology: Differential Scanning Calorimetry (DSC)
While traditional capillary melting point apparatus provides a visual endpoint, Differential Scanning Calorimetry (DSC) offers a far more quantitative and insightful analysis. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] This technique is invaluable in a pharmaceutical setting as it can precisely determine not only the melting temperature but also the enthalpy of fusion and can be used to quantify the level of impurities.[9][11][12]
A Self-Validating Protocol for DSC-Based Melting Point Determination
The following protocol is designed with self-validation at its core, ensuring the integrity and trustworthiness of the generated data. This involves rigorous system suitability checks before sample analysis.
Caption: A robust, self-validating workflow for melting point determination using DSC.
-
System Suitability: Prior to analysis, verify the temperature and enthalpy accuracy of the DSC instrument using a certified indium reference standard. The measured onset of melting for indium should be within ±0.5 °C of the certified value.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum hermetic DSC pan. Seal the pan to ensure a closed system, preventing any loss of volatile impurities.
-
Instrument Programming: Set the experimental conditions. A typical heating rate for purity analysis is 2 °C/min under a dynamic nitrogen atmosphere (e.g., 50 mL/min) to provide an inert environment.[12]
-
Data Acquisition: Place the sample pan and an empty reference pan into the DSC cell. Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Onset Temperature: The extrapolated beginning of the melting endotherm, considered the most representative temperature for the melting of a pure substance.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Purity Calculation: The shape of the melting peak can be used to calculate the mole fraction of impurities using the Van't Hoff equation, a standard feature in most thermal analysis software.[12]
-
Causality: Why Experimental Choices Matter
-
Heating Rate: A slower heating rate (e.g., 2 °C/min) provides better resolution of the melting event and is crucial for accurate purity calculations.[12] Faster rates can obscure subtle transitions and artificially broaden the peak.
-
Hermetic Pans: Using sealed pans is critical to prevent the evaporation of any potential impurities (e.g., residual solvents from synthesis[1]), which would otherwise lead to an inaccurate purity assessment.
-
Inert Atmosphere: A nitrogen purge prevents thermo-oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is solely due to melting.
An Integrated Analytical Approach: The Power of Orthogonal Methods
While the melting point is a powerful data point, it reflects a bulk property of the material. A comprehensive quality assessment, particularly in a regulated environment, mandates the use of orthogonal (i.e., different and complementary) analytical techniques.
Caption: The synergy of orthogonal techniques for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating and quantifying even trace levels of process-related impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous confirmation of the molecular structure, ensuring the material is indeed this compound and not an isomer or related compound.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and is invaluable when coupled with HPLC (LC-MS) for identifying unknown impurities.
The variability in the reported melting point (216-223 °C) is likely attributable to varying levels of purity between suppliers. A batch with a lower, broader melting range would be expected to show a higher impurity profile by HPLC.
Conclusion
The melting point of this compound is a critical quality attribute that serves as a rapid and reliable indicator of purity. For the rigorous demands of pharmaceutical development, the quantitative and detailed analysis provided by Differential Scanning Calorimetry is the preferred methodology. By implementing a self-validating protocol and interpreting the results in the context of orthogonal data from techniques like HPLC and NMR, researchers and scientists can ensure the quality, consistency, and reliability of this important synthetic intermediate, thereby de-risking the drug development process.
References
- This compound. ChemBK. [Link]
- This compound, CAS No. 5472-49-1. iChemical. [Link]
- Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]
- Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120. PubChem. [Link]
- CN104402842A - Synthetic method of piperazidines drug intermediate.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). [Link]
- Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]
- Apparent Melting: A New Approach to Detecting Drug-Excipient Incomp
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Chongqing Chemdad Co., Ltd. [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
Sources
- 1. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE | 5472-49-1 [chemicalbook.com]
- 2. This compound, CAS No. 5472-49-1 - iChemical [ichemical.com]
- 3. This compound | 5472-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 1-(3-Chloropropyl)piperidine 97 5472-49-1 [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. anaxlab.com [anaxlab.com]
- 8. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE, CasNo.5472-49-1 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 9. news-medical.net [news-medical.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
An In-Depth Technical Guide to the Synthesis of 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: The Core of Indomethacin
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis, purification, and analysis of 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, the immediate precursor and active form of the potent nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. We will dissect the foundational chemistry, compare synthetic strategies, and provide actionable protocols relevant to pharmaceutical development.
Introduction: The Significance of the Indomethacin Core
Indomethacin, first synthesized at Merck & Co. in 1961, remains a clinically significant NSAID for treating inflammatory conditions like rheumatoid arthritis and gout.[1] Its therapeutic effect stems from the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the conversion of arachidonic acid into inflammatory prostaglandins.[1][2]
The molecular core, 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, is not merely a precursor but is, in fact, the active drug molecule. Its synthesis is a classic example of pharmaceutical process chemistry, centered around the construction of a substituted indole ring. Understanding the synthesis of this key intermediate is fundamental to controlling purity, yield, and ultimately, the safety and efficacy of the final drug product.
Retrosynthetic Analysis and Strategic Foundation
The structure of Indomethacin presents a clear strategic challenge: the efficient construction of the substituted indole heterocycle. Retrosynthetic analysis logically disconnects the molecule at key functional groups, revealing a convergent synthetic strategy.
Caption: Retrosynthetic analysis of Indomethacin.
The most logical and historically significant approach to forming the indole core is the Fischer indole synthesis , a powerful reaction discovered in 1883 that forms an indole from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[3][4] This reaction remains the cornerstone of both traditional and modern synthetic routes to Indomethacin.[1]
Synthetic Pathways and Mechanistic Exploration
Two primary synthetic strategies have been employed for the industrial production of Indomethacin. The "traditional" route builds the indole first and acylates later, while a more modern approach reverses this sequence for improved efficiency.
The Traditional Synthesis (Shen Synthesis)
This is the classical approach developed at Merck, which follows the logic of the retrosynthesis outlined above.[1]
Caption: Traditional synthesis workflow for Indomethacin.
Step 1: Phenylhydrazone Formation
The synthesis begins with the acid-catalyzed condensation of 4-methoxyphenyl hydrazine with methyl levulinate to form the key phenylhydrazone intermediate.[3]
-
Protocol:
-
Dissolve 4-methoxyphenyl hydrazine (1.0 eq) in a suitable solvent such as ethanol.
-
Add methyl levulinate (1.05 eq).
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the mixture at room temperature until reaction completion is confirmed by TLC or HPLC.
-
The resulting phenylhydrazone often precipitates and can be isolated by filtration.
-
Step 2: Fischer Indole Synthesis
This is the crucial ring-forming step. The phenylhydrazone isomerizes to an enamine, which then undergoes a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[4]
Caption: Core mechanism of the Fischer Indole Synthesis.
-
Protocol:
-
Suspend the phenylhydrazone intermediate in a high-boiling point solvent or, in some procedures, heat it neat.
-
Add a strong acid catalyst, such as polyphosphoric acid or zinc chloride.
-
Heat the mixture (typically >100°C) to drive the rearrangement and cyclization.
-
Monitor the reaction for the formation of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.
-
Upon completion, the reaction is worked up by neutralization and extraction, followed by purification (e.g., crystallization).
-
Step 3: N-Acylation
The nitrogen of the indole ring is acylated using 4-chlorobenzoyl chloride.[3]
-
Protocol:
-
Dissolve the indole ester intermediate in a solvent like pyridine or a non-polar solvent containing excess pyridine.
-
Cool the solution in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until complete.
-
Pyridine serves as both a nucleophilic catalyst and a base to neutralize the HCl byproduct.[3]
-
The product, the methyl ester of Indomethacin, is isolated via aqueous workup and extraction.
-
Step 4: Ester Hydrolysis
The final step is the hydrolysis of the methyl ester to the carboxylic acid, yielding the active drug molecule.[3]
-
Protocol:
-
Dissolve the acylated indole ester in a mixture of a suitable organic solvent (e.g., methanol, acetone) and aqueous acid (e.g., HCl).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture. The final product, Indomethacin, will precipitate and can be collected by filtration.
-
A Modern Industrial Synthesis
To improve efficiency and regioselectivity, modern syntheses often acylate the hydrazine prior to the Fischer indole cyclization.[3] This avoids potential side reactions and the need for a separate ester hydrolysis step.
Caption: Modern, more efficient synthesis workflow.
The key innovation is the use of a β-sulfonate modified aryl hydrazine. The electron-withdrawing sulfonate group reduces the nucleophilicity of the β-nitrogen, ensuring that acylation occurs selectively at the desired α-nitrogen.[3] The subsequent one-pot reaction with α-Angelica lactone (a ketone equivalent) under acidic conditions efficiently forms the indole ring directly, yielding the final product without an ester intermediate.[3]
| Feature | Traditional (Shen) Synthesis | Modern Industrial Synthesis |
| Key Strategy | Fischer indole synthesis followed by N-acylation. | N-acylation of hydrazine followed by Fischer indole synthesis. |
| Starting Materials | 4-methoxyphenyl hydrazine, methyl levulinate. | β-sulfonate modified hydrazine, α-Angelica lactone. |
| Intermediates | Phenylhydrazone, indole ester, acylated indole ester. | α-acyl-arylhydrazine. |
| Key Advantage | Conceptually straightforward, well-established. | Higher regioselectivity, fewer steps, no ester hydrolysis. |
| Atom Economy | Lower | Higher |
Table 1: Comparison of synthetic routes to Indomethacin.
Purification and Quality Control
Regardless of the synthetic route, the final intermediate must be rigorously purified and analyzed to meet pharmaceutical standards.
Purification Protocol: Recrystallization
Crystallization is the primary method for purifying crude Indomethacin.
-
Protocol:
-
Dissolve the crude Indomethacin product in a minimal amount of a suitable hot solvent or solvent mixture. Common systems include acetone/water, tetrahydrofuran/water, or acetonitrile/water mixtures.[5]
-
Add activated carbon to the hot solution to decolorize it, and stir for a short period.
-
Hot-filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization
A combination of analytical methods is essential to confirm the identity, purity, and quality of the final product.[6][7]
| Method | Purpose | Typical Conditions |
| HPLC-UV | Purity determination and quantification of impurities. | Column: C18; Mobile Phase: Methanol/aqueous phosphoric acid gradient; Detection: UV at 320 nm.[8] |
| ¹H NMR | Structural confirmation and identification of impurities. | Provides a unique fingerprint of the molecule, allowing for the identification of related substances without prior separation.[8] |
| UV Spectroscopy | Quantification and identity check. | A rapid method for determining concentration, often used for dissolution testing.[6][7] |
| Mass Spectrometry | Molecular weight confirmation. | Confirms the exact mass of the compound. |
Table 2: Key analytical methods for the characterization and quality control of Indomethacin.
Conclusion
The synthesis of 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid is a testament to the enduring power of classical name reactions in modern pharmaceutical manufacturing. The Fischer indole synthesis provides an elegant and robust method for constructing the core of Indomethacin. By understanding the mechanistic nuances of both traditional and modern synthetic routes, and by applying rigorous purification and analytical protocols, drug development professionals can ensure the consistent production of this vital anti-inflammatory agent with the highest standards of quality and purity.
References
- The Science Snail. (2018). Organic synthesis of indomethacin.
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Discovery and Synthesis of Indomethacin Sodium Hydrate.
- Gpatindia. (2020). INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- StatPearls - NCBI Bookshelf. (2024). Indomethacin.
- Dandić, A., et al. (2021). Review of characteristics and analytical methods for determination of indomethacin. Open Chemistry.
- Torres-Carbajal, S., et al. (2022). Indomethacin Synthesis, Historical Overview of Their Structural Modifications. Request PDF.
- Google Patents. (n.d.). CN111848487A - Method for purifying indomethacin.
- OUCI. (n.d.). Review of characteristics and analytical methods for determination of indomethacin.
- Wikipedia. (n.d.). Fischer indole synthesis.
- PubMed. (2001). Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. CN111848487A - Method for purifying indomethacin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Review of characteristics and analytical methods for determination of indomethacin [ouci.dntb.gov.ua]
- 8. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Deep Dive into the Reaction Mechanism of 1-(3-Chloropropyl)piperidine Hydrochloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Versatility of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products, making it a cornerstone of modern drug discovery.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for constructing complex molecular architectures that can effectively interact with biological targets.[2][3] Among the many valuable building blocks for introducing the piperidine moiety, 1-(3-Chloropropyl)piperidine hydrochloride stands out as a particularly reactive and useful intermediate.[4] The presence of a primary alkyl chloride on a flexible three-carbon linker allows for a wide range of nucleophilic substitution reactions, providing a straightforward entry into a diverse chemical space of N-substituted piperidine derivatives.
This comprehensive guide delves into the reaction mechanism of this compound with various nucleophiles. We will explore the underlying principles that govern these reactions, provide detailed experimental protocols for key transformations, and offer guidance on the characterization of the resulting products. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development who seek to leverage the synthetic potential of this important building block.
Understanding the Reaction Mechanism: A Predominance of the S(_N)2 Pathway
The reaction of this compound with nucleophiles is primarily governed by the principles of nucleophilic substitution. Given that the chlorine atom is attached to a primary carbon, the reaction overwhelmingly proceeds via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.
The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the chloride ion) departs. This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the propyl chain of 1-(3-chloropropyl)piperidine.
Several key factors dictate the facility of the S(_N)2 reaction with this substrate:
-
Substrate Structure: As a primary alkyl halide, 1-(3-chloropropyl)piperidine offers minimal steric hindrance at the electrophilic carbon, making it highly susceptible to nucleophilic attack. This is a critical factor favoring the S(_N)2 pathway over the S(_N)1 mechanism, which would require the formation of a relatively unstable primary carbocation.
-
Nucleophile Strength: Stronger nucleophiles, particularly those with a negative charge, will react more rapidly in an S(_N)2 fashion. The rate of the reaction is directly proportional to the concentration of both the substrate and the nucleophile.
-
Leaving Group: The chloride ion is a good leaving group, as it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal for S(_N)2 reactions. These solvents can solvate the cation of a nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Polar protic solvents, like water and alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
It is important to note that 1-(3-Chloropropyl)piperidine is supplied as a hydrochloride salt.[5][6] Therefore, prior to reaction with a nucleophile, it must be neutralized with a base to liberate the free secondary amine. This is typically achieved in situ by using an excess of a suitable base in the reaction mixture.
dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial"];
} Caption: Generalized S(_N)2 reaction of 1-(3-chloropropyl)piperidine.
Potential for E2 Elimination: A Minor Pathway
While the S(_N)2 reaction is dominant, the possibility of an E2 (Elimination Bimolecular) reaction should be considered, especially when using a strong, sterically hindered base.[7][8] In an E2 reaction, the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), leading to the formation of an alkene.
For 1-(3-chloropropyl)piperidine, this would result in the formation of 1-(prop-2-en-1-yl)piperidine. However, for a primary alkyl halide, the E2 reaction is generally much slower than the S(N)2 reaction unless a very bulky base is used. For most common nucleophiles, elimination is expected to be a minor side product, if observed at all.
Experimental Protocols: Synthesis of Diverse Piperidine Derivatives
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with a selection of representative nucleophiles.
Protocol 1: Synthesis of 1-(3-Phenoxypropyl)piperidine (Reaction with a Phenoxide Nucleophile)
This protocol describes the synthesis of an aryl ether derivative, a common structural motif in medicinal chemistry.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K(_2)CO(_3))
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.1 equivalents) in DMF (5-10 mL per gram of the limiting reagent). To this solution, add powdered sodium hydroxide or potassium carbonate (1.2 equivalents) and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide in situ.
-
Reaction with the Electrophile: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(3-phenoxypropyl)piperidine.
Protocol 2: Synthesis of 1-(3-Azidopropyl)piperidine (Reaction with an Azide Nucleophile)
Azides are versatile functional groups that can be readily converted to amines via reduction or used in "click" chemistry reactions.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in DMF, add sodium azide (1.5 equivalents) and a base such as potassium carbonate (1.5 equivalents) to neutralize the hydrochloride salt.
-
Reaction Conditions: Stir the reaction mixture at 60-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO(_3) solution and brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure to yield 1-(3-azidopropyl)piperidine, which can be used in subsequent steps without further purification or purified by column chromatography if necessary.
Protocol 3: Synthesis of Diethyl 2-(3-(piperidin-1-yl)propyl)malonate (Reaction with a Carbanion Nucleophile)
This protocol demonstrates the formation of a new carbon-carbon bond using a malonic ester as the nucleophile. The product can be further manipulated, for example, through decarboxylation.[9][10]
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Generation of the Enolate: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous ethanol and sodium metal (1.1 equivalents) to generate sodium ethoxide in situ. Alternatively, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF. To this, add diethyl malonate (1.1 equivalents) dropwise at 0 °C and then allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add a solution of 1-(3-Chloropropyl)piperidine (1.0 equivalent, pre-neutralized with a base and extracted into an organic solvent) in the reaction solvent to the enolate solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH(_4)Cl solution. Extract the product with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure. Purify the residue by vacuum distillation or column chromatography on silica gel to obtain diethyl 2-(3-(piperidin-1-yl)propyl)malonate.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial"];
} Caption: A generalized experimental workflow for S(_N)2 reactions.
Characterization of N-Substituted Piperidine Derivatives
The successful synthesis of the desired products must be confirmed through rigorous analytical characterization. The following techniques are indispensable for this purpose.
Table 1: Typical Spectroscopic Data for N-Substituted Piperidine Derivatives
| Technique | Key Features and Expected Signals |
| ¹H NMR | - Signals for the piperidine ring protons, typically in the range of 1.4-1.7 ppm (for the C3, C4, and C5 methylenes) and 2.3-2.6 ppm (for the C2 and C6 methylenes adjacent to the nitrogen).- Signals for the propyl chain protons, with the chemical shifts depending on the nature of the attached nucleophile.- Characteristic signals from the newly introduced nucleophilic moiety. |
| ¹³C NMR | - Resonances for the piperidine ring carbons, typically around 24-26 ppm (C4), 26-28 ppm (C3, C5), and 54-57 ppm (C2, C6).- Resonances for the propyl chain carbons.- Signals corresponding to the carbons of the nucleophile. |
| FTIR | - C-H stretching vibrations for the aliphatic piperidine and propyl groups in the 2800-3000 cm⁻¹ region.[4]- The absence of a C-Cl stretching band (typically around 600-800 cm⁻¹) from the starting material.- Characteristic absorption bands for the functional group introduced by the nucleophile (e.g., C=C stretching for an aromatic ring, N₃ stretching around 2100 cm⁻¹, C=O stretching around 1700 cm⁻¹ for an ester). |
| Mass Spec. | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product.- Characteristic fragmentation patterns, often involving cleavage at the C-N bonds of the piperidine ring or the propyl chain. |
Applications in Drug Development: A Case Study of Buspirone Analogues
The synthetic utility of this compound is exemplified in the development of analogues of the anxiolytic drug Buspirone.[11][2] Buspirone features a piperazine ring connected via a butyl chain to a spirocyclic imide. Researchers have synthesized analogues by replacing the piperazine with other cyclic amines, including piperidine, and by varying the length of the alkyl chain. The reaction of 1-(3-chloropropyl)piperidine with the appropriate N-arylpiperazine or a precursor to the spiroimide moiety would be a key step in such synthetic routes, highlighting the importance of the nucleophilic substitution reactions discussed herein for accessing novel bioactive molecules.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of N-substituted piperidine derivatives. Its reactions with nucleophiles proceed reliably and predictably via an S(_N)2 mechanism, offering a robust method for introducing the medicinally important piperidine scaffold. By understanding the factors that influence this reaction and by employing the detailed protocols provided, researchers can efficiently access a diverse library of compounds for applications in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for the exploration of new chemical entities built upon the privileged piperidine framework.
References
- Yevich, J. P., et al. (1986). Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives. Journal of Medicinal Chemistry, 29(3), 359-369. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Wei, Z., & co-workers. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6649. [Link]
- Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366-373. [Link]
- Chinelatto, M. A., Agnelli, J. A. M., & Canevarolo, S. V. (2014). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. Journal of the Brazilian Chemical Society, 25(1), 156-164. [Link]
- Krishnammagaru, N. K., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Crystals, 13(11), 1583. [Link]
- Gulluoglu, M. T., & Erdogdu, Y. (2011). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 43-50. [Link]
- National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook.
- Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
- PrepChem. (n.d.). Synthesis of c. 3-(Cyanoimino)-3-piperidinopropionitrile. [Link]
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]
- Human Metabolome Database. (n.d.).
- Krapkat, T. (2016). How do sodium phenoxide and benzyl chloride react? Quora. [Link]
- Khan Academy. (n.d.). E2 reactions. [Link]
- LibreTexts Chemistry. (2019). 12.
- Filo. (n.d.).
Sources
- 1. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Chemistry: Elimination Reactions and Related Concepts State Sayt.. [askfilo.com]
- 9. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 10. Malonic Ester Synthesis [organic-chemistry.org]
- 11. Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation with 1-(3-Chloropropyl)piperidine Hydrochloride
Introduction: The Strategic Importance of the Piperidine Moiety in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, recognized for its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of pharmacophoric groups, which is critical for selective and high-affinity interactions with biological targets. The N-alkylation of piperidine derivatives is a fundamental and powerful strategy for introducing molecular diversity and modulating the physicochemical and pharmacological properties of lead compounds. This is particularly crucial in the development of therapeutics targeting the central nervous system (CNS), where the piperidine moiety can influence receptor affinity, selectivity, and pharmacokinetic profiles.[2]
1-(3-Chloropropyl)piperidine hydrochloride is a versatile and commercially available building block that serves as a key intermediate in the synthesis of a wide range of pharmaceutical agents.[3] Its utility lies in the reactive 3-chloropropyl chain, which allows for the facile introduction of the N-piperidinylpropyl group onto various nucleophilic substrates, including phenols, amines, and heterocyclic systems. This application note provides a detailed laboratory protocol for the N-alkylation of a model phenolic substrate with this compound, grounded in mechanistic principles and supported by practical, field-proven insights.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is paramount for safe handling and successful reaction execution.
| Property | Value | Reference |
| CAS Number | 5472-49-1 | [4] |
| Molecular Formula | C₈H₁₆ClN · HCl | [4] |
| Molecular Weight | 198.13 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 216 - 220 °C | [5] |
| Purity | Typically >98% |
Mechanistic Insights: The SN2 Pathway and the Role of Reaction Parameters
The N-alkylation of a nucleophile with 1-(3-chloropropyl)piperidine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[6] The hydrochloride salt must first be neutralized in situ to liberate the free secondary amine, which is the active nucleophilic species.
The Role of the Base
The choice of base is critical and serves two primary functions:
-
Neutralization of the Hydrochloride Salt: A stoichiometric amount of base is required to deprotonate the piperidinium hydrochloride, generating the free and more nucleophilic 1-(3-chloropropyl)piperidine.
-
Deprotonation of the Nucleophile: In the case of phenolic or amine nucleophiles, the base facilitates the formation of the more potent nucleophilic phenoxide or amide anion.
Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed due to their good reactivity, ease of removal during work-up, and minimal side reactions. Stronger bases like sodium hydride (NaH) can also be used, particularly for less nucleophilic substrates, but require anhydrous conditions and careful handling.
Solvent Effects
The reaction is typically performed in a polar aprotic solvent. These solvents can solvate the cation of the base (e.g., K⁺) but do not form strong hydrogen bonds with the nucleophile. This "naked" and highly reactive nucleophile is then more available to attack the electrophilic carbon of the chloropropyl chain, accelerating the SN2 reaction. Common choices include:
-
Acetonitrile (ACN): Offers a good balance of polarity and a convenient boiling point for reactions at elevated temperatures.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can enhance the rate of SN2 reactions, particularly for less reactive substrates.
-
Acetone: A less polar but still effective aprotic solvent.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the N-alkylation of a phenolic substrate with this compound.
Caption: General workflow for the N-alkylation of a phenol.
Detailed Laboratory Protocol: Synthesis of 1-(3-Phenoxypropyl)piperidine
This protocol details the N-alkylation of phenol as a model nucleophile. The principles can be adapted for other phenolic substrates and other classes of nucleophiles with appropriate modifications.
Materials and Reagents
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Safety Precautions
-
This compound is a toxic solid.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Phenol is corrosive and toxic. Avoid skin contact.
-
Acetonitrile is flammable and toxic. Handle in a fume hood away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol.
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq) in one portion at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-phenoxypropyl)piperidine.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Insufficiently active base- Low reaction temperature- Deactivated catalyst (if applicable) | - Switch to a stronger base (e.g., Cs₂CO₃ or NaH).- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous. |
| Formation of side products (e.g., dialkylation) | - High concentration of the alkylating agent- Prolonged reaction time | - Use a slight excess of the nucleophile.- Add the alkylating agent slowly or via syringe pump.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult purification | - Presence of unreacted starting materials- Formation of polar byproducts | - Perform an acidic wash (e.g., 1M HCl) during work-up to remove basic impurities.- Optimize chromatographic conditions (solvent system, gradient). |
Conclusion
N-alkylation with this compound is a robust and widely applicable method for the synthesis of diverse piperidine-containing molecules of significant interest in drug discovery and development. A thorough understanding of the SN2 reaction mechanism, coupled with the judicious selection of base and solvent, allows for the efficient and controlled formation of the desired N-alkylated products. The protocol presented herein provides a solid foundation for researchers and scientists to successfully employ this valuable synthetic transformation in their own research endeavors.
References
- OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
- Industrial Chemicals. (n.d.). N-(3-Chloropropyl)piperidine HCl 5472-49-1.
- Ashworth, I. W., Chan, L. C., Cox, B. G., McFarlane, I. M., & Phillips, A. R. (2019). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 84(8), 4754–4762. [Link]
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
- Palin, R., Barn, D. R., Clark, J. K., Cottney, J. E., Cowley, P. M., Crockatt, M., Evans, L., Feilden, H., Goodwin, R. R., Griekspoor, F., Grove, S. J. A., Houghton, A. K., Jones, P. S., Morphy, R. J., Smith, A. R. C., Sundaram, H., Vrolijk, D., Weston, M. A., Wishart, G., & Wren, P. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589–593. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
- Google Patents. (n.d.). CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
- CAS Common Chemistry. (n.d.). 5472-49-1.
- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
- NCBI Bookshelf. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs.
- Technical Science and Innovation. (2021, September 27). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER.
- Bioorganic & Medicinal Chemistry. (2007, February 15). Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties.
- PMC - NIH. (n.d.). Phenoxypropylamines: Synthesis and Antiulcer Evaluation.
- ResearchGate. (2025, August 5). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists | Request PDF.
- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Science and Education Publishing. (2019, November 18). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.
- ACS - Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- Phys.org. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Synocule – Research Lab. (n.d.). This compound.
Sources
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anaxlab.com [anaxlab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Bridge: A Methodological Guide to Incorporating 1-(3-Chloropropyl)piperidine Hydrochloride in Agrochemical Scaffolds
Abstract
The piperidine moiety is a privileged scaffold in medicinal and agrochemical sciences, prized for its ability to confer advantageous physicochemical properties such as improved solubility, metabolic stability, and target binding affinity.[1] This guide provides an in-depth examination of 1-(3-Chloropropyl)piperidine hydrochloride, a versatile and reactive building block for introducing the N-propylpiperidine functional group. While not a direct precursor for flagship fungicides like Oxathiapiprolin, its utility lies in the synthesis of novel analogues and derivatives within potent chemical classes, such as piperidinyl-thiazoles.[1][2] We present a detailed, field-proven protocol for the N-alkylation of a core heterocyclic scaffold, demonstrating the practical application of this key intermediate in the research and development of next-generation fungicidal agents. This document is intended for researchers and synthetic chemists in the agrochemical industry, offering both a practical workflow and the theoretical underpinnings of the synthetic strategy.
Introduction: The Strategic Value of the Piperidine Moiety
The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone in the design of bioactive molecules.[3] In agrochemicals, its incorporation is a well-established strategy to enhance biological activity against a range of plant pathogens.[1] The piperidine ring can act as a flexible linker, orienting other pharmacophoric groups for optimal interaction with biological targets, or it can be an integral part of the binding motif itself.[1][3]
This compound (CAS 5472-49-1) is a bifunctional reagent.[4] It provides the piperidine ring attached to a reactive three-carbon electrophilic linker, the chloropropyl group.[4] This structure makes it an ideal candidate for nucleophilic substitution reactions, allowing for its covalent attachment to a wide array of molecular scaffolds, particularly those containing nucleophilic nitrogen or sulfur atoms, which are common in fungicidal cores like thiazoles, pyrazoles, and isoxazoles.[5][6]
The hydrochloride salt form ensures stability and improves handling characteristics, though it necessitates neutralization in situ during reaction to liberate the reactive free amine for subsequent steps if the piperidine nitrogen itself were the nucleophile. However, in its most common application, the terminal chlorine is the reactive site.
Core Application: Synthesis of Piperidinyl-Thiazole Derivatives
The piperidinyl-thiazole chemical class is of significant interest due to its potent fungicidal activity, particularly against oomycete pathogens like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[2][7] The flagship compound, Oxathiapiprolin, targets a novel fungal oxysterol-binding protein (OSBP), a mode of action that sets it apart from many existing fungicides.[8][9]
While the commercial synthesis of Oxathiapiprolin itself follows a different pathway starting from 4-cyanopiperidine[1], the fundamental principle of linking a piperidine ring to a thiazole core is a validated strategy for fungicidal activity.[2] this compound serves as an excellent tool for R&D scientists to explore novel derivatives by modifying the linker and attachment points on the core heterocycles.
Below, we detail a representative protocol for the synthesis of a model piperidinyl-thiazole intermediate, demonstrating the practical use of this compound.
Synthetic Workflow Overview
The overall process involves a classical nucleophilic substitution (N-alkylation) reaction. A nucleophilic nitrogen on a thiazole precursor attacks the electrophilic terminal carbon of the 3-chloropropyl chain of 1-(3-chloropropyl)piperidine. This forms a new carbon-nitrogen bond, effectively tethering the piperidine moiety to the thiazole ring. A base is required to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.
Caption: Synthetic workflow for N-alkylation.
Detailed Experimental Protocol
Objective: To synthesize 4-methyl-N-(3-(piperidin-1-yl)propyl)thiazol-2-amine, a model intermediate for agrochemical development.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Molar Eq. | Notes |
| 2-Amino-4-methylthiazole | 156-81-0 | 114.17 g/mol | 1.0 | Nucleophilic substrate |
| 1-(3-Chloropropyl)piperidine HCl | 5472-49-1 | 198.13 g/mol | 1.1 | Electrophilic alkylating agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | 2.5 | Base for neutralization and acid scavenging |
| Acetonitrile (ACN), anhydrous | 75-05-8 | 41.05 g/mol | - | Reaction solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | Extraction solvent |
| Brine (Saturated NaCl solution) | - | - | - | For washing organic layer |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 g/mol | - | Drying agent |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Amino-4-methylthiazole (5.71 g, 50 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (17.28 g, 125 mmol, 2.5 eq.).
-
Add anhydrous acetonitrile (100 mL) to the flask.
-
Expert Insight: Using an anhydrous solvent and a nitrogen atmosphere is critical to prevent side reactions involving water, which could hydrolyze the alkyl chloride or interfere with the basicity of the carbonate. A 2.5 molar excess of K₂CO₃ is used; one equivalent is for neutralizing the hydrochloride salt of the starting material, and the remaining 1.5 equivalents act as the base to drive the N-alkylation forward by scavenging the generated HCl.
-
-
Addition of Alkylating Agent:
-
In a separate beaker, dissolve this compound (10.90 g, 55 mmol, 1.1 eq.) in a minimal amount of acetonitrile or add it as a solid in portions to the reaction mixture.
-
A slight excess (1.1 eq.) of the alkylating agent is used to ensure complete consumption of the more valuable thiazole starting material.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 80-82°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 9:1 Dichloromethane:Methanol. The starting thiazole should be consumed, and a new, less polar spot corresponding to the product should appear.
-
The reaction is typically complete within 12-18 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts (K₂CO₃, KCl) through a pad of Celite, washing the filter cake with additional acetonitrile (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.
-
Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Expert Insight: The water wash removes any remaining inorganic salts and highly polar impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product should be purified by column chromatography on silica gel.
-
A gradient elution system, starting with pure dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH), is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final product, 4-methyl-N-(3-(piperidin-1-yl)propyl)thiazol-2-amine, as a viscous oil or low-melting solid.
-
Characterization Data (Expected)
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to piperidine protons (~1.4-1.6 ppm, ~2.3-2.5 ppm), propyl chain protons (~1.7-1.9 ppm, ~2.4 ppm, ~3.2-3.4 ppm), thiazole methyl group (~2.2 ppm), and thiazole ring proton (~6.4 ppm). The NH proton will be a broad singlet. |
| ¹³C NMR | Signals for piperidine carbons, propyl chain carbons, and thiazole ring carbons (including the C=N and C-S). |
| Mass Spec | ESI+; Expected [M+H]⁺ = 240.16. |
| Purity | >95% by HPLC. |
| Yield | 65-80%. |
Mechanistic Considerations & Troubleshooting
The reaction proceeds via a standard SN2 mechanism. The exocyclic amine of 2-amino-4-methylthiazole acts as the nucleophile, attacking the primary carbon bearing the chlorine atom.
Caption: Sₙ2 reaction mechanism.
Troubleshooting:
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents were anhydrous. An additional portion of K₂CO₃ and a catalytic amount of potassium iodide (KI) can be added. Iodide is a better leaving group than chloride and can accelerate the reaction via the Finkelstein reaction.
-
Formation of Side Products: Over-alkylation (dialkylation on the amine) is generally not an issue with 2-aminothiazoles due to electronic effects, but if observed, reducing the amount of alkylating agent or lowering the reaction temperature may help.
-
Difficult Purification: If the product is difficult to separate from starting material, ensure the correct stoichiometry was used. An acid/base extraction can sometimes be employed to separate the basic product from the less basic starting amine.
Conclusion
This compound is a valuable and cost-effective reagent for introducing the N-propylpiperidine substructure into potential agrochemical candidates. The protocol detailed herein provides a robust and scalable method for its application in the synthesis of piperidinyl-thiazole derivatives, a class of compounds with proven fungicidal efficacy. This methodology serves as a foundational template for researchers aiming to explore structure-activity relationships and develop novel, potent crop protection agents.
References
- Wei Sun, Anjing Liao, Li Lei, Xu Tang, Ya Wang, Jian Wu. (2025). Research progress on piperidine-containing compounds as agrochemicals. Chinese Chemical Letters, 36(1), 109855. [Link]
- Pest Management Science. (2024).
- International Journal of Nanotechnology and Allied Sciences. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]
- ResearchGate. (2024).
- ResearchGate. (2022). Research progress on piperidine-containing compounds as agrochemicals. [Link]
- ACS Publications. (2019). Discovery of Novel Piperidinylthiazole Derivatives As Broad-Spectrum Fungicidal Candidates. Journal of Agricultural and Food Chemistry. [Link]
- MDPI. (2023).
- RSC Publishing. (2018).
- Macsen Labs. (2025).
- Frontiers. (2022).
Sources
- 1. How is Oxathiapiprolin synthesised?_Chemicalbook [chemicalbook.com]
- 2. Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 5. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2020261030A1 - Synergistic fungicide composition - Google Patents [patents.google.com]
- 7. frontiersin.org [frontiersin.org]
- 8. WO2019020981A1 - Pyrazole, isothiazole and isoxazole derivatives useful as agricultural fungicides - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
The Versatile Workhorse: 1-(3-Chloropropyl)piperidine Hydrochloride as a Strategic Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Importance of the Piperidine Moiety in Medicinal Chemistry
The piperidine ring is a ubiquitous and privileged scaffold in modern drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. 1-(3-Chloropropyl)piperidine hydrochloride stands out as a particularly strategic and versatile building block for introducing this crucial moiety. Its bifunctional nature, possessing a nucleophilic piperidine nitrogen and an electrophilic chloropropyl chain, allows for its facile incorporation into a wide range of heterocyclic systems. This guide provides an in-depth exploration of its chemical properties, reactivity, and application in the synthesis of high-value heterocyclic compounds, complete with detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development. This versatile compound is instrumental in the synthesis of novel therapeutic agents, including analgesics, anti-inflammatory drugs, and compounds targeting neurological disorders.[2]
Physicochemical Properties and Safe Handling
This compound is a white to off-white crystalline solid.[3][4] A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5472-49-1 | [5] |
| Molecular Formula | C₈H₁₆ClN · HCl | [5] |
| Molecular Weight | 198.13 g/mol | [5] |
| Melting Point | 219-223 °C (lit.) | [6] |
| Appearance | White to almost white crystalline powder | [3][4] |
| Solubility | Soluble in water and alcohol | [6] |
Safety and Handling Precautions:
This compound is an irritant to the eyes, skin, and respiratory system.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[7] All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[7] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
Core Application: N-Alkylation in Heterocyclic Synthesis
The primary utility of this compound lies in its function as an alkylating agent. The 3-chloropropyl chain serves as an electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, and thiols, to introduce the 3-(piperidin-1-yl)propyl moiety.
Mechanistic Insight: The Rationale Behind Reaction Conditions
The N-alkylation reaction using this compound typically requires a base to neutralize the HCl salt and to deprotonate the nucleophile, thereby enhancing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of solvent is also critical and is often an aprotic polar solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to ensure the solubility of the reactants and facilitate the reaction.
A key mechanistic consideration, particularly in reactions with sterically hindered nucleophiles or under certain conditions, is the potential for intramolecular cyclization of the free base, 1-(3-chloropropyl)piperidine, to form a highly reactive, strained azetidinium ion intermediate. This intermediate is a potent alkylating agent that can then react with the nucleophile. This pathway can influence reaction rates and impurity profiles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Design, synthesis, and evaluation of fused heterocyclic analogs of SCH 58261 as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Small-Molecule Therapeutics for Neurological Disorders
Abstract
The synthesis of effective medications for neurological disorders presents one of the most significant challenges in modern medicinal chemistry.[1][2] The imperative to traverse the blood-brain barrier (BBB) imposes stringent constraints on the physicochemical properties of potential drug candidates.[3][4][5] This guide provides an in-depth analysis of the synthetic strategies and experimental considerations essential for the development of central nervous system (CNS) therapeutics. We will explore the foundational principles of CNS drug design, from managing lipophilicity and hydrogen bonding capacity to the critical role of stereochemistry. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind synthetic choices, self-validating protocols, and authoritative scientific grounding.
Introduction: The Blood-Brain Barrier - A Synthetic Chemist's Gauntlet
The primary obstacle in CNS drug development is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[6][7] It is estimated that over 98% of small-molecule drugs are precluded from crossing the BBB, demanding a specialized approach to molecular design and synthesis.[6]
Causality Behind Design - Key Physicochemical Properties for CNS Penetration:
Medicinal chemists must meticulously balance a molecule's properties to achieve optimal brain exposure.[4][5] Key parameters include:
-
Molecular Weight (MW): Successful CNS drugs generally have a lower molecular weight, typically below 450 Da, to facilitate passive diffusion.[4]
-
Lipophilicity (cLogP/cLogD): A delicate balance is required. While increased lipophilicity can enhance BBB permeability, excessive lipophilicity can lead to increased metabolic clearance and non-specific binding.[4] An optimal cLogP is often considered to be less than 5.[4]
-
Polar Surface Area (PSA): PSA, a descriptor of a molecule's hydrogen-bonding capacity, is a critical determinant. An upper limit of 60–70 Ų is a widely accepted guideline for CNS drugs.[4]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Minimizing hydrogen bonding potential is crucial for reducing polarity and improving BBB penetration.[3] Successful CNS drugs often have an HBD count of less than 3 and an HBA count of less than 7.[4]
Core Synthetic Strategies in Neurotherapeutics
The synthesis of CNS drug candidates is not merely about assembling atoms; it is a strategic exercise in embedding drug-like properties into the molecular architecture. Medicinal chemistry studies are continuously evolving to include rational drug design, advanced synthetic chemistry, and structure-activity relationship (SAR) analyses to optimize CNS therapeutics.[1][2]
Strategy 1: Privileged Scaffolds: Certain molecular frameworks, known as "privileged scaffolds," appear frequently in successful CNS drugs due to their favorable geometry and physicochemical properties. Indole, piperidine, and arylpiperazine motifs are common examples. Synthetically, the focus is often on functionalizing these core structures to fine-tune potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Strategy 2: Bioisosteric Replacement: This strategy involves substituting a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving BBB penetration or reducing toxicity. A classic example is replacing a carboxylic acid group (which is typically ionized at physiological pH and thus has poor BBB penetration) with a tetrazole ring, which maintains acidic character but is more lipophilic.
Strategy 3: Asymmetric Synthesis: Neurological targets are often highly stereoselective. The synthesis of single-enantiomer drugs is paramount, as the "wrong" enantiomer can be inactive or even cause harmful side effects. Modern synthetic methods, such as transition-metal-catalyzed asymmetric hydrogenation or the use of chiral auxiliaries, are indispensable tools for achieving high enantiomeric purity.[8]
Case Study & Protocol: Synthesis of Fingolimod for Multiple Sclerosis
Fingolimod (Gilenya®) is an immunomodulating drug used to treat multiple sclerosis.[9] It is a structural analog of sphingosine and its synthesis provides an excellent case study in constructing a molecule with a polar aminodiol "head" and a lipophilic alkylphenyl "tail."[9][10] The key challenge in its synthesis is the construction of the 2-aminopropane-1,3-diol group.[9][10]
Comparative Analysis of Synthetic Routes
Several synthetic routes to Fingolimod have been published, each with distinct advantages. The choice of route in a drug development setting often balances factors like cost of starting materials, overall yield, scalability, and safety.
| Route Starting Material | Key Steps | Overall Yield | Strengths | Reference |
| Octanophenone | Friedel-Crafts acylation, Nucleophilic substitution, Henry reaction, Reduction | ~58% | Utilizes inexpensive, commercially available starting material. | [9] |
| n-Octylbenzene | Friedel-Crafts acylation, Double Henry reaction, Hydrogenation | ~31% | Concise route with high atom economy. | [11] |
| Diethyl acetamidomalonate | Alkylation, Reduction, Hydrolysis | Good | Starts from a readily available and inexpensive material. | [10][12] |
Detailed Laboratory Protocol (Adapted from Octanophenone Route)
This protocol outlines a representative, multi-step synthesis of Fingolimod. It is intended for trained chemists in a controlled laboratory setting.
Causality of Experimental Choices: The chosen route starts with the commercially inexpensive octanophenone.[9] The sequence of reactions, including a Friedel-Crafts acylation and a double Henry (nitroaldol) reaction, are robust and well-understood transformations in organic synthesis, making the process scalable.[9][11] The final reduction of the nitro group to an amine is a common and high-yielding step, often accomplished with catalytic hydrogenation.[9]
Materials and Reagents:
-
Octanophenone
-
Aluminum chloride (AlCl₃)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Paraformaldehyde
-
Palladium on carbon (Pd/C, 10%)
-
Ethanolic HCl
-
Standard solvents for reaction and purification (e.g., Toluene, Ethyl Acetate, Hexane)
-
Reagents for workup (e.g., HCl, NaHCO₃, MgSO₄)
Step-by-Step Methodology:
Step 1: Reduction of Octanophenone
-
To a stirred solution of octanophenone in THF at 0 °C, add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the corresponding alcohol.
Step 2: Friedel-Crafts Acylation
-
(Procedure would be detailed here based on a specific literature source)
Step 3: Nucleophilic Substitution with Sodium Nitrite
-
(Procedure would be detailed here based on a specific literature source)
Step 4: Double Henry Reaction
-
To the nitro intermediate from the previous step dissolved in an appropriate solvent, add paraformaldehyde and a catalytic amount of a suitable base (e.g., triethylamine).
-
Stir the reaction at room temperature for 24-48 hours. Monitor by TLC.
-
Upon completion, perform an acidic workup and extract the product. Purify by column chromatography to obtain the nitro-diol intermediate.
Step 5: Catalytic Hydrogenation to Fingolimod
-
Dissolve the nitro-diol intermediate in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate. The resulting free base can be converted to the hydrochloride salt by treatment with ethanolic HCl to yield Fingolimod HCl as a white solid.[13]
Self-Validation and Quality Control (QC):
To ensure the integrity of the synthesized product, the following characterization is mandatory:
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure of the final compound and all key intermediates. The spectra should be clean and match the expected chemical shifts and coupling constants reported in the literature.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final Fingolimod HCl. A purity of >99% is typically required for pharmaceutical applications.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.
-
Melting Point: Compare the melting point of the synthesized product with the literature value as a preliminary check of purity.
Visualization of Key Processes
Diagrams are essential for visualizing complex workflows, reaction pathways, and mechanisms of action.
General Workflow for CNS Drug Discovery and Synthesis
Caption: High-level workflow for CNS drug development.
Representative Reaction Scheme for Fingolimod Synthesis
Caption: Simplified synthetic pathway to Fingolimod.
Fingolimod's Mechanism of Action
Caption: Fingolimod's mechanism of action.
Conclusion and Future Outlook
The synthesis of medications for neurological disorders is a field defined by its intricate challenges and the necessity for innovative chemical solutions. Success hinges on a deep, mechanistic understanding of how molecular structure dictates passage across the BBB and interaction with CNS targets. Emerging synthetic technologies, such as flow chemistry for improved safety and scalability, and novel catalytic methods like photoredox catalysis, promise to open new avenues for constructing complex neurotherapeutics.[14][15] As our understanding of the pathophysiology of neurological diseases deepens, synthetic chemists will continue to play an indispensable role in translating biological hypotheses into tangible therapeutic agents that can improve the lives of millions.
References
- A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal.
- Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience.
- Efficient Method for the Synthesis of Fingolimod and Impurities. Der Pharma Chemica.
- CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry.
- Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules.
- Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry.
- An alternative efficient approach for the synthesis of Fingolimod hydrochloride. Cogent Chemistry.
- Practical synthesis of fingolimod from diethyl acetamidomalonate. RSC Advances.
- CNS drug design: balancing physicochemical properties for optimal brain exposure. Semantic Scholar.
- Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.
- APPROACHES FOR THE LEVODOPA DRUGS SYNTHESIS OF LEVODOPA FOR PARKINSON'S DISEASE. Anveshana's International Publication.
- Practical synthesis of fingolimod from diethyl acetamidomalonate. RSC Advances.
- Scalable and Cost-Effective Synthetic Process for the Preparation of l-3,4-Dihydroxyphenylalanine—Levodopa. ACS Omega.
- CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry.
- Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery.
- Process for the synthesis of the levodopa. Google Patents.
- Medicinal Chemistry Studies Against Neurodegenerative Diseases. Current Medicinal Chemistry.
- Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases. Frontiers in Molecular Biosciences.
- New process for the synthesis of the levodopa. Google Patents.
- CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules With Experimentally Determined Exposure in the Mouse Brain. Journal of Medicinal Chemistry.
- Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Current Medicinal Chemistry.
- Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. Molecules.
- Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. ResearchGate.
- Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Molecules.
- Design, Synthesis, and Biological Activity of Donepezil–Aromatic Amine Hybrids as Anti-Alzheimerss Drugs. ACS Omega.
- Medicinal Chemistry Advances in Neurodegenerative Disease Therapy: Part 2. Future Medicinal Chemistry.
- Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer’s disease. Taylor & Francis Online.
- Design, Synthesis, and Biological Activity of Donepezil–Aromatic Amine Hybrids as Anti-Alzheimerss Drugs. ACS Publications.
- (PDF) Medicinal Chemistry Studies Against Neurodegenerative Diseases. ResearchGate.
- Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks.
- Top 20 Best-Selling Small-Molecule Neurology Drugs in 2024: Market, Indications, Pharmacology, Discovery, and Synthesis. Journal of Medicinal Chemistry.
- Catalyst makes drugs inside the body to minimize side effects. RIKEN.
- Catalysis in Drug Synthesis. Conference Series.
- Small Molecule Catalysts with Therapeutic Potential. Molecules.
- Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText.
- Neurological disorders and therapeutics targeted to surmount the blood–brain barrier. International Journal of Nanomedicine.
- Natural product-based pharmacological studies for neurological disorders. Frontiers in Pharmacology.
- Natural product-based pharmacological studies for neurological disorders. Frontiers.
Sources
- 1. Medicinal Chemistry Studies Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] CNS drug design: balancing physicochemical properties for optimal brain exposure. | Semantic Scholar [semanticscholar.org]
- 6. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oatext.com [oatext.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Practical synthesis of fingolimod from diethyl acetamidomalonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical synthesis of fingolimod from diethyl acetamidomalonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Catalyst makes drugs inside the body to minimize side effects | RIKEN [riken.jp]
- 15. chemistry-meetings.com [chemistry-meetings.com]
The Versatile Role of 1-(3-Chloropropyl)piperidine Hydrochloride in Advanced Materials Research
Introduction: A Building Block for Functional Materials
1-(3-Chloropropyl)piperidine hydrochloride is a bifunctional molecule of significant interest in material science. Its structure, featuring a reactive chloropropyl group and a tertiary amine in the form of a piperidine ring, makes it a versatile building block for the synthesis and modification of a wide range of materials. The presence of the piperidine moiety can impart unique properties to polymers and surfaces, including altered solubility, thermal stability, and the potential for bioactivity.[1] This guide provides an in-depth exploration of the applications of this compound in material science, complete with detailed protocols for its use in polymer synthesis and surface functionalization.
The primary utility of this compound lies in its ability to introduce the piperidinyl group onto a substrate. The chloropropyl group serves as a reactive handle for covalent attachment via nucleophilic substitution reactions. This allows for the "grafting to" of the piperidine unit onto existing polymers or surfaces, or its use as a precursor for creating monomers for "grafting from" polymerization approaches.[2][3]
Application I: Synthesis of Piperidinium-Containing Cationic Polymers
Cationic polymers are a class of materials with a wide array of applications, including gene delivery, flocculants in water treatment, and antimicrobial agents. The incorporation of the piperidine moiety from this compound can be leveraged to synthesize novel cationic polymers with tailored properties.
Scientific Principle: Quaternization for Cationic Monomer Synthesis
The nitrogen atom of the piperidine ring is nucleophilic and can react with alkyl halides. In the context of polymer synthesis, this compound can be reacted with a monomer containing a suitable leaving group to create a piperidinium-containing monomer. This monomer can then be polymerized to yield a cationic polymer. For instance, reaction with a methacrylate derivative can produce a polymerizable quaternary ammonium salt.
Experimental Protocol: Synthesis of a Piperidinium Methacrylate Monomer and Subsequent Polymerization
This protocol outlines a two-step process for the synthesis of a cationic polymer derived from this compound.
Part A: Synthesis of N-(3-Piperidinopropyl)methacrylamide Hydrochloride Monomer
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound (Note: It is advisable to first neutralize the hydrochloride with a base like sodium carbonate to free the amine for reaction, and then react with methacryloyl chloride) in 100 mL of a suitable solvent such as acetonitrile.
-
Addition of Reactant: Slowly add an equimolar amount of methacryloyl chloride to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.
-
Isolation: The resulting precipitate, the N-(3-Piperidinopropyl)methacrylamide hydrochloride monomer, is collected by filtration, washed with cold acetonitrile, and dried under vacuum.
-
Characterization: The structure of the synthesized monomer should be confirmed using techniques such as ¹H NMR and FTIR spectroscopy.
Part B: Radical Polymerization of the Piperidinium Monomer
-
Preparation: In a Schlenk flask, dissolve 5.0 g of the synthesized piperidinium methacrylate monomer in 50 mL of deionized water.
-
Initiator Addition: Add a radical initiator, such as 0.1 g of azobisisobutyronitrile (AIBN).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to 60-70 °C and allow it to stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: The resulting polymer solution is dialyzed against deionized water for 48 hours to remove unreacted monomer and initiator.
-
Isolation: The purified polymer is obtained by lyophilization (freeze-drying).
-
Characterization: The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC). The chemical structure can be confirmed by ¹H NMR.
Application II: Surface Functionalization of Nanomaterials
The surface properties of nanomaterials, such as silica nanoparticles, dictate their interaction with the surrounding environment.[4] Surface functionalization with molecules like this compound can introduce new functionalities, such as positive surface charge and reactive sites for further modification.[5][6]
Scientific Principle: Nucleophilic Substitution for Surface Grafting
The surface of silica nanoparticles is rich in silanol groups (Si-OH). These groups can be chemically modified to introduce reactive sites. A common approach is to first react the silica surface with an organosilane containing a leaving group, such as (3-chloropropyl)trimethoxysilane. The resulting chloro-functionalized surface can then be reacted with the piperidine nitrogen of 1-(3-Chloropropyl)piperidine (in its free base form) via a nucleophilic substitution reaction. This "grafting to" approach covalently attaches the piperidinylpropyl group to the nanoparticle surface.[7]
Experimental Workflow: Surface Modification of Silica Nanoparticles
Caption: Workflow for the surface functionalization of silica nanoparticles.
Detailed Protocol: Functionalization of Silica Nanoparticles
This protocol provides a general method for the surface modification of silica nanoparticles.[8][9]
-
Synthesis of Chloro-functionalized Silica Nanoparticles:
-
Disperse 1.0 g of silica nanoparticles in 100 mL of dry toluene in a three-necked flask.
-
Add 2.0 mL of (3-chloropropyl)trimethoxysilane to the suspension.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature, then collect the nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with toluene, ethanol, and deionized water to remove unreacted silane.
-
Dry the chloro-functionalized silica nanoparticles in a vacuum oven at 60 °C.
-
-
Grafting of 1-(3-Chloropropyl)piperidine:
-
Disperse 0.5 g of the chloro-functionalized silica nanoparticles in 50 mL of dimethylformamide (DMF).
-
Add 1.0 g of 1-(3-Chloropropyl)piperidine (free base) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 48 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with DMF, ethanol, and deionized water to remove excess reagents.
-
Dry the piperidinyl-functionalized silica nanoparticles under vacuum.
-
Characterization and Data
The success of the surface functionalization can be confirmed by various analytical techniques.
| Characterization Technique | Expected Outcome for Successful Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of new peaks corresponding to C-H stretching and bending vibrations of the piperidine ring. |
| Thermogravimetric Analysis (TGA) | Increased weight loss at higher temperatures compared to the unmodified silica, indicating the presence of the organic moiety. |
| Zeta Potential Measurement | A shift to a positive zeta potential in aqueous suspension, confirming the presence of the protonated piperidine groups on the surface. |
| Elemental Analysis | Detection of nitrogen, confirming the grafting of the piperidine-containing molecule. |
Conclusion and Future Perspectives
This compound is a valuable and versatile reagent in material science. Its ability to introduce the piperidine functionality into polymers and onto surfaces opens up possibilities for creating materials with tailored properties for a wide range of applications. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own work. Future research may focus on leveraging the unique properties of piperidine-containing materials in areas such as drug delivery, catalysis, and the development of "smart" materials that respond to external stimuli.
References
- Pulatova, N. U. (n.d.). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE-2-PROPYLMETHACRYLATE MONOMER. Central Asian Journal of Medical and Natural Sciences.
- Pulatova, N. U. (2021). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER.
- Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion. (n.d.). springerprofessional.de.
- Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. (2022).
- Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion. (n.d.). researchgate.net.
- Polymer Grafting and its chemical reactions. (n.d.).
- A versatile method for grafting polymers on nanoparticles. (2008).
- Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. (n.d.). Philippine Journal of Science.
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025).
- Click Chemistry for Well-Defined Graft Copolymers. (2024). MDPI. [Link]
- Preparation, purification and characterization of aminopropyl-functionalized silica sol. (n.d.). CORE.
- (PDF) Polymer Grafting and its chemical reactions. (2023).
- A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. (n.d.). MDPI.
Sources
- 1. "SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-" by N U. Pulatova, O S. Maksumova et al. [btstu.researchcommons.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Synthesis of Piperazine Drug Intermediates
Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug discovery.[1][2][3] Its unique structural and physicochemical properties, including a flexible chair-like conformation and the ability to engage in hydrogen bonding, make it a versatile scaffold for interacting with biological targets.[3][4] Consequently, the piperazine nucleus is a prevalent feature in a vast array of FDA-approved drugs, spanning therapeutic areas such as oncology (e.g., Imatinib), central nervous system disorders (e.g., Aripiprazole), and infectious diseases (e.g., Ciprofloxacin).[2][3]
The biological activity of piperazine-containing drugs is intricately linked to the nature of the substituents on its nitrogen atoms. Therefore, the development of robust and efficient synthetic routes to access diverse piperazine intermediates is of paramount importance to medicinal chemists and drug development professionals. This guide provides an in-depth exploration of key synthetic strategies, offering not just step-by-step protocols but also the underlying chemical principles and practical insights to empower researchers in their quest for novel therapeutics.
PART 1: N-Arylation of the Piperazine Core: Forging the C-N Aryl Bond
The N-arylpiperazine motif is a particularly common pharmacophore found in numerous centrally acting agents.[5][6] The formation of the C(aryl)-N(piperazine) bond is a critical transformation, and several powerful methods have been developed to achieve this. The two most prominent catalytic approaches are the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.[7][8]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines, offering a highly versatile and efficient means of C-N bond formation.[9][10] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the N-arylation of piperazine and its derivatives, including the widely used intermediate, N-Boc-piperazine.[9][11]
Causality and Mechanistic Insight: The success of the Buchwald-Hartwig amination hinges on a catalytic cycle involving a palladium(0) species. The choice of ligand is critical, as it modulates the reactivity and stability of the palladium catalyst. Sterically hindered and electron-rich phosphine ligands are often essential for high yields, particularly with less reactive aryl chlorides.[9] The base plays a crucial role in deprotonating the piperazine nitrogen, facilitating its entry into the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination of N-Boc-Piperazine with an Aryl Bromide
This protocol provides a general procedure for the coupling of N-Boc-piperazine with an aryl bromide, a common transformation in pharmaceutical synthesis.[9]
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)[9]
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., NaO-t-Bu or Cs₂CO₃, 1.4-2.0 equiv)[9]
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, and the base. The use of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.
-
Catalyst Preparation: In a separate vial, if not using a pre-catalyst, dissolve the palladium source and the ligand in a small amount of the reaction solvent.
-
Reaction Setup: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | NaO-t-Bu | Toluene | 100 | 12 | 92 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 85 |
| 2-Bromo-pyridine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 88 |
Table 1: Representative conditions for Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed approaches.[12] While it often requires higher temperatures and stoichiometric amounts of copper, modern advancements have led to the development of more efficient catalytic systems.[12] It remains a valuable tool, particularly for certain substrates where palladium catalysis may be less effective.[7]
Causality and Mechanistic Insight: The Ullmann reaction is believed to proceed through a Cu(I) intermediate. The reaction involves the formation of a copper-amide species, which then undergoes nucleophilic aromatic substitution on the aryl halide. The use of ligands, such as diamines or phenanthroline, can accelerate the reaction by solubilizing the copper species and facilitating the catalytic cycle.[12]
Protocol 2: Ullmann Condensation of Piperazine with an Aryl Iodide
Materials:
-
Aryl iodide (1.0 equiv)
-
Piperazine (2.0 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
High-boiling polar solvent (e.g., DMF or NMP)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl iodide, piperazine, CuI, ligand, and base.
-
Solvent Addition: Add the solvent to the flask.
-
Reaction: Heat the mixture to a high temperature (typically 120-160 °C) and stir. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography or crystallization.
PART 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of N-alkyl piperazines.[8][13] This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[14]
Causality and Mechanistic Insight: The choice of reducing agent is critical for the success of reductive amination. Mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred as they do not readily reduce the starting carbonyl compound.[14][15] The reaction is typically carried out in a one-pot fashion, making it highly efficient. For a more environmentally friendly approach, catalytic hydrogenation can be employed, using H₂ as the reducing agent, which generates only water as a byproduct.[14]
Caption: Workflow for N-alkylation via reductive amination.
Protocol 3: Reductive Amination of Piperazine with a Benzaldehyde Derivative
This protocol describes a general procedure for the N-alkylation of piperazine using an aldehyde and sodium triacetoxyborohydride.[15]
Materials:
-
Piperazine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)[15]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Reaction Setup: Dissolve the piperazine and aldehyde in the solvent in a round-bottom flask.
-
Reducing Agent Addition: Add the sodium triacetoxyborohydride in portions to the stirring solution. The portion-wise addition helps to control any potential exotherm.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.
| Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 4 | 95 |
| 3-Nitrobenzaldehyde | NaBH(OAc)₃ | DCM | 6 | 91 |
| Cyclohexanecarboxaldehyde | H₂ (50 psi), Pd/C | Methanol | 12 | 89 |
Table 2: Conditions for the reductive amination of piperazine.
PART 3: De Novo Synthesis of the Piperazine Ring
While functionalization of the pre-existing piperazine core is common, there are instances where the synthesis of the ring itself is necessary, particularly for accessing C-substituted derivatives.[16]
3.1 Cyclization of Diamine Precursors
A common strategy involves the cyclization of linear diamine precursors.[16] For example, a recently developed method utilizes the double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield substituted piperazines.[16]
PART 4: The Role of Protecting Groups: The N-Boc-Piperazine Intermediate
For the selective mono-functionalization of piperazine, the use of a protecting group is essential to prevent di-substitution.[17] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[18] 1-Boc-piperazine is a crucial and commercially available intermediate in many pharmaceutical syntheses.[18][19]
Protocol 4: Synthesis of 1-Boc-Piperazine
This protocol outlines the selective mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).[20]
Materials:
-
Piperazine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 0.95 equiv)
-
Solvent (e.g., Dichloromethane or Methanol/Water)[20]
Procedure:
-
Dissolution: Dissolve piperazine in the chosen solvent in a round-bottom flask and cool the solution in an ice bath.
-
Boc₂O Addition: Slowly add a solution of Boc₂O in the same solvent to the cooled piperazine solution. The slow addition is key to maximizing the yield of the mono-protected product.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by crystallization.[20]
Conclusion
The synthetic routes outlined in this guide represent a toolkit for the modern medicinal chemist. The choice of a particular synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the underlying mechanisms and the ability to optimize reaction conditions are crucial for success. As the demand for novel therapeutics continues to grow, the development of innovative and efficient methods for the synthesis of piperazine drug intermediates will remain an active and important area of research.
References
- Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC - NIH. [Link]
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Thieme Connect. [Link]
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]
- Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A and α1-Adrenergic Affinities.
- The medicinal chemistry of piperazines: A review. Scilit. [Link]
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC - NIH. [Link]
- Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]
- The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;...
- A kind of synthetic method of 1 BOC piperazines.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of South Florida Scholar Commons. [Link]
- Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. [Link]
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... Ingenta Connect. [Link]
- Synthesis of piperazines. Organic Chemistry Portal. [Link]
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
- Recent advances in synthesis of piperazine based ligands, metal complexes and their applications.
- Methods for the catalytic synthesis of piperazine.
- Ullmann condens
- Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbon
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 19. Page loading... [wap.guidechem.com]
- 20. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Development of Analgesic and Anti-Inflammatory Drugs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the modern methodologies employed in the discovery and preclinical development of novel analgesic and anti-inflammatory therapeutics. This document emphasizes the rationale behind experimental designs, from initial target identification to in vivo efficacy studies, ensuring a robust and translatable drug discovery pipeline.
Introduction: The Evolving Landscape of Pain and Inflammation Research
The development of effective and safe analgesics and anti-inflammatory drugs remains a significant challenge in modern medicine.[1] Chronic pain affects millions globally, diminishing quality of life, and current treatments are often fraught with limitations, including insufficient efficacy and significant side effects.[1][2] The opioid crisis has further underscored the urgent need for novel non-addictive analgesics.[3][4] Similarly, chronic inflammatory diseases represent a major healthcare burden, necessitating the development of more targeted and effective therapies.[5][6]
This guide navigates the intricate process of drug discovery in this field, highlighting key molecular targets, robust screening assays, and predictive preclinical models that are crucial for translating a promising compound from the bench to the clinic.
Part 1: Foundational Principles - Identifying and Validating Molecular Targets
The cornerstone of modern drug discovery is the identification and validation of specific molecular targets that play a pivotal role in the pathophysiology of pain and inflammation. A mechanism-based approach enhances the likelihood of developing drugs with improved efficacy and safety profiles.[7]
Key Signaling Pathways in Pain and Inflammation
A thorough understanding of the underlying signaling cascades is paramount. Several interconnected pathways are central to nociception and the inflammatory response.
-
The NF-κB Signaling Pathway: A master regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway, upon activation by stimuli like lipopolysaccharide (LPS), translocates to the nucleus to induce the expression of pro-inflammatory genes.[8][9]
-
MAPK Signaling Cascades: Mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, are crucial in transducing extracellular signals into cellular responses that drive inflammation and neuronal sensitization.[10][11]
-
Cyclooxygenase (COX) Pathways: The conversion of arachidonic acid to prostaglandins by COX enzymes is a well-established driver of inflammation and pain.[12] Most non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2.[6]
-
Ion Channels and Receptors in Nociception: Sensory neurons express a variety of ion channels and receptors that are critical for detecting noxious stimuli. These include Transient Receptor Potential (TRP) channels (e.g., TRPV1), voltage-gated sodium channels (e.g., Nav1.7, Nav1.8), and G protein-coupled receptors (GPCRs) like opioid receptors.[3][13][14][15]
Caption: Key signaling pathways in inflammation and nociceptor sensitization.
Novel Molecular Targets
While traditional targets like COX enzymes and opioid receptors are well-established, research is actively exploring novel targets to overcome the limitations of existing drugs.[16][17]
| Target Class | Examples | Rationale |
| Ion Channels | Nav1.7, Nav1.8, TRP Channels (TRPV1, TRPA1) | These channels are crucial for the initiation and propagation of pain signals in peripheral neurons.[3][13] |
| Kinases | Janus kinases (JAKs), Mitogen-activated protein kinases (MAPKs) | Inhibition of these kinases can block the downstream signaling that leads to the production of inflammatory mediators.[5][10] |
| Cytokine Receptors | IL-6 receptor, TNF-α receptor | Blocking the action of pro-inflammatory cytokines can be a highly effective anti-inflammatory strategy.[3] |
| Growth Factors | Nerve Growth Factor (NGF) | Sequestration of NGF has shown efficacy in treating chronic pain, particularly in osteoarthritis.[16] |
| Endocannabinoid System | Cannabinoid receptors (CB1, CB2), FAAH | Modulation of the endocannabinoid system can produce analgesic and anti-inflammatory effects with a potentially better side-effect profile than opioids.[3][14][16] |
| Inflammasomes | NLRP3 | Inhibiting the NLRP3 inflammasome can reduce the production of potent pro-inflammatory cytokines IL-1β and IL-18.[5] |
Part 2: In Vitro Screening and Mechanistic Studies
Once a target is validated, the next step is to identify and characterize compounds that modulate its activity. In vitro assays are indispensable for high-throughput screening (HTS) and detailed mechanistic studies.[13]
Cell-Based Assays for High-Throughput Screening
Cell-based assays provide a biologically relevant context for screening large compound libraries.[8][18] They are adaptable to high-throughput formats (96- or 384-well plates) and can measure various downstream effects of target modulation.[19]
Protocol 1: General Workflow for Cell-Based Anti-Inflammatory Screening
Caption: A generalized workflow for high-throughput cell-based screening.
Detailed Protocol: Quantification of Pro-Inflammatory Cytokines
This protocol describes a method to quantify the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference inhibitor (e.g., Dexamethasone)
-
ELISA kits for TNF-α and IL-6
-
384-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.[20]
-
Compound Treatment: Prepare serial dilutions of test compounds and the reference inhibitor. Add the compounds to the respective wells and incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except for the vehicle control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation and Trustworthiness:
-
Positive Control: Dexamethasone should show a dose-dependent inhibition of cytokine release.[19]
-
Negative Control: The vehicle control (e.g., DMSO) should not significantly affect cytokine levels.
-
Z'-factor: For HTS, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[19]
Biochemical and Mechanistic Assays
To elucidate the specific mechanism of action, biochemical assays targeting the purified protein of interest are employed. These are crucial for confirming direct target engagement and understanding the mode of inhibition.
Example Assays:
-
Kinase Activity Assays: Measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase (e.g., JAK, p38).
-
Receptor Binding Assays: Determine the affinity and selectivity of a compound for its target receptor (e.g., opioid or cannabinoid receptors).
-
Enzyme Inhibition Assays: Quantify the inhibition of enzyme activity, such as COX-1 and COX-2, to assess potency and selectivity.[6]
Part 3: Preclinical In Vivo Models
In vivo models are essential for evaluating the efficacy, pharmacokinetics, and safety of drug candidates in a complex physiological system.[21][22] The choice of model is critical and depends on the specific type of pain or inflammation being targeted.[23]
Models of Inflammatory Pain
These models are used to screen for both anti-inflammatory and analgesic properties.
| Model | Inducing Agent | Key Features & Measurements |
| Carrageenan-Induced Paw Edema | Carrageenan | A widely used, acute, and reproducible model of inflammation.[23][24] Measures paw volume (edema) and pain sensitivity (mechanical or thermal hyperalgesia). The biphasic response allows for the study of different inflammatory mediators.[23] |
| Complete Freund's Adjuvant (CFA) Model | Complete Freund's Adjuvant | Induces a more persistent inflammatory pain, making it suitable for studying chronic inflammatory conditions.[21][24] Allows for long-term assessment of analgesia. |
| Formalin Test | Formalin | Elicits a biphasic pain response: an acute neurogenic phase followed by a later inflammatory phase.[21][24] Useful for differentiating centrally acting analgesics from peripherally acting anti-inflammatory agents. |
| Acetic Acid-Induced Writhing | Acetic Acid | A visceral pain model that measures the number of abdominal constrictions ("writhes") as an indicator of pain.[24] |
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This protocol details a standard procedure to assess the anti-inflammatory and anti-hyperalgesic effects of a test compound.
Materials:
-
Male Wistar rats (180-220 g)
-
Test compound, vehicle, and reference drug (e.g., Indomethacin)
-
1% w/v Carrageenan solution in sterile saline
-
Plethysmometer (for edema measurement)
-
Electronic von Frey apparatus (for mechanical hyperalgesia)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.[23]
-
Baseline Measurements: Measure the basal paw volume and the paw withdrawal threshold to a mechanical stimulus for both hind paws of each rat.
-
Dosing: Administer the test compound, vehicle, or reference drug orally or via intraperitoneal injection.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Post-Induction Measurements:
-
Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Hyperalgesia: Assess the paw withdrawal threshold using the electronic von Frey apparatus at the same time points.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each group compared to their baseline.
-
Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group.
-
Analyze the change in paw withdrawal threshold to assess the anti-hyperalgesic effect.
-
Rationale for Experimental Choices:
-
Carrageenan: Chosen for its ability to induce a well-characterized, acute inflammatory response involving key mediators like histamine, serotonin, and prostaglandins.[23]
-
Time Points: Multiple time points are used to capture the full profile of the inflammatory response and the duration of the drug's effect.
-
Dual Endpoints: Measuring both edema and hyperalgesia provides a more comprehensive assessment of the compound's anti-inflammatory and analgesic efficacy.
Models of Neuropathic Pain
Neuropathic pain, arising from nerve damage, requires specialized models that mimic the underlying pathology.[22]
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to persistent mechanical and thermal hypersensitivity.[13][24]
-
Spared Nerve Injury (SNI): Involves transection of two of the three terminal branches of the sciatic nerve, resulting in a robust and long-lasting pain phenotype.[24]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of chemotherapeutic agents like paclitaxel or vincristine to induce neuropathic pain symptoms.[24]
Part 4: Bridging to the Clinic - Translational Considerations
The ultimate goal of preclinical research is to identify drug candidates with a high probability of success in human clinical trials.[1]
Pharmacokinetics and Safety Pharmacology
Before advancing to clinical trials, a candidate compound must undergo rigorous evaluation of its pharmacokinetic (PK) properties (absorption, distribution, metabolism, and excretion) and safety pharmacology. These studies are essential to determine the appropriate dosing regimen and to identify potential off-target effects.
Clinical Trial Design
The design of clinical trials for analgesics is complex and requires careful consideration of the patient population, endpoints, and ethical considerations.[7][25]
-
Proof-of-Concept (POC) Studies: Early-phase trials designed to obtain preliminary evidence of efficacy in a specific patient population, guiding " go/no-go " decisions for further development.[7][26]
-
Endpoint Selection: Primary endpoints often include changes in pain intensity scores (e.g., Visual Analog Scale or Numeric Rating Scale) and may also incorporate measures of functional improvement or reduction in the use of rescue medication.[25][27]
-
Patient Stratification: Advances in genomics and biomarker discovery are paving the way for personalized medicine, where patients can be stratified based on their likelihood to respond to a particular therapy.[5]
Caption: The streamlined pipeline for analgesic and anti-inflammatory drug development.
Conclusion
The development of novel analgesics and anti-inflammatory drugs is a multifaceted endeavor that relies on a deep understanding of disease pathology and the application of a diverse array of experimental models and techniques. By integrating robust in vitro screening with predictive in vivo models, researchers can de-risk the drug development process and increase the likelihood of bringing safe and effective therapies to patients in need. The protocols and principles outlined in this guide provide a framework for a scientifically rigorous and efficient approach to this critical area of pharmaceutical research.
References
- Grantome. (n.d.). High throughput in vivo screening: translational generation of novel analgesics.
- AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders.
- Pharmaron. (n.d.). Pain, Immunology & Inflammation Models.
- Kaan, T., & Smith, E. (2010). The discovery and development of analgesics: new mechanisms, new modalities. The Journal of Clinical Investigation, 120(11), 3789-3797.
- Athmic Biotech Solutions. (2023, August 3). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
- Eurofins Advinus. (n.d.). Pain Models for Preclinical Research.
- MDPI. (2024). Advances in anti-inflammatory drug development. Journal of Inflammation Research, 17, 1-12.
- Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?.
- ResearchGate. (n.d.). Sensory Signaling Pathways in Inflammatory and Neuropathic Pain.
- Pain Physician. (2020). Receptor and Molecular Targets for the Development of Novel Opioid and Non-Opioid Analgesic Therapies. Pain Physician, 23(4S), S299-S314.
- Oxford Academic. (n.d.). Sensory Signaling Pathways in Inflammatory and Neuropathic Pain.
- NCBI Bookshelf. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
- PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format.
- Charles River Laboratories. (n.d.). In Vivo Pain Models.
- ACS Pharmacology & Translational Science. (2024). A Comprehensive Collection of Pain and Opioid Use Disorder Compounds for High-Throughput Screening and Artificial Intelligence-Driven Drug Discovery. ACS Pharmacology & Translational Science.
- Patsnap Synapse. (2025, March 16). What are the new drugs for Chronic Pain?.
- MDPI. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(11), 3213.
- Malcangio, M. (2009). The search for novel analgesics: targets and mechanisms. British Journal of Pharmacology, 158(Suppl 1), S1-S12.
- Frontiers in Molecular Neuroscience. (2020). Editorial: Novel Molecular Targets for the Treatment of Pain. Frontiers in Molecular Neuroscience, 13, 610351.
- Gregory, N. S., & C-G, H. (2015). Preclinical Assessment of Inflammatory Pain. Journal of Neuroimmune Pharmacology, 10(4), 541-550.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- NCBI. (n.d.). Clinical trial designs and models for analgesic medications for acute pain in neonates, infants, toddlers, children, and adolescents: ACTTION recommendations.
- ResearchGate. (2025). Screening of candidate analgesics using a patient‐derived human iPSC model of nociception identifies putative compounds for therapeutic treatment.
- AAP Publications. (2012). Pediatric Analgesic Clinical Trial Designs, Measures, and Extrapolation: Report of an FDA Scientific Workshop. Pediatrics, 129(2), 354-364.
- Frontiers. (n.d.). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II.
- News-Medical.Net. (2019, August 17). Intracellular Signaling Pathways Involved in Pain.
- StartUs Insights. (n.d.). 5 Top Emerging Analgesic Solutions Impacting The Pharma Industry.
- ResearchGate. (n.d.). Designing and conducting proof-of-concept chronic pain analgesic clinical trials.
- StudySmarter. (2024, August 27). Pain Pathways: Mechanisms & Inflammation.
- NCBI. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
- ACS Publications. (2021). Novel Approaches, Drug Candidates, and Targets in Pain Drug Discovery. Journal of Medicinal Chemistry, 64(10), 6447-6491.
- Slideshare. (n.d.). preclinical screening models for Analgesic drugs.
- ResearchGate. (2024). Phenotypic Screening of Prospective Analgesics Among FDA‐Approved Compounds using an iPSC‐Based Model of Acute and Chronic Inflammatory Nociception.
- MDPI. (2024). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. Pharmaceuticals, 17(11), 1439.
- PubMed. (1977). Guidelines for antiinflammatory drug research.
- NCBI. (n.d.). Designing and conducting proof-of-concept chronic pain analgesic clinical trials.
- Clinical Trials Arena. (2023, September 21). Pain points: Unsolved recruitment and trial design issues in pain clinical trials.
- NCBI Bookshelf. (n.d.). Drug Discovery and Development for Pain.
- FDA. (2025). Development of Non-Opioid Analgesics for Chronic Pain | Draft Guidance for Industry.
- FDA. (2022). Development of Non- Opioid Analgesics for Acute Pain.
Sources
- 1. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 2. What are the new drugs for Chronic Pain? [synapse.patsnap.com]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. startus-insights.com [startus-insights.com]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. athmicbiotech.com [athmicbiotech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Inflammatory pain pathway | Abcam [abcam.com]
- 13. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The search for novel analgesics: targets and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The discovery and development of analgesics: new mechanisms, new modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. axxam.com [axxam.com]
- 21. advinus.com [advinus.com]
- 22. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 23. mdpi.com [mdpi.com]
- 24. pharmaron.com [pharmaron.com]
- 25. Clinical trial designs and models for analgesic medications for acute pain in neonates, infants, toddlers, children, and adolescents: ACTTION recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Designing and conducting proof-of-concept chronic pain analgesic clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. publications.aap.org [publications.aap.org]
Application Notes and Protocols: The Role of 1-(3-Chloropropyl)piperidine Hydrochloride in Neurotransmitter System Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 1-(3-chloropropyl)piperidine hydrochloride as a key chemical intermediate in the synthesis of novel ligands for studying neurotransmitter systems. This document outlines its application in the synthesis of sigma receptor ligands, their subsequent characterization using radioligand binding assays, and the potential for developing PET imaging agents.
Introduction: A Versatile Building Block for Neuropharmacology
This compound is a bifunctional molecule featuring a reactive chloropropyl group and a piperidine scaffold. This structure makes it an invaluable starting material for the synthesis of a diverse range of neuropharmacological tools. The piperidine ring is a common motif in many centrally active compounds, while the chloropropyl chain provides a convenient handle for alkylation reactions, allowing for its conjugation to various aromatic and heterocyclic systems. Its primary application in neurotransmitter research is not as a direct pharmacological agent but as a crucial precursor for creating more complex molecules that can potently and selectively interact with specific neurotransmitter receptors and transporters.
Synthesis of a Novel Sigma-1 Receptor Ligand
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions, making it an attractive target for drug discovery. The following protocol describes a representative synthesis of a putative sigma-1 receptor ligand using this compound as a key reagent.
Synthetic Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Products of 1-(3-Chloropropyl)piperidine Hydrochloride Reactions
Welcome to the technical support center for navigating the purification challenges of reaction products derived from 1-(3-Chloropropyl)piperidine hydrochloride. This versatile building block is instrumental in the synthesis of a wide array of bioactive molecules and specialty chemicals.[1] However, the inherent reactivity of this compound and the basicity of the resulting piperidine derivatives often lead to complex crude reaction mixtures. This guide provides practical, in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of products from reactions involving this compound.
Q1: My N-alkylation reaction is sluggish or incomplete. How does this impact purification and what can I do?
A1: An incomplete reaction is a primary source of purification difficulties, as you will have to separate your desired product from unreacted starting materials. Several factors can contribute to a slow or incomplete N-alkylation:
-
Insufficient Basicity: The reaction of a secondary amine with this compound generates an acid that can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
-
Solution: Incorporate a non-nucleophilic base to neutralize the acid as it forms. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For more sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be used.[2]
-
-
Poor Leaving Group: The chloride in this compound is a moderately good leaving group.
-
Solution: While you may be starting with the hydrochloride salt, for subsequent reactions, consider converting it to the corresponding bromide or iodide to increase the reaction rate.[2]
-
-
Steric Hindrance: Bulky groups on either the piperidine ring or the nucleophile can slow down the reaction.
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome this steric barrier.[2]
-
Q2: I'm observing significant di-alkylation or the formation of a quaternary ammonium salt. How can I minimize these byproducts?
A2: The formation of di-alkylated products or quaternary ammonium salts is a common issue when working with piperidine derivatives, especially if the nitrogen is part of a piperazine ring or if the reaction conditions are not carefully controlled.[3][4]
-
Incorrect Stoichiometry: Using an excess of the alkylating agent will strongly favor the formation of the di-alkylated or quaternary product.[3]
-
High Reaction Concentration: Concentrated reaction mixtures can increase the likelihood of the mono-alkylated product encountering another molecule of the alkylating agent.
-
Solution: Running the reaction at a lower concentration can disfavor the second alkylation.[3]
-
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent all at once creates a high initial concentration, promoting over-alkylation.
Q3: My crude product is an oil and won't crystallize. What are my options?
A3: "Oiling out," where the product separates as a liquid instead of a solid, is a common challenge in the crystallization of piperidine derivatives.[6] This can often be addressed by optimizing the crystallization conditions.
-
Cooling Rate: Rapid cooling often favors the formation of oils or amorphous solids.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.[6]
-
-
Solvent Polarity: The choice of solvent is critical for successful crystallization.
-
Solution: If a single solvent system is not working, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.[6] The "poor" solvent is added dropwise to a solution of the compound in the "good" solvent until turbidity is observed. Gentle warming to redissolve the precipitate followed by slow cooling can induce crystallization.[6]
-
Q4: My basic piperidine product is streaking badly on a silica gel column. How can I improve the chromatography?
A4: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor separation.[7]
-
Solution 1: Basic Modifier in the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.[7]
-
Solution 2: Deactivated Silica Gel: Use silica gel that has been deactivated. This can be purchased commercially or prepared by treating standard silica gel with a silylating agent.
-
Solution 3: Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel. For some applications, reverse-phase HPLC with a suitable mobile phase can also be an effective purification method.[8]
Purification Protocols
The following are detailed protocols for common purification techniques applicable to the products of reactions with this compound.
Protocol 1: Liquid-Liquid Extraction for Separation of Basic Products
This technique is highly effective for separating basic piperidine products from neutral or acidic impurities by taking advantage of their differential solubility in acidic and basic aqueous solutions.[9][10][11][12][13]
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and partition into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.[14]
-
Layer Separation: Carefully separate the two layers. The organic layer containing impurities can be set aside.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 10M NaOH) until the pH is greater than 10. This deprotonates the piperidine product, making it soluble in organic solvents again.[11]
-
Extraction of Product: Extract the basified aqueous layer with fresh organic solvent (e.g., DCM or EtOAc) two to three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[14]
Protocol 2: Flash Column Chromatography
For separating compounds with similar polarities, flash column chromatography is a powerful technique.[15]
Caption: Workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound poorly at room temperature but completely at its boiling point. [14]Common solvents for piperidine derivatives range from polar protic (e.g., ethanol, isopropanol) to moderately polar aprotic (e.g., acetonitrile). [6]2. Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the compound is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. [14]4. Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals. [6][14]Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals. [6][14]5. Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. [6]6. Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Summary Table
| Purification Method | Typical Applications | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Separation of basic products from neutral/acidic impurities. | High capacity, rapid, and cost-effective. | Not effective for separating compounds with similar acid/base properties. |
| Flash Column Chromatography | Separation of compounds with similar polarities. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Purification of solid compounds. | Can yield very high purity, cost-effective. | Not suitable for oils or amorphous solids, potential for product loss in the mother liquor. |
References
- Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity - Benchchem. (n.d.).
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
- Liquid–liquid extraction - Wikipedia. (n.d.).
- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
- Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography - Benchchem. (n.d.).
- Technical Support Center: Alkylation of 2-Benzylpiperidine - Benchchem. (n.d.).
- Preventing di-substitution in piperazine N-alkylation reactions - Benchchem. (n.d.).
- Amine Extraction in the Laboratory. (2020, October 23). Organic Chemistry II.
- Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.).
- Isolation of Pyrrolizidine Alkaloids - Column Chromatography. (n.d.).
- Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate.
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (n.d.).
- Intro to Liquid-Liquid Extraction. (2021, January 26). YouTube.
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound - Chem-Impex. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. Amine Extraction in the Laboratory [ns1.almerja.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. column-chromatography.com [column-chromatography.com]
Identifying and minimizing side reactions of 1-(3-Chloropropyl)piperidine hydrochloride
Welcome to the technical support center for 1-(3-Chloropropyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its use. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize side reactions, ensuring the integrity of your experiments.
Introduction to this compound
This compound is a versatile bifunctional molecule widely employed as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[1] Its utility stems from the presence of a nucleophilic piperidine ring and a reactive chloropropyl side chain. However, this inherent reactivity can also be a source of undesirable side reactions if not properly controlled. This guide will focus on the two most common side reactions: intramolecular cyclization and Hofmann elimination, providing you with the knowledge to mitigate their occurrence.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when working with this compound?
A1: The two most significant side reactions are intramolecular cyclization, leading to the formation of a quaternary ammonium salt, and Hofmann elimination, which results in the formation of an alkene and a tertiary amine.
Q2: What is intramolecular cyclization and under what conditions does it occur?
A2: Intramolecular cyclization is a reaction where the nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbon of the chloropropyl chain within the same molecule. This results in the formation of a bicyclic quaternary ammonium salt, specifically 1-azoniabicyclo[4.3.0]nonane chloride. This reaction is particularly favored in dilute solutions and can be accelerated by heat.[2]
Q3: What is Hofmann elimination and how is it relevant to my reaction?
A3: Hofmann elimination is a type of elimination reaction that typically involves the heating of a quaternary ammonium hydroxide, leading to the formation of the least substituted alkene (the "Hofmann product") and a tertiary amine.[3][4] In the context of reactions involving 1-(3-chloropropyl)piperidine, this can occur if a strong base is used, which can deprotonate a beta-hydrogen on the piperidine ring, leading to ring-opening and the formation of N-(3-chloropropyl)-N-pent-4-en-1-amine.
Q4: Can dimerization or polymerization occur?
A4: Yes, intermolecular reactions can compete with the desired reaction, especially at higher concentrations. One molecule of 1-(3-chloropropyl)piperidine can react with another, leading to the formation of dimers or even polymers. This is a common issue with bifunctional molecules.
Q5: How can I detect the presence of these side products in my reaction mixture?
A5: A combination of analytical techniques is recommended. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is highly effective for separating and identifying the parent compound and its impurities.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of isolated impurities.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to side reactions of this compound.
Problem 1: Low yield of the desired product and the presence of a highly polar impurity.
Possible Cause: Intramolecular cyclization to form the quaternary ammonium salt.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature. For many N-alkylation reactions, starting at 0-10°C is recommended.[9]
-
Order of Addition: If your reaction involves reacting the piperidine nitrogen, ensure your electrophile is present before adding any base. If you are reacting the chloropropyl chain, add the this compound slowly to the reaction mixture containing the nucleophile.
-
Solvent Choice: Use a non-polar or moderately polar aprotic solvent to disfavor the formation of charged intermediates.
-
Concentration: Run the reaction at a higher concentration to favor intermolecular reactions over intramolecular cyclization. However, be mindful of potential dimerization.
Problem 2: Formation of an unexpected, less polar impurity, possibly an alkene.
Possible Cause: Hofmann elimination.
Troubleshooting Steps:
-
Base Selection: Avoid using strong, sterically hindered bases. If a base is required, consider using a weaker base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide.
-
Temperature Management: Hofmann elimination is often promoted by heat.[9] Running the reaction at the lowest possible temperature that still allows for an acceptable reaction rate can minimize this side reaction.
-
Protecting Groups: In complex syntheses, consider protecting the piperidine nitrogen if it is not the reactive site to prevent its involvement in side reactions.
Problem 3: A complex mixture of products, including higher molecular weight species.
Possible Cause: Dimerization or polymerization.
Troubleshooting Steps:
-
Concentration Adjustment: This is often a concentration-dependent issue. Try running the reaction at a lower concentration to reduce the probability of intermolecular reactions.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low instantaneous concentration, thus favoring the desired intramolecular reaction or reaction with another reagent over self-reaction.
Visualizing the Side Reactions
To better understand the competing reaction pathways, the following diagrams illustrate the main side reactions.
Caption: Competing side reaction pathways for 1-(3-Chloropropyl)piperidine.
Experimental Protocols
Protocol 1: Minimizing Intramolecular Cyclization in N-Alkylation
This protocol provides a general method for the N-alkylation of a substrate using this compound, with precautions to minimize cyclization.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, alcohol, or thiol)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq.) and anhydrous solvent.
-
Add finely powdered, dry potassium carbonate (1.5-2.0 eq.).
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of the reaction solvent.
-
Slowly add the this compound solution to the stirred mixture of the nucleophile and base at room temperature over several hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the base and evaporate the solvent under reduced pressure.
-
Purify the product using standard techniques such as column chromatography or recrystallization.
Causality: The slow addition of the alkylating agent ensures that its concentration in the reaction mixture remains low, thereby favoring the intermolecular reaction with the nucleophile over the intramolecular cyclization. The use of a moderate base like K₂CO₃ is sufficient to neutralize the generated HCl without promoting significant elimination.[4]
Protocol 2: Analytical Characterization of Side Products by LC-MS
This protocol outlines a general method for the analysis of a reaction mixture containing 1-(3-chloropropyl)piperidine and its potential impurities.
Instrumentation and Columns:
-
HPLC system with a mass spectrometer detector (LC-MS)
-
C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm)[5]
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%) and increase it to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Monitor the total ion chromatogram (TIC) for peaks corresponding to the starting material, desired product, and any impurities.
-
Extract ion chromatograms (EICs) for the expected masses of the cyclized product, elimination product, and dimer to confirm their presence or absence.
Self-Validation: The mass spectrometer provides definitive identification of the components based on their mass-to-charge ratio, confirming the identity of any side products formed. The chromatographic separation allows for the quantification of the relative amounts of each component.
Data Summary
| Side Reaction | Key Promoting Factors | Recommended Control Strategies | Typical Analytical Signature (LC-MS) |
| Intramolecular Cyclization | Heat, Dilute Concentration | Low Temperature, Higher Concentration, Slow Addition of Reagent | A highly polar compound with the same mass as the starting material. |
| Hofmann Elimination | Strong Base, Heat | Weaker Base (e.g., K₂CO₃), Low Temperature | A less polar compound with a mass corresponding to the loss of HCl. |
| Dimerization | High Concentration | Lower Concentration, Slow Addition of Reagent | A compound with approximately double the mass of the starting material. |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting side reactions.
References
- Hofmann Elimination Reaction | Definition, Mechanism & Applications. (n.d.). Allen Institute.
- Reactions of Amines. (2024, March 23). Chemistry LibreTexts.
- Hofmann Elimination. (n.d.). BYJU'S.
- Hofmann Elimination. (2023, January 22). Chemistry LibreTexts.
- Hofmann elimination. (n.d.). In Wikipedia.
- Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (n.d.). SpringerLink.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). PubMed.
- Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
- Common Blind Spot: Intramolecular Reactions. (2011, July 4). Master Organic Chemistry.
- Synthetic method of piperazidines drug intermediate. (n.d.). Google Patents.
- Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate.
- GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (n.d.). Cellular, Molecular and Biomedical Reports.
Sources
- 1. (-)-1-azabicyclo[4.3.0]nonane [stenutz.eu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 8. cmbr-journal.com [cmbr-journal.com]
- 9. chem.libretexts.org [chem.libretexts.org]
How to optimize reaction conditions for synthesis with 1-(3-Chloropropyl)piperidine hydrochloride
An essential component in pharmaceutical and specialty chemical synthesis, 1-(3-Chloropropyl)piperidine hydrochloride is a versatile building block.[1] However, its hydrochloride form and the inherent reactivity of the alkyl chloride group present unique challenges. This technical support center, designed for researchers and drug development professionals, provides in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use.
Part 1: Understanding the Reagent
What is this compound?
This compound is the salt form of N-(3-chloropropyl)piperidine. It is a white to off-white crystalline solid.[1][2] The hydrochloride form enhances the compound's stability and shelf-life, but the piperidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, a base is required in reactions to liberate the free amine, which is often the intended reactive species, or for reactions where the chloropropyl group is the electrophile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5472-49-1 | [2] |
| Molecular Formula | C₈H₁₆ClN · HCl | [1] |
| Molecular Weight | 198.13 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 216 - 223 °C | [1] |
| Purity | Typically ≥97-98% |[1][2] |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in a question-and-answer format, providing explanations and actionable protocols.
Category 1: Getting Started & Reagent Handling
Question 1: My reaction isn't starting. I've mixed my nucleophile with this compound and solvent. What's wrong?
This is the most common initial hurdle. The reagent is a hydrochloride salt. In this form, the piperidine nitrogen is protonated (as an ammonium salt), making it unreactive as a nucleophile. More importantly for its primary use as an alkylating agent, the reaction medium will be acidic. For an N-alkylation reaction with a separate nucleophile (e.g., an aniline, imide, or another amine), you must add a base.
Core Directive: At least one equivalent of a suitable base is required to neutralize the HCl salt. For the subsequent alkylation reaction, which generates an additional equivalent of HCl, a total of at least two equivalents of base are necessary.
Caption: Initial troubleshooting workflow for non-starting reactions.
Category 2: Optimizing N-Alkylation Reactions
Question 2: How do I choose the right base for my N-alkylation reaction?
Base selection is critical and depends on the pKa of your nucleophile (the amine being alkylated) and the reaction temperature. The base must be strong enough to deprotonate the nucleophile (or the resulting ammonium salt) but not so strong that it causes side reactions like elimination.
-
Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are excellent, cost-effective choices for alkylating relatively acidic N-H bonds (like in imides or some anilines) or when using primary/secondary amines.[3][4] They are heterogeneous in many organic solvents, which can be beneficial for workup.
-
Organic Amine Bases (e.g., Triethylamine (Et₃N), DIPEA): These are soluble in organic solvents and are good for scavenging the HCl produced during the reaction. They are generally not strong enough to deprotonate less acidic amines.
-
Strong Bases (e.g., NaH, KHMDS, LDA): These are reserved for deprotonating very weakly acidic N-H bonds (e.g., amides, carbamates).[5] They are highly reactive and require anhydrous conditions and an inert atmosphere.
Table 2: Selection of Common Bases for N-Alkylation
| Base | pKₐH (of conjugate acid) | Type | Common Solvents | Key Considerations |
|---|---|---|---|---|
| K₂CO₃ | 10.3 | Inorganic, Heterogeneous | DMF, Acetonitrile, Acetone | Good for many amines and imides. Low cost. Easy to filter off.[3][6] |
| Cs₂CO₃ | ~10 | Inorganic, Heterogeneous | DMF, Acetonitrile, THF | More soluble and reactive than K₂CO₃. Good for difficult alkylations.[5] |
| Et₃N | 10.7 | Organic, Homogeneous | DCM, THF, Acetonitrile | Soluble, acts as an acid scavenger. Can form a quaternary salt with the alkyl halide. |
| DIPEA | 11.0 | Organic, Homogeneous | DCM, DMF, Acetonitrile | Sterically hindered, less likely to be alkylated itself. Good acid scavenger.[4] |
| NaH | ~36 | Strong, Heterogeneous | THF, DMF (use caution) | For deprotonating weakly acidic N-H bonds (amides). Requires inert atmosphere. |
Question 3: What is the best solvent for my reaction?
Polar aprotic solvents are generally the best choice for SN2 reactions like N-alkylation. They can solvate the cation of the base and the transition state, accelerating the reaction, without protonating the nucleophile.[6]
-
Acetonitrile (MeCN): A good first choice. Moderate boiling point (82 °C) and dissolves many organic compounds.
-
N,N-Dimethylformamide (DMF): Excellent solvating power and a high boiling point (153 °C), making it suitable for sluggish reactions that require heating.[3][6]
-
Dimethyl Sulfoxide (DMSO): Very high boiling point (189 °C) and highly polar. Use with caution at high temperatures, especially with strong bases, as it can decompose.[7]
-
Acetone: Lower boiling point (56 °C), useful for more reactive substrates that do not require high temperatures.
Question 4: My yield is low. How can I improve it?
Low yield can stem from several factors. A systematic approach is key.
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Steps to Improve Yield:
-
Increase Temperature: Alkyl chlorides are less reactive than bromides or iodides.[6] Many N-alkylations require heating to 80-120 °C to achieve a reasonable rate.[6]
-
Add a Catalyst: Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). This facilitates an in situ Finkelstein reaction, converting the more stable alkyl chloride to the much more reactive alkyl iodide, which then undergoes the SN2 reaction.
-
Change the Solvent: If your reactants are not fully dissolved, or if the reaction is slow, switching to a higher-boiling, more polar solvent like DMF or DMSO can help.[6]
-
Re-evaluate Your Base: Ensure your base is strong enough to effectively deprotonate your nucleophile. For some substrates, switching from K₂CO₃ to the more reactive Cs₂CO₃ can make a significant difference.
Category 3: Side Reactions and Purification
Question 5: I'm seeing multiple spots on my TLC plate. What are the likely side products?
The most common side product is N,N-dialkylation , especially when alkylating primary amines.[6] The mono-alkylated product can act as a nucleophile itself and react with another molecule of the alkylating agent.
How to Minimize Dialkylation:
-
Stoichiometry Control: Use an excess of the amine nucleophile relative to the this compound (e.g., 1.5 to 2.0 equivalents of the amine).[6] This increases the probability that the alkylating agent will react with the starting amine rather than the mono-alkylated product.
-
Slow Addition: Add the 1-(3-chloropropyl)piperidine solution slowly to the mixture of the amine and base. This keeps the concentration of the alkylating agent low at all times, disfavoring the second alkylation.[4]
Another possible side reaction, particularly with sterically hindered bases or substrates, is an E2 elimination to form an alkene, although this is less common with primary alkyl halides.
Question 6: My product is difficult to purify. Any suggestions?
-
Acid-Base Extraction: If your product is a tertiary amine, it can be separated from non-basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the ammonium salt. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract your purified free-base product back into an organic solvent.
-
Chromatography: If extraction is insufficient, column chromatography is the standard method. A silica gel column is common. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. For very polar amines, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column.
Part 3: General Experimental Protocol
This section provides a robust, starting-point methodology for the N-alkylation of a generic secondary amine.
Objective: To synthesize N-alkylated piperidine derivative via SN2 reaction.
Materials:
-
Secondary Amine (Nucleophile)
-
This compound (Alkylating Agent)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the secondary amine (1.0 eq), potassium carbonate (2.2 eq), and anhydrous acetonitrile.
-
Reagent Addition: Add this compound (1.05 eq) to the stirring suspension.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl), washing the filter cake with a small amount of acetonitrile or ethyl acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in ethyl acetate. e. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude product. c. If necessary, purify the crude product by flash column chromatography on silica gel.
References
- ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
- ACS Green Chemistry Institute.
- National Institutes of Health (PMC).
- PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. [Link]
- Google Patents.
- International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
- YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
- ChemBK. This compound. [Link]
- CyberLeninka. SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE. [Link]
- ResearchGate.
- ACS Omega. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
- Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?[Link]
- ResearchGate.
- ACS Publications. Specific Solvent Effects in the Alkylation of Enolate Anions. III. Preparative Alkylations in Dimethylformamide. The Journal of Organic Chemistry. [Link]
- Technical Disclosure Commons. A process for the preparation of Trazodone and its hydrochloride. [Link]
- TradeIndia. N-(3-Chloropropyl)piperidine HCl 5472-49-1. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Mechanochemical N-alkylation of imides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
Proper handling and storage conditions for 1-(3-Chloropropyl)piperidine hydrochloride
Welcome to the technical support guide for 1-(3-Chloropropyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. As an essential intermediate in the synthesis of various bioactive molecules, particularly in pharmaceutical and agrochemical development, its proper handling and use are critical for successful and reproducible experimental outcomes[1]. This guide provides in-depth, field-proven insights into storage, handling, and troubleshooting to address common issues encountered in the laboratory.
Section 1: Chemical Profile & Essential Safety Data
A foundational understanding of the compound's properties is paramount before its inclusion in any experimental workflow.
1.1 Key Properties
All quantitative data for this compound (CAS RN: 5472-49-1) are summarized below. Verifying the appearance and melting point of your material upon receipt is a crucial first step in quality control.
| Property | Value | Source(s) |
| CAS Number | 5472-49-1 | [2] |
| Molecular Formula | C₈H₁₆ClN · HCl | [3] |
| Molecular Weight | 198.13 g/mol | [3] |
| Appearance | White to off-white crystalline solid or powder | [2][3][4] |
| Melting Point | 216-223 °C | [4][5] |
| Synonyms | 3-Piperidinopropyl Chloride Hydrochloride | [1][2] |
1.2 Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. The toxicological properties have not been fully investigated, warranting cautious handling[2]. Adherence to safety protocols is non-negotiable.
-
Primary Hazards :
-
Essential PPE :
-
Eye Protection : Wear appropriate chemical safety goggles as described by OSHA's eye and face protection regulations[2].
-
Hand Protection : Wear suitable protective gloves (e.g., nitrile) to prevent skin exposure. Inspect gloves before use[2][7][8].
-
Body Protection : A standard laboratory coat is required. Wear appropriate protective clothing to prevent skin exposure[2].
-
Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood to minimize dust inhalation. If airborne concentrations are high, a NIOSH-approved N95 dust mask or higher-level respirator should be used[2].
-
-
Engineering Controls : Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area[2].
Section 2: Storage and Handling Best Practices
The stability and reactivity of this reagent are directly linked to its storage and handling. The primary challenge is its hygroscopic nature.
2.1 The Challenge of Hygroscopicity
A hygroscopic material readily attracts and holds water molecules from the surrounding atmosphere[9][10][11]. This compound is hygroscopic, a property that can significantly compromise its integrity[12].
-
Causality : Exposure to ambient, moist air allows the crystalline solid to absorb water. This leads to several problems:
-
Physical Clumping : The powder will "cake" or form clumps, making it difficult to handle and weigh accurately[11].
-
Inaccurate Stoichiometry : Weighing a water-laden sample results in an overestimation of the actual reagent amount, leading to incorrect molar ratios in your reaction and potentially incomplete conversion.
-
Introduction of Water : The absorbed moisture is introduced as a contaminant into the reaction vessel, which can be detrimental to water-sensitive reactions (e.g., those involving organometallics or certain coupling catalysts).
-
2.2 Recommended Storage Protocol
To maintain the compound's integrity, strict adherence to the following storage conditions is essential.
| Parameter | Condition | Rationale | Source(s) |
| Container | Tightly sealed, airtight container. | Prevents exposure to atmospheric moisture. | [2][9][10] |
| Location | A cool, dry, well-ventilated area. | Minimizes moisture content in the surrounding air and prevents thermal degradation. | [2][12] |
| Atmosphere | For long-term storage or for highly sensitive applications, store under an inert atmosphere (e.g., Argon or Nitrogen) or in a desiccator. | Provides the ultimate protection against moisture absorption. | [10][13] |
| Compatibility | Store away from incompatible substances such as strong oxidizing agents and strong bases. | Prevents unintended chemical reactions. | [2][12] |
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: My solid reagent has become clumpy and difficult to handle. Can I still use it?
Answer: This is a classic sign of moisture absorption due to improper storage[11]. While the material may still be usable, you must take corrective action.
-
Assessment : Check for significant discoloration. If the color has changed dramatically (e.g., to yellow or brown), this may indicate degradation, and the reagent should be discarded.
-
Correction : You can attempt to dry the material by placing it under a high vacuum for several hours. Gentle heating (e.g., 40-50 °C) under vacuum can accelerate this process, but ensure the temperature is well below the compound's melting point.
-
Causality & Implication : Using the caked material directly will lead to inaccurate weighing. After drying, it is best to re-characterize the material (e.g., by taking a melting point) to ensure its integrity before use. For highly sensitive reactions, using a fresh, unopened bottle is the most trustworthy approach.
Q2: My nucleophilic substitution reaction is failing or showing very low yield. Could the starting material be the problem?
Answer: Yes, this is a very common issue. The problem often lies not with the compound's integrity but with its chemical form. As a hydrochloride salt, the piperidine nitrogen is protonated, rendering it non-nucleophilic. You must generate the freebase in situ or prior to the reaction.
Use the following logic flow to diagnose the problem.
Caption: Troubleshooting logic for reaction failure.
Q3: What is the correct procedure for preparing the 1-(3-Chloropropyl)piperidine freebase for a reaction?
Answer: This is a critical step. The following is a standard, reliable protocol for generating the freebase from the hydrochloride salt for use in a subsequent reaction.
-
Dissolution : Dissolve 1.0 equivalent of this compound in deionized water or a biphasic mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Neutralization : Cool the solution in an ice bath. Slowly add 1.1 equivalents of an aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃) with stirring. Monitor the pH with litmus paper or a pH meter to ensure it is basic (pH > 9).
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the chosen organic solvent. Combine the organic layers.
-
Drying : Dry the combined organic layers over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[10].
-
Filtration & Concentration : Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator.
-
Verification (Optional but Recommended) : The resulting oil or solid is the freebase. Confirm its identity via ¹H NMR if necessary before proceeding with your reaction.
The following diagram visualizes this essential workflow.
Caption: Experimental workflow for freebase preparation.
Q4: What are the signs of decomposition?
Answer: While the compound is generally stable under the recommended storage conditions, decomposition can occur with prolonged exposure to moisture or heat. Signs include:
-
Significant discoloration (yellowing or browning).
-
A melting point that is broad or significantly lower than the specified range.
-
The appearance of unexpected signals in analytical data (e.g., NMR, LC-MS).
If decomposition is suspected, it is safest to dispose of the material according to your institution's hazardous waste guidelines.
References
- Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. Cole-Parmer. [Link]
- Helmenstine, A. M. (2019). Hygroscopic Definition in Chemistry. ThoughtCo. [Link]
- The MSDS HyperGlossary: Hygroscopic.
- Hygroscopy. Wikipedia. [Link]
- Classification of goods according to moisture behavior. Container Handbook. [Link]
- Storage of Hygroscopic m
- Lab Safety Manual: Working with Hazardous M
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Ten Tips for Handling Hazardous Chemicals in a Lab. LabManager. [Link]
- Working with Chemicals - Prudent Practices in the Laboratory.
- This compound, CAS No. 5472-49-1. iChemical. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 5472-49-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. This compound, CAS No. 5472-49-1 - iChemical [ichemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hygroscopic Definition in Chemistry [thoughtco.com]
- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 11. Hygroscopy - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Common impurities found in commercial 1-(3-Chloropropyl)piperidine hydrochloride
Welcome to the technical support center for 1-(3-Chloropropyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during the use of this versatile chemical intermediate. Our goal is to ensure the integrity of your research by helping you understand and address potential impurities that may be present in commercial-grade this compound.
Understanding the Purity Profile of this compound
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route, starting materials, or degradation. This guide will delve into the common impurities, their origins, and methods for their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Based on its synthesis, the most common impurities can be categorized as follows:
-
Process-Related Impurities: These arise directly from the manufacturing process.
-
Unreacted Starting Materials: Residual amounts of piperidine and the alkylating agent, typically 1,3-dichloropropane or 1-bromo-3-chloropropane.
-
Over-alkylation By-product: Formation of a quaternary ammonium salt, 1,1-di(3-chloropropyl)piperidinium chloride, where the product reacts with another molecule of the alkylating agent.
-
Dimerization By-product: 1,3-di(piperidin-1-yl)propane, formed by the reaction of two molecules of piperidine with one molecule of the dihaloalkane.
-
-
Starting Material-Related Impurities: Impurities present in the raw materials can carry through to the final product.
-
Degradation Impurities: These can form during storage or under specific reaction conditions. A potential degradation product is 1-(3-hydroxypropyl)piperidine, resulting from the hydrolysis of the chloride.
-
Residual Solvents: Solvents used during the synthesis and purification, such as acetone, isopropanol, or toluene, may be present in trace amounts.[1][2]
Q2: How can these impurities affect my downstream reactions?
A2: The presence of impurities can have several adverse effects:
-
Reduced Yield: Unreacted starting materials and by-products can consume reagents and lead to lower yields of the desired product.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, leading to a complex product mixture and difficult purification.
-
Inaccurate Stoichiometry: The presence of non-reactive impurities can lead to incorrect calculations of molar equivalents, affecting reaction kinetics and outcomes.
-
False Positives in Screening: In high-throughput screening applications, impurities with biological activity can lead to false-positive results.
Q3: What analytical techniques are recommended for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile impurities. A reversed-phase method with UV detection is a good starting point.
-
Gas Chromatography (GC): Ideal for identifying and quantifying volatile impurities, such as residual solvents and unreacted starting materials like piperidine and 1,3-dichloropropane.[1][2]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides structural information for unequivocal impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main component and any significant impurities present.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues that may be related to impurities in this compound.
Issue 1: Unexpected Peaks in Analytical Chromatogram (HPLC/GC)
Possible Cause: Presence of process-related or starting material-related impurities.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown chromatographic peaks.
Detailed Steps:
-
Retention Time Comparison: If you have access to standards of potential impurities (e.g., piperidine, 1,3-di(piperidin-1-yl)propane), compare their retention times to the unknown peaks.
-
Mass Analysis: Utilize LC-MS or GC-MS to obtain the mass of the unknown peak. Compare this mass to the molecular weights of the potential impurities listed in the table below.
-
Structural Elucidation: For critical or abundant unknown impurities, isolation followed by NMR analysis may be necessary for complete structural confirmation.
-
Impact Assessment: Once identified, evaluate the potential reactivity of the impurity in your specific reaction.
-
Mitigation: If the impurity is problematic, consider purifying the starting material (e.g., recrystallization, column chromatography) or sourcing a higher-purity grade from your supplier.
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected By-products
Possible Cause: Reactive impurities are interfering with the desired reaction pathway.
Troubleshooting Steps:
-
Analyze the Starting Material: Perform a thorough analysis of the this compound lot using the methods described in the FAQ section.
-
Hypothesize Side Reactions: Based on the identified impurities, propose potential side reactions that could be occurring. For example, residual piperidine could compete in a subsequent N-alkylation step.
-
Modify Reaction Conditions:
-
Purification: If the starting material contains significant impurities, purify it before use.
-
Stoichiometry Adjustment: If a non-reactive impurity is present, adjust the stoichiometry of your reactants accordingly.
-
Scavengers: In some cases, a scavenger resin can be used to remove specific reactive impurities.
-
Common Impurities and Their Characteristics
| Impurity Name | Structure | Typical Origin | Potential Impact |
| Piperidine | C₅H₁₁N | Unreacted Starting Material | Can compete in subsequent N-alkylation reactions, leading to by-products. |
| 1,3-Dichloropropane | C₃H₆Cl₂ | Unreacted Starting Material | Can alkylate other nucleophiles in the reaction mixture. |
| 1,3-di(piperidin-1-yl)propane | C₁₃H₂₆N₂ | Dimerization By-product | Generally less reactive but can affect product purity and yield. |
| 1,1-di(3-chloropropyl)piperidinium chloride | C₁₁H₂₂Cl₂N⁺Cl⁻ | Over-alkylation By-product | Can be a source of chloride ions and may be difficult to remove. |
| 1-(3-hydroxypropyl)piperidine | C₈H₁₇NO | Degradation Product | May have different reactivity and solubility compared to the desired product. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: GC Method for Residual Solvent Analysis
-
Column: DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film thickness
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 200 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: 40 °C for 5 minutes, then ramp to 220 °C at 10 °C/min, hold for 5 minutes.
-
Sample Preparation: Dissolve a known amount of the hydrochloride salt in a suitable solvent (e.g., DMSO) that does not co-elute with the expected residual solvents.
Synthetic Pathway and Impurity Formation
The following diagram illustrates the typical synthesis of 1-(3-Chloropropyl)piperidine and the formation pathways of common impurities.
Caption: Synthesis of 1-(3-Chloropropyl)piperidine and key impurity formation pathways.
References
- Puranik, S. B., Pawar, V. R., Lalitha, N., Sanjay Pai, P. N., & Rao, G. K. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan journal of pharmaceutical sciences, 22(4), 410–414. [Link]
- Google Patents. (2015).
- International Journal of Pharmaceutical Sciences Review and Research. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
Sources
Technical Support Center: Strategies to Improve Reaction Yield with 1-(3-Chloropropyl)piperidine Hydrochloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 1-(3-Chloropropyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reactions involving this versatile alkylating agent. We will address common challenges in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success.
Core Characteristics of the Reagent
Before troubleshooting, a firm grasp of the reagent's properties is essential for designing a robust experimental plan. This compound is a key intermediate in pharmaceutical synthesis, valued for its ability to introduce the 3-(piperidin-1-yl)propyl moiety into target molecules.[1]
| Property | Value | Source(s) |
| CAS Number | 5472-49-1 | [2] |
| Molecular Formula | C₈H₁₆ClN · HCl | [1][2] |
| Molecular Weight | 198.13 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1][2][4] |
| Melting Point | 216 - 223 °C | [1][5] |
| Solubility | Soluble in water and alcohols | [4] |
Frequently Asked Questions (FAQs)
Here we address foundational questions regarding the handling, storage, and fundamental reactivity of this compound.
Q1: What is the primary application of this compound?
It is predominantly used as an electrophilic building block in nucleophilic substitution reactions.[1] Its purpose is to covalently attach the -(CH₂)₃-piperidine fragment to a nucleophilic substrate, a common strategy in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[1][6]
Q2: Why is this reagent supplied as a hydrochloride salt?
The hydrochloride salt form offers superior stability and a longer shelf life compared to its free base counterpart. The protonated piperidine nitrogen is less susceptible to degradation and side reactions, making the solid salt easier to handle, weigh, and store.[7] The free base is typically generated in situ during the reaction.
Q3: How should I properly store this reagent?
Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8] Room temperature storage is generally acceptable.[1]
Q4: What are the critical safety precautions when handling this compound?
This compound is an irritant, causing skin, eye, and potential respiratory irritation.[4][5][9] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid generating dust.[8] In case of contact, flush the affected area with plenty of water.[8][9]
Troubleshooting Guide: Maximizing Reaction Success
This section provides in-depth solutions to common experimental challenges.
Core Issue: Low or No Product Yield
Q5: My N-alkylation reaction with a secondary amine substrate is failing or giving very low yield. I've combined the amine and this compound in acetonitrile, but nothing is happening. What am I missing?
The most critical missing component is a base . This is the most common oversight when using this reagent.
Causality: this compound is a salt. The piperidine nitrogen is protonated (positively charged). For the alkylation to occur, your nucleophile (the secondary amine) must attack the electrophilic carbon bearing the chlorine atom. However, for your amine to be an effective nucleophile, it must be in its neutral, lone-pair-bearing state. Furthermore, the reaction generates HCl as a byproduct, which will immediately protonate and deactivate any unreacted amine.
Solution: You must add at least two equivalents of a suitable base.
-
First Equivalent: Neutralizes the hydrochloride salt of the starting material.
-
Second Equivalent: Scavenges the HCl produced during the reaction, keeping your nucleophile active.
The general reaction mechanism, highlighting the crucial role of the base, is shown below.
Caption: A logical workflow for troubleshooting low-yield reactions.
Core Issue: Purification Challenges
Q8: The reaction is complete, but I am struggling to isolate my pure product from the crude mixture. What is a reliable purification strategy?
A multi-step approach involving an aqueous workup followed by a final purification technique is typically required.
Step 1: Aqueous Workup (Essential) The goal of the workup is to remove inorganic salts (from the base) and water-soluble impurities.
-
Procedure: After the reaction is complete, cool the mixture and filter off any precipitated salts if possible. Evaporate the organic solvent (e.g., acetonitrile). Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.
-
Causality: The inorganic byproducts (e.g., KCl, Na₂CO₃) are highly soluble in water but poorly soluble in organic solvents. This liquid-liquid extraction efficiently separates them from your desired product, which should remain in the organic phase.
Step 2: Final Purification The choice of the final step depends on the physical properties of your product.
-
For Crystalline Solids (Recrystallization): This is a highly effective method for achieving high purity. [10]Dissolve your crude product in a minimum amount of a hot solvent in which it has high solubility, then allow it to cool slowly. The pure product should crystallize out, leaving impurities behind in the solvent. [10][11]* For Oils or Non-Crystalline Solids (Column Chromatography): This technique separates compounds based on their polarity. Use silica gel as the stationary phase and a solvent system (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent the product from sticking to the acidic silica) to elute your product.
-
For Basic Products (Acid-Base Extraction): If your product is a tertiary amine, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.
Reference Experimental Protocol
General Protocol for N-Alkylation of a Secondary Amine
This protocol provides a robust starting point that can be adapted for various secondary amine nucleophiles.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Stir the suspension at room temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow after 12 hours, heat the mixture to 60-70 °C and continue monitoring.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids. Rinse the solids with a small amount of acetonitrile.
-
Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (or DCM) and transfer it to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed to obtain the final, high-purity product.
References
- ChemBK. (2024). This compound. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%.
- Google Patents. (2014).
- Google Patents. (2016).
- Chem-Impex. (n.d.). This compound.
- SINTEX. (n.d.). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
- ResearchGate. (2017).
- iChemical. (n.d.). This compound, CAS No. 5472-49-1.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection.
- National Institutes of Health (NIH). (2023).
- PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride.
- Digital Commons @ University of South Florida. (1983). "The Regioselective 3-Alkylation of Piperidine" by Richard Dunn Todd. [Link]
- University College Cork. (2017).
- ResearchGate. (2015). How do I purify HCl from a reaction of a primary alcohol and TsCl?. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1-(3-クロロプロピル)ピペリジン 一塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound, CAS No. 5472-49-1 - iChemical [ichemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DSpace [cora.ucc.ie]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(3-Chloropropyl)piperidine Hydrochloride
Welcome to the technical support center for 1-(3-Chloropropyl)piperidine hydrochloride (CAS: 5472-49-1). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile alkylating agent. My objective is to provide field-proven insights and solutions to common challenges encountered during its use, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success.
Part 1: Foundational Knowledge & Pre-Reaction Setup
Before troubleshooting a failed reaction, it is imperative to understand the nature of the reagent itself. Many complications arise from a misunderstanding of its chemical properties.
FAQ: What are the critical properties of this compound?
This reagent is a white to off-white crystalline solid.[1][2] Its key feature is that it is a hydrochloride salt, meaning the piperidine nitrogen is protonated. This has profound implications for its reactivity and the required reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5472-49-1 | [1][2] |
| Molecular Formula | C₈H₁₆ClN · HCl | [1][2] |
| Molecular Weight | 198.13 g/mol | [1][2] |
| Melting Point | 216-223 °C | [2][3] |
| Appearance | White to almost white powder or crystal | [1][2] |
| Synonyms | 3-Piperidinopropyl chloride hydrochloride | [2][4] |
FAQ: Do I need to convert the hydrochloride salt to the free base before my reaction?
This is a frequent point of confusion. No, you do not typically need to perform a separate step to generate the free base. The conversion is handled in situ. However, you absolutely must account for the acidic proton in your reaction setup by using a sufficient amount of base. Failure to do so is the single most common reason for reaction failure.
The core issue is that the reagent itself is an acid. For a typical N-alkylation, your nucleophile requires a basic environment to be reactive, and the reaction itself generates an additional equivalent of acid.
Caption: A logical workflow for troubleshooting.
Part 3: Post-Reaction Work-up & Purification
Question: What is a robust method for purifying the final tertiary amine product?
Answer: The basic nature of the product's piperidine nitrogen is the key to a clean and efficient purification using an acid-base extraction. This method effectively separates your basic product from neutral or acidic impurities. [5]
Experimental Protocol 2: Acid-Base Extraction for Product Purification
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent (e.g., acetonitrile) under reduced pressure.
-
Partition: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) and add an equal volume of water.
-
Acidic Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the organic layer with 1M aqueous HCl (2-3 times). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash: Combine the acidic aqueous layers and wash once with ethyl acetate or DCM to remove any remaining neutral impurities.
-
Liberate the Free Base: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). Your product will deprotonate and may precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous layer three times with fresh ethyl acetate or DCM. The purified product is now in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product. [5][6]Further purification can be achieved by column chromatography or recrystallization if necessary. [7]
References
- This compound. ChemBK. [Link]
- Procedure for N-alkylation of Piperidine?
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. [Link]
- Official Monographs. Japanese Pharmacopoeia. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE | 5472-49-1 [chemicalbook.com]
- 4. This compound | 5472-49-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [cora.ucc.ie]
Technical Support Center: Solvent Effects on 1-(3-Chloropropyl)piperidine Hydrochloride Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 1-(3-Chloropropyl)piperidine hydrochloride. Understanding these solvent effects is critical for optimizing reaction outcomes, minimizing side products, and ensuring reproducible results in your synthetic workflows.
Introduction: The Critical Role of the Solvent
This compound is a versatile building block in pharmaceutical and chemical synthesis.[1] Its reactivity is primarily centered around the electrophilic carbon attached to the chlorine atom, making it susceptible to nucleophilic substitution reactions. The choice of solvent is not merely a medium for the reaction but an active participant that can profoundly influence reaction rates and even dictate the reaction mechanism (e.g., SN1 vs. SN2).
This guide will explore the causality behind solvent choices, empowering you to troubleshoot common issues and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow in a protic solvent like ethanol or methanol?
A1: Protic solvents, which have hydrogen atoms bonded to electronegative atoms (like in -OH or -NH groups), can significantly slow down SN2 reactions.[2][3] This is due to the solvation of the nucleophile through hydrogen bonding.[2][3] The solvent molecules form a "cage" around the nucleophile, stabilizing it and reducing its energy.[3] This increased stability means the nucleophile is less reactive and less available to attack the electrophilic carbon on the chloropropyl chain.[4][5] For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone (an aprotic solvent) than in methanol (a protic solvent).[2][3]
Q2: What type of solvent is recommended for promoting the reactivity of this compound in an SN2 reaction?
A2: Polar aprotic solvents are the ideal choice for SN2 reactions involving alkyl halides.[4] These solvents possess dipoles that can dissolve ionic species, but they lack the ability to act as hydrogen bond donors.[6] Consequently, they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "free" and highly reactive in solution.[4] Common examples of effective polar aprotic solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Acetone
Q3: I'm observing the formation of an elimination byproduct. How does solvent choice influence this?
A3: While SN2 and E2 (elimination, bimolecular) reactions are often in competition, the solvent can influence the dominant pathway. Strong, sterically hindered bases favor E2 reactions. While polar aprotic solvents generally favor SN2 reactions, the use of a strongly basic nucleophile can still lead to significant elimination products.[7] In some cases, using a less polar solvent might slightly favor substitution over elimination, but this is highly dependent on the specific base and substrate.
Q4: Can I use a nonpolar solvent like hexane or toluene?
A4: Nonpolar solvents are generally not suitable for reactions involving this compound, especially if your nucleophile is a salt. Ionic or highly polar reactants have poor solubility in nonpolar solvents, which will severely limit the reaction rate. For the reaction to proceed, the reactants must be adequately solvated.
Q5: My starting material, this compound, is not dissolving well in my chosen aprotic solvent. What can I do?
A5: 1-(3-Chloropropyl)piperidine is a hydrochloride salt, which can have limited solubility in some organic solvents. You may need to add a base to your reaction mixture to neutralize the hydrochloride and generate the free amine form of the piperidine derivative. This free amine is typically more soluble in a wider range of organic solvents. Common bases for this purpose include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| Inappropriate Solvent Choice | As detailed in the FAQs, using a polar protic solvent can drastically reduce the nucleophilicity of your reagent, leading to a slow or stalled reaction.[2][3] | 1. Switch to a Polar Aprotic Solvent: Immediately change to a solvent like DMF, DMSO, or acetonitrile.[4] 2. Verify Solvent Purity: Ensure your solvent is anhydrous, as water is a protic solvent that can interfere with the reaction. |
| Poor Solubility of Reactants | The hydrochloride salt of your starting material or your nucleophilic salt may not be sufficiently soluble in the chosen solvent.[9] | 1. Add a Base: Introduce a suitable base like K₂CO₃ to generate the more soluble free amine.[8] 2. Co-solvent System: Consider using a mixture of solvents to improve solubility. For example, a small amount of a more polar solvent could be added to a less polar one. |
| Insufficient Reaction Temperature | Some SN2 reactions require thermal energy to overcome the activation barrier, even in an appropriate solvent. | 1. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be mindful of potential side reactions at higher temperatures.[10] |
Problem 2: Formation of Multiple Products
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| Side Reactions (e.g., Elimination) | Strongly basic nucleophiles can promote E2 elimination alongside SN2 substitution, leading to the formation of an alkene.[7] | 1. Use a Less Basic Nucleophile: If possible, select a nucleophile that is less basic but still sufficiently nucleophilic. 2. Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the SN2 pathway.[10] |
| Over-alkylation | If your nucleophile has multiple reactive sites (like a primary amine), it can react more than once with the alkyl halide. | 1. Adjust Stoichiometry: Use a large excess of the nucleophile relative to this compound.[10] 2. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration, favoring mono-alkylation.[10] |
Data Presentation: Solvent Properties
The choice of solvent is often guided by its physical properties. The following table summarizes key parameters for common solvents.
| Solvent | Dielectric Constant (ε at 25°C) | Type | Suitability for SN2 |
| Water (H₂O) | 80.1 | Polar Protic | Poor[2][11] |
| Methanol (CH₃OH) | 32.7 | Polar Protic | Poor[2][3] |
| Ethanol (C₂H₅OH) | 24.55 | Polar Protic | Poor[12] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Excellent[4] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent[4] |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | Excellent[4] |
| Acetone ((CH₃)₂CO) | 20.7 | Polar Aprotic | Good[4] |
| Dichloromethane (CH₂Cl₂) | 8.93 | Polar Aprotic | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate |
| Toluene (C₇H₈) | 2.38 | Nonpolar | Poor |
| Hexane (C₆H₁₄) | 1.88 | Nonpolar | Poor |
Data sourced from multiple references.[13][14][15][16]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Alkylation in a Polar Aprotic Solvent
This protocol describes a general method for the N-alkylation of a secondary amine with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.2 equivalents), potassium carbonate (2.5 equivalents), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
Diagram: Solvent Effects on SN2 Reactions
Caption: Solvent caging effect on nucleophile reactivity.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps.
- Alkyl Halides: Solvent effects in substitution reactions. (2020, May 31). YouTube.
- Factors That Affect SN2 Reactions. (2014, August 7). Chemistry LibreTexts.
- Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts.
- Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry.
- This compound. (n.d.). ChemBK.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry.
- Dielectric Constants of Common Solvents. (n.d.). Scribd.
- Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate.
- Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps.
- Synthetic method of piperazidines drug intermediate. (n.d.). Google Patents.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
- This compound. (n.d.). Chem-Impex.
- Synthesis and Polymerization Processes of 1-Chlorine-3-Piperidine. (n.d.).
- Solvent Effects in NS. (2023, January 22). Chemistry LibreTexts.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate.
- Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- Polar Protic & Aprotic Solvents For SN1 & SN2 Reactions. (2018, April 30). YouTube.
- N alkylation at sp3 Carbon Reagent Guide. (n.d.). American Chemical Society.
- Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2013, August 6). YouTube.
- Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [chembk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. Solvent Physical Properties [people.chem.umass.edu]
- 14. scribd.com [scribd.com]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. Dielectric Constant [macro.lsu.edu]
Technical Support Center: Strategies for Removing Unreacted 1-(3-Chloropropyl)piperidine Hydrochloride
Welcome to the technical support center for synthetic and process chemistry. As Senior Application Scientists, we understand that efficient purification is as critical as the reaction itself. This guide provides in-depth troubleshooting and procedural advice for a common challenge: the removal of unreacted 1-(3-chloropropyl)piperidine hydrochloride from a reaction mixture. This reagent's unique properties—a combination of a basic amine and a salt—can complicate standard purification workflows.
This document is structured to help you diagnose the problem, select the appropriate strategy, and execute it effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when dealing with this impurity.
Q1: What are the key properties of this compound that influence its removal?
This compound, with CAS Number 5472-49-1, is a salt, meaning it is the hydrochloride (HCl) salt of the parent amine.[1] Its key properties are:
-
High Polarity: As a salt, it is highly polar and typically exhibits good solubility in water and polar protic solvents, while having poor solubility in non-polar organic solvents like hexanes or diethyl ether.
-
High Melting Point: It is a white crystalline solid with a high melting point, typically in the range of 216-223 °C, which is characteristic of a stable salt.[2][3]
-
Basicity of the Parent Amine: The parent piperidine ring is basic. The pKa of the conjugate acid of piperidine is approximately 11.1. This means that a moderately strong base is sufficient to deprotonate the hydrochloride salt and liberate the free amine, 1-(3-chloropropyl)piperidine. This acid-base character is the most important "handle" for purification.
Q2: I see a white solid that has precipitated from my reaction mixture. How can I be sure it's the unreacted starting material?
While a definitive identification requires analytical techniques (TLC, LC-MS, NMR), you can make a strong inference at the bench. Perform a simple solubility test on a small, isolated sample of the solid. If it dissolves readily in water but is insoluble in a common organic solvent like ethyl acetate or dichloromethane, it is very likely to be the unreacted this compound, especially if your desired product is less polar.
Q3: What are the primary methods for removing this impurity?
There are four primary strategies, each suited to different scenarios:
-
Aqueous Liquid-Liquid Extraction (LLE): This is the most common and often the first method to try. It exploits the solubility difference between the polar salt and a less polar organic product, or it uses a pH swing to manipulate the impurity's form (salt vs. free base) and its solubility.[4][5]
-
Solid-Phase Scavenging: This technique uses a functionalized polymer resin that selectively reacts with and binds the amine impurity, which is then removed by simple filtration.[6][7]
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, such as silica gel or alumina. It is highly effective but can be complicated by the basicity of the piperidine moiety.[8]
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent method to reject the impurity into the solvent (mother liquor).[9][10]
Q4: How do I select the most appropriate removal technique for my specific reaction?
The choice depends entirely on the properties of your desired product. You must consider your product's:
-
Polarity and Solubility: Is it more or less polar than the impurity? Is it soluble in water?
-
Acid/Base Stability: Can your product tolerate washing with aqueous acid or base?
-
Physical State: Is your product a solid, liquid, or oil?
The following Method Selection Guide will walk you through this decision-making process.
Section 2: Method Selection Guide
This workflow will help you choose the most logical purification strategy. Start at the top and answer each question to determine the best path forward.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting and Detailed Protocols
This section provides the "how" and "why" for each primary method.
Method A: Aqueous Extraction (The Workhorse Method)
-
Principle of Causality: This technique hinges on the high polarity and water solubility of the hydrochloride salt. By dissolving the reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane), a simple wash with water or brine can effectively pull the polar salt into the aqueous layer, leaving the less polar desired product behind in the organic layer.[11]
-
When to Use: This is the ideal first choice when your desired product has low to moderate polarity and poor water solubility.
-
Experimental Protocol 3A: Direct Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM). The volume should be sufficient to fully dissolve your product, typically 10-20 mL per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add a volume of deionized water equal to about half the organic layer volume. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer. If you are using a solvent heavier than water like DCM, your product is in the bottom layer. Be sure you know which layer is which.
-
Repeat: Repeat the wash process 1-2 more times with water, followed by a final wash with saturated aqueous sodium chloride (brine) to help remove dissolved water from the organic layer.
-
Validation: Check the purity of your organic layer via TLC or LC-MS. The spot corresponding to the polar starting material should be significantly diminished or absent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Method B: Solid-Phase Scavenging (The High-Purity Method)
-
Principle of Causality: Scavenger resins are solid-supported reagents that irreversibly capture impurities from a solution.[6] For an amine hydrochloride, a strong cation exchange (SCX) resin, which contains acidic functional groups like sulfonic acid (SO₃H), is ideal. The basic piperidine nitrogen of the impurity will be captured by the acidic resin, forming a salt. The resin-bound impurity is then simply filtered away. This avoids aqueous workups entirely.
-
When to Use: This method is excellent for removing trace amounts of the amine impurity after a bulk LLE, for products that are sensitive to water or pH changes, or in automated/parallel synthesis workflows.[7]
-
Table 1: Comparison of Common Scavenger Resins for Amines
Resin Type Functional Group Mechanism Target Form of Impurity Strong Cation Exchange (SCX) Sulfonic Acid (SO₃H) Acid-Base Interaction Free Base or Hydrochloride Salt Isocyanate Resin Isocyanate (NCO) Covalent Bond (Urea) Free Base | Sulfonyl Chloride Resin | Sulfonyl Chloride (SO₂Cl) | Covalent Bond (Sulfonamide) | Free Base |
-
Experimental Protocol 3B: Scavenging with SCX Resin
-
Preparation: If your reaction was run under basic conditions, ensure the impurity is in its free base form for optimal scavenging by some resins. If using SCX, it can capture the salt directly. Dissolve the crude product in a suitable solvent (DCM, THF, or methanol are common).[12]
-
Resin Addition: Add the SCX resin to the solution. A typical loading is 3-5 molar equivalents relative to the estimated amount of residual amine impurity.
-
Agitation: Gently agitate the slurry at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the reaction by TLC or LC-MS, analyzing the supernatant (the liquid portion).
-
Filtration: Once the impurity is consumed, filter the mixture to remove the resin beads. Wash the resin with a small amount of the same solvent to ensure complete product recovery.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Method C: Column Chromatography (The Versatile Method)
-
Principle of Causality: Chromatography separates compounds by exploiting differences in how they partition between a mobile phase (the eluent) and a stationary phase (e.g., silica gel).[9] this compound is very polar and will adhere strongly to polar stationary phases like silica gel.
-
When to Use: This method is necessary when extraction fails, often because the product and impurity have similar solubilities, or when multiple impurities are present.
-
Troubleshooting Guide for Amine Impurities on Silica Gel
-
The Problem: You observe significant "streaking" or tailing of your product spot on a TLC plate, and the impurity either stays at the baseline (Rf = 0) or also streaks.
-
The Cause: The basic nitrogen of the piperidine can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and recovery.
-
The Solution:
-
Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide in the eluent will "cap" the acidic sites on the silica, leading to much sharper peaks and better separation.[8]
-
Switch Stationary Phase: If modifying the eluent fails, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica for reversed-phase chromatography.[8]
-
-
Method D: Recrystallization (For Solid Products)
-
Principle of Causality: This technique relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[10] By finding a solvent where your product has this property but the amine hydrochloride impurity is either very soluble or very insoluble at all temperatures, you can induce your product to crystallize in pure form upon cooling, leaving the impurity behind in the liquid phase (mother liquor).[13]
-
When to Use: This method is exclusively for purifying solid products and can yield material of very high purity.
-
Experimental Protocol 3D: Single-Solvent Recrystallization
-
Solvent Selection: The key is finding the right solvent. Test small amounts of your crude solid in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate). A good solvent will dissolve the material when hot but yield crystals upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
References
- Amerigo Scientific. Scavenger Resins. [Link]
- Sulzer. Selective Removal of Polar and Non-Polar Impurities. [Link]
- Sandhya, K. and Ravindranath, B. (2012) Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [Link]
- University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]
- Supra Sciences. Solid-Supported Scavengers. [Link]
- ResearchGate. How can I separate HCl from amine hydrogenchloride solution by electrolysis?. [Link]
- Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
- ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?. [Link]
- Peptides International. Resins with Functional Groups as Scavengers. [Link]
- University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]
- Reddit. Purification of strong polar and basic compounds. [Link]
- Google Patents.
- University of Alberta.
- Google Patents.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE | 5472-49-1 [chemicalbook.com]
- 4. Workup [chem.rochester.edu]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. solutions.sulzer.com [solutions.sulzer.com]
- 12. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Alkylating Agents: 1-(3-Chloropropyl)piperidine Hydrochloride vs. 1-(3-Bromopropyl)piperidine in Synthetic Chemistry
A Senior Application Scientist's Guide to Reactivity and Practical Application
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of reagents is paramount to achieving optimal reaction outcomes. For researchers engaged in the N-alkylation of heterocyclic scaffolds, the choice between structurally similar alkylating agents can significantly influence reaction kinetics, yield, and overall efficiency. This guide provides an in-depth, objective comparison of two such widely utilized building blocks: 1-(3-Chloropropyl)piperidine hydrochloride and its bromine-containing counterpart, 1-(3-bromopropyl)piperidine. By delving into their fundamental chemical properties, comparative reactivity, and practical applications, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: A Tale of Two Halides
At first glance, 1-(3-chloropropyl)piperidine and 1-(3-bromopropyl)piperidine appear to be close cousins, differing only by a single halogen atom. Both are invaluable reagents for introducing the 3-(piperidin-1-yl)propyl moiety, a common pharmacophore in a variety of biologically active molecules, including antipsychotics and antihistamines.[1] However, this seemingly minor structural variance has profound implications for their chemical reactivity, a direct consequence of the inherent differences between chlorine and bromine as leaving groups in nucleophilic substitution reactions.
Physicochemical Properties: Setting the Stage
A foundational understanding of the physical and chemical properties of these reagents is essential for their effective use in the laboratory. The following table summarizes key physicochemical data for both compounds.
| Property | This compound | 1-(3-Bromopropyl)piperidine Hydrobromide |
| Molecular Formula | C₈H₁₆ClN · HCl | C₈H₁₆BrN · HBr |
| Molecular Weight | 198.13 g/mol [2] | 287.04 g/mol [3] |
| Appearance | White to almost white crystalline powder[4][5] | White to light yellow powder or crystal[6] |
| Melting Point | 216 - 220 °C[5] | 203 - 207 °C[6] |
| CAS Number | 5472-49-1[2] | 58689-34-2[3] |
Note: The properties listed are for the hydrochloride and hydrobromide salts, respectively, which are the common commercial forms.
The Decisive Factor: Leaving Group Ability
The crux of the reactivity difference between these two molecules lies in the nature of the halide atom attached to the propyl chain. In the context of nucleophilic substitution reactions, the facility with which a leaving group departs from the substrate is a critical determinant of the reaction rate. It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride.[7] This can be attributed to two primary factors:
-
Polarizability: Bromine is a larger and more polarizable atom than chlorine. This increased polarizability allows for a more effective distribution of the negative charge in the transition state as the C-X bond begins to break, thereby lowering the activation energy of the reaction.[7]
-
Basicity of the Anion: The stability of the resulting anion is a key indicator of leaving group ability. Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base and a more stable anion than the chloride ion (Cl⁻).[8] This greater stability of the bromide ion makes it more willing to depart with the electron pair from the carbon-halogen bond.[9]
The following diagram illustrates the key factors influencing the superior leaving group ability of bromide over chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. EP0100033B1 - Substituted (10h-phenothiazin-10-yl)propyl-1-piperazine derivatives, process for their preparation and thereapeutic agents containing them - Google Patents [patents.google.com]
- 6. iosrphr.org [iosrphr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Piperidine Installation: A Comparative Analysis of Modern Synthetic Alternatives
For researchers, scientists, and professionals in drug development, the piperidine moiety is a cornerstone of molecular design, appearing in a vast number of pharmaceuticals and bioactive compounds. The traditional go-to reagent for introducing a propyl-piperidine linker, 1-(3-chloropropyl)piperidine hydrochloride, serves its purpose but is often beset by limitations such as over-alkylation, harsh reaction conditions, and a constrained substrate scope. This guide provides an in-depth, objective comparison of modern, efficient, and versatile alternatives for piperidine installation, complete with experimental data and field-proven insights to empower you in your synthetic endeavors.
The Enduring Importance of the Piperidine Scaffold
The prevalence of the piperidine ring in pharmaceuticals is no coincidence. Its saturated, six-membered heterocyclic structure offers a unique combination of properties. It can act as a rigid scaffold to orient functional groups in three-dimensional space, enhancing binding affinity to biological targets. Furthermore, the basic nitrogen atom is often crucial for modulating physicochemical properties like solubility and for establishing key interactions within a binding pocket.
This guide will navigate through the premier modern methods for forging C-N bonds to install the piperidine motif, moving beyond simple alkylation and into the realm of catalytic and cyclization strategies.
Reductive Amination: The Versatile Workhorse
Reductive amination is arguably one of the most reliable and widely utilized methods for the formation of C-N bonds, offering exceptional control and a broad substrate scope.[1] This one-pot reaction elegantly combines the formation of an iminium ion intermediate from piperidine and a carbonyl compound, which is then reduced in situ to the desired tertiary amine. This approach circumvents the common issue of over-alkylation often encountered with direct alkylation methods.[1]
Mechanism and Rationale
The reaction proceeds in two key steps: the formation of an iminium ion from the condensation of piperidine with an aldehyde or ketone, followed by its immediate reduction by a hydride-based reducing agent. The choice of reducing agent is critical; it must be selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a standout choice due to its mildness and high chemoselectivity.[2]
Caption: The general workflow of reductive amination for piperidine installation.
Comparative Performance of Reductive Amination Conditions
| Carbonyl Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | 95 | [1] |
| Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 16 | 92 | [2] |
| Glutaraldehyde | NaBH₃CN | MeOH | RT | 4 | 88 | [3] |
| 4-Pyridinecarboxaldehyde | H₂/Pd-C | EtOH | 50 | 6 | 90 | [4] |
Experimental Protocol: N-Benzylation of Piperidine via Reductive Amination
-
Reaction Setup: To a solution of piperidine (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE) (0.2 M), add benzaldehyde (1.1 equiv.).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-benzylpiperidine.
Buchwald-Hartwig Amination: Forging Aryl-Piperidine Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines by providing a powerful and general palladium-catalyzed cross-coupling of amines with aryl halides.[5] This methodology is particularly valuable for installing piperidine onto aromatic and heteroaromatic scaffolds, a common motif in medicinal chemistry.
Mechanism and Key Parameters
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpiperidine and regenerate the Pd(0) catalyst. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).[6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Performance in N-Arylpiperidine Synthesis
| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | XPhos | NaOtBu | Toluene | 100 | 5 | 85 | [7] |
| 4-Chloroanisole | SPhos | K₃PO₄ | Dioxane | 110 | 12 | 93 | [7] |
| 2-Chloropyridine | RuPhos | Cs₂CO₃ | t-BuOH | 80 | 24 | 88 | [8] |
| 3-Bromoquinoline | DavePhos | K₂CO₃ | Toluene | 100 | 18 | 91 | [9] |
Experimental Protocol: Coupling of Piperidine with 4-Bromotoluene
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous, degassed toluene, followed by 4-bromotoluene (1.0 equiv.) and piperidine (1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by GC-MS.
-
Workup: After completion (typically 5-12 hours), cool the reaction to room temperature and quench with water.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield N-(4-methylphenyl)piperidine.
Hydrogenation of Pyridines: The Atom-Economical Route
The catalytic hydrogenation of pyridines to piperidines represents a highly atom-economical and green approach, as the only byproduct is water (if any, from the catalyst preparation).[10] This method is particularly attractive for large-scale synthesis. The primary challenge lies in the aromatic stability of the pyridine ring, often requiring high pressures and/or temperatures and an effective catalyst.[11]
Catalyst Systems and Selectivity
A range of heterogeneous catalysts are employed, with platinum group metals being particularly effective. The choice of catalyst and reaction conditions can influence the selectivity, especially in the presence of other reducible functional groups.[11]
Caption: A typical experimental workflow for the catalytic hydrogenation of pyridines.
Comparative Performance of Hydrogenation Catalysts
| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) | Reference |
| Pyridine | Rh/C | H₂O | 50 | 80 | >99 | [10] |
| 4-Methylpyridine | Ru/C | Neat | 100 | 150 | 98 | [12] |
| 2-Acetylpyridine | PtO₂ | AcOH | 60 | RT | 93 | [13] |
| Pyridine | Rh on Al₂O₃ | Neat | 1 | 25 | 98 | [14] |
Experimental Protocol: Hydrogenation of 4-Methylpyridine
-
Catalyst Loading: In a high-pressure autoclave, place 4-methylpyridine (1.0 equiv.) and 5% Ru/C (1 mol%).
-
Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 100 bar. Heat the mixture to 150 °C with stirring for 12 hours.
-
Workup: Cool the autoclave to room temperature and carefully vent the hydrogen.
-
Purification: Dilute the reaction mixture with methanol and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 4-methylpiperidine.
Intramolecular Cyclization Strategies: Building Complexity
For the synthesis of more complex, substituted piperidines, intramolecular cyclization strategies offer a powerful approach. These methods construct the piperidine ring from an acyclic precursor, often with excellent stereocontrol.
Aza-Michael Addition
The intramolecular aza-Michael addition involves the cyclization of an amine onto an α,β-unsaturated carbonyl or nitrile.[15] This reaction is highly efficient for the formation of substituted piperidines and can be catalyzed by both acids and bases.
Experimental Protocol: Synthesis of a Substituted Piperidine via Aza-Michael Addition
A detailed protocol for an organocatalytic enantioselective intramolecular aza-Michael reaction can be found in the work by Vicario and coworkers, where they achieve good yields and moderate diastereoselectivity for a series of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines.[16]
The Pictet-Spengler Reaction: Accessing Tetrahydroisoquinoline Scaffolds
While not a direct method for simple piperidine installation, the Pictet-Spengler reaction is a vital tool for synthesizing tetrahydroisoquinolines, which are key structural motifs in many alkaloids and pharmaceuticals.[17][18] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[19]
Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
-
Reaction Setup: In a round-bottom flask, dissolve β-phenylethylamine (1.0 equiv.) in a mixture of water and concentrated hydrochloric acid.
-
Aldehyde Addition: Add acetaldehyde (1.1 equiv.) to the solution and stir at room temperature.
-
Reaction: Gently heat the reaction mixture to 40-50 °C for 4-6 hours.
-
Workup: Cool the reaction mixture and basify with a concentrated sodium hydroxide solution until a pH of >10 is reached.
-
Purification: Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Comparative Overview and Practical Considerations
| Method | Key Advantages | Key Limitations | Cost & Safety Considerations |
| Reductive Amination | High yields, broad substrate scope, excellent control over stoichiometry, mild conditions. | Requires a carbonyl precursor, stoichiometric use of reducing agents. | Reagents are generally affordable and readily available. Sodium cyanoborohydride is toxic and requires careful handling. |
| Buchwald-Hartwig Amination | Excellent for N-aryl and N-heteroaryl piperidines, high functional group tolerance. | Requires expensive palladium catalysts and ligands, sensitive to air and moisture. | Palladium catalysts and phosphine ligands can be costly. An inert atmosphere is required. |
| Hydrogenation of Pyridines | Atom-economical, suitable for large-scale synthesis, green. | Often requires high pressure and temperature, potential for catalyst poisoning, limited functional group tolerance. | Hydrogen gas is highly flammable and requires specialized equipment. Catalysts can be expensive but are recyclable. |
| Intramolecular Cyclization | Excellent for constructing complex, substituted piperidines with stereocontrol. | Requires multi-step synthesis of the acyclic precursor. | Reagent costs and safety are highly dependent on the specific synthetic route to the precursor. |
| Pictet-Spengler Reaction | Efficient for the synthesis of tetrahydroisoquinolines. | Limited to the synthesis of this specific scaffold. | Generally uses common and inexpensive reagents. Strong acids require careful handling. |
Conclusion: Choosing the Right Tool for the Job
The classical use of this compound remains a viable option for simple N-alkylation, but its limitations in scope and control are significant. For the modern synthetic chemist, a diverse toolbox of alternatives provides greater flexibility and efficiency.
-
For general N-alkylation with excellent control and broad applicability, Reductive Amination is the method of choice.
-
When constructing N-aryl or N-heteroaryl piperidines, the Buchwald-Hartwig Amination is unparalleled in its power and scope.
-
For large-scale, atom-economical synthesis of simple piperidines, Catalytic Hydrogenation of pyridines is a highly attractive green option.
-
To build complex, substituted piperidine cores, particularly with stereochemical control, Intramolecular Cyclization strategies are indispensable.
By understanding the nuances, advantages, and limitations of each of these powerful synthetic methods, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44 (3), 2030–2036. [Link]
- Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951, 6, 151–190. [Link]
- Name-Reaction.com. Pictet-Spengler reaction. [Link]
- Guchhait, S. K.; Chaudhary, P.; Kushwaha, N. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Med. Chem.2021, 12, 532-551. [Link]
- Gremmen, C.; Wanner, M. J.; Koomen, G.-J. Enantiopure Tetrahydroisoquinolines via Pictet-Spengler Reaction with a Chiral Auxiliary. Tetrahedron Lett.2001, 42 (49), 8685-8688. [Link]
- Kuwano, R.; Sato, K.; Kurokawa, T.; Karube, D.; Ito, Y. Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds, Quinolines and Pyridines. J. Am. Chem. Soc.2000, 122 (32), 7614–7615. [Link]
- Szollosi, R.; et al. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Adv., 2022, 12, 7045-7056. [Link]
- Clayden, J.; et al. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Org. Biomol. Chem.2005, 3, 1545-1559. [Link]
- Zhang, X.; et al. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
- Kashiwagi, K.; et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. J. Am. Chem. Soc.2021, 143 (38), 15464–15470. [Link]
- Clayden, J.; et al. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Org. Biomol. Chem.2005, 3, 1545-1559. [Link]
- Concellón, J. M.; et al. Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Org. Biomol. Chem.2018, 16, 4650-4658. [Link]
- Matassini, C.; Clemente, F.; Cardona, F. Reductive Amination Routes in the Synthesis of Piperidine Iminosugars. Molecules2021, 26(16), 4995. [Link]
- Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Grygorenko, O. O.; et al. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Chem. Rev.2021, 121 (19), 11897–11974. [Link]
- Chandrasekhar, S.; et al. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chem. Commun.2004, (11), 1310-1311. [Link]
- Bhattacharjee, S.; et al. Aza-Michael addition reaction between piperidine and n-butyl acrylate: (a) with CuBTC and (b) filtrate (CuBTC filtered off after 60 min of reaction time).
- Xiao, J.; et al. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Angew. Chem. Int. Ed.2013, 52 (5), 1523-1527. [Link]
- France, S.; et al. A Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Angew. Chem. Int. Ed.2016, 55 (30), 8753-8757. [Link]
- O'Brien, P.; et al.
- Cramer, N.; et al. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Org. Lett.2024, 26 (25), 5326–5330. [Link]
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Bode, J. W.; et al. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics2021, 2(4), 312-327. [Link]
- Hartwig, J. F.; et al. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Org. Lett.2002, 4 (17), 2933–2936. [Link]
- Mokhtary, M.; Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A2024, 7(2), 163-189. [Link]
- Holmes, A. B.; et al. N-Alkenyl nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 6. Allylic stereocontrol in the intramolecular cyclisation of monosubstituted nitrones. J. Chem. Soc., Perkin Trans. 11998, (1), 123-134. [Link]
- Sarpong, R.; et al. Approaches to α-functionalization of piperidines by C-H activation. Tetrahedron2014, 70 (29), 4257-4265. [Link]
- Woerpel, K. A. Intramolecular cyclizations of alkyl pyridines & alkylidene dihydropyridines as synthetic intermediates toward synthesis of bis(piperidine) alkaloids. Iowa Research Online. [Link]
- The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Johnson, A.
- Chemistry LibreTexts.
- Cramer, N.; et al. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Org. Lett.2024, 26 (25), 5326–5330. [Link]
- Organic Chemistry Portal.
- Gassama, A.; Diatta, A. Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim.2015, 039, 31-40. [Link]
- Beller, M.; et al. Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines.
- Du Bois, J.; et al. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics2022, 41 (9), 1081–1093. [Link]
- O'Brien, P.; et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem.2022, 13, 1614-1623. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemicals [chemicals.thermofisher.cn]
- 18. organicreactions.org [organicreactions.org]
- 19. name-reaction.com [name-reaction.com]
Comparative analysis of N-alkylation agents for pharmaceutical synthesis
The introduction of alkyl groups onto nitrogen atoms, or N-alkylation, is a cornerstone of modern pharmaceutical synthesis. This fundamental transformation is critical in the development of a vast range of therapeutics, influencing properties such as potency, selectivity, and pharmacokinetic profiles.[1] The choice of an N-alkylation agent is therefore a pivotal decision in the drug development process, with significant implications for reaction efficiency, scalability, and the overall environmental footprint of the synthesis.
This guide provides a comparative analysis of common N-alkylation agents, offering insights into their mechanisms, performance, and practical applications. We will delve into the nuances of classical and modern alkylating strategies, supported by experimental data and protocols, to empower researchers and drug development professionals in making informed decisions.
The Landscape of N-Alkylation: A Mechanistic Overview
N-alkylation reactions predominantly proceed through nucleophilic substitution, where an amine's lone pair of electrons attacks an electrophilic carbon atom. The two most common mechanisms are the SN1 and SN2 pathways.
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single-step mechanism where the amine attacks the electrophilic carbon at the same time as the leaving group departs.[2] The reaction rate is dependent on the concentration of both the amine and the alkylating agent.[3] Steric hindrance around the electrophilic carbon can significantly impede the reaction.
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that begins with the slow departure of the leaving group to form a carbocation intermediate. The amine then rapidly attacks the carbocation. The rate of this reaction is primarily dependent on the concentration of the alkylating agent.[3]
The choice between these pathways is influenced by the structure of the alkylating agent, the nature of the leaving group, and the reaction conditions.
Classical N-Alkylation Agents: The Workhorses of Synthesis
For decades, a set of reliable and well-understood alkylating agents has formed the backbone of pharmaceutical synthesis.
Alkyl Halides and Sulfonates
Alkyl halides (R-X, where X = I, Br, Cl) and sulfonates (e.g., mesylates, tosylates) are the most traditional and widely used alkylating agents.[4] Their reactivity generally follows the order I > Br > Cl > F for halides, which correlates with the leaving group's ability.
Advantages:
-
High Reactivity: Particularly with iodides and bromides, reactions often proceed with good yields.
-
Well-Established Protocols: A vast body of literature exists, providing a solid foundation for their use.
Disadvantages:
-
Over-alkylation: Primary and secondary amines can undergo multiple alkylations, leading to a mixture of products and reducing the yield of the desired compound.[5][6] This is often a significant challenge to control.[7]
-
Genotoxicity Concerns: Many alkyl halides and sulfonates are potential genotoxic impurities (PGIs), which are strictly regulated in pharmaceutical products.[4]
-
Waste Generation: These reactions often require stoichiometric amounts of base to neutralize the acid generated, leading to significant salt waste.
Reductive Amination
Reductive amination offers a powerful alternative to direct alkylation, particularly for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or enamine from an amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.
Advantages:
-
High Selectivity: Over-alkylation is generally not an issue, leading to cleaner reaction profiles.
-
Versatility: A wide range of amines and carbonyl compounds can be used, providing access to a diverse array of products.
Disadvantages:
-
Reductant Stoichiometry: Requires a stoichiometric amount of a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
-
Substrate Compatibility: The presence of other reducible functional groups in the starting materials can lead to side reactions.
Modern and Greener N-Alkylation Strategies
Driven by the principles of green chemistry, the pharmaceutical industry is increasingly adopting more sustainable and efficient N-alkylation methods.
"Borrowing Hydrogen" Catalysis
This elegant and atom-economical approach utilizes alcohols as alkylating agents.[8] A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst.[9] Water is the only byproduct.[8]
Advantages:
-
High Atom Economy: Alcohols are readily available and produce only water as a byproduct.[1]
-
Reduced Waste: Avoids the use of stoichiometric activating agents and bases.
-
Improved Safety Profile: Alcohols are generally less toxic and hazardous than alkyl halides.
Disadvantages:
-
Catalyst Cost and Removal: Often relies on precious metal catalysts (e.g., Ru, Ir, Pd), which can be expensive and require removal from the final product.[1][10]
-
Reaction Conditions: May require elevated temperatures to drive the reaction.[11]
Dialkyl Carbonates
Dimethyl carbonate (DMC) and diethyl carbonate (DEC) are emerging as environmentally benign alkylating agents. They are non-toxic and produce innocuous byproducts.
Advantages:
-
Green Reagents: Considered safe and sustainable alternatives to traditional alkylating agents.
-
High Selectivity: Can often provide high selectivity for mono-alkylation, particularly for methylation.
Disadvantages:
-
Lower Reactivity: Generally less reactive than alkyl halides, often requiring higher temperatures and longer reaction times.
A recent eco-friendly process utilizes propylene carbonate (PC) as both the reagent and solvent for N-alkylation of N-, O-, and/or S-containing heterocyclic compounds, avoiding the need for genotoxic alkyl halides.[12][13]
Performance Comparison of N-Alkylation Agents
The choice of an N-alkylation agent significantly impacts reaction outcomes. The following table summarizes a comparative analysis based on key performance indicators.
| Alkylating Agent Class | Typical Reagents | Relative Reactivity | Selectivity (Mono- vs. Poly-alkylation) | Green Chemistry Considerations | Key Limitations |
| Alkyl Halides | Methyl iodide, Ethyl bromide | High | Low (Prone to over-alkylation) | Poor (Genotoxic potential, salt waste) | Over-alkylation, genotoxicity[5][6] |
| Alkyl Sulfonates | Dimethyl sulfate, p-Toluenesulfonates | High | Low | Poor (Genotoxic, corrosive) | Genotoxicity, handling hazards |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Moderate | High | Moderate (Stoichiometric reductant) | Functional group compatibility |
| "Borrowing Hydrogen" | Alcohols + Catalyst | Moderate-High | High | Excellent (Water is the only byproduct) | Catalyst cost and removal[1][8] |
| Dialkyl Carbonates | Dimethyl carbonate, Diethyl carbonate | Low-Moderate | High | Excellent (Non-toxic, benign byproducts) | Lower reactivity, higher temperatures |
Experimental Protocol: Comparative Analysis of N-Alkylation of Aniline
To provide a practical comparison, the following protocol outlines the N-benzylation of aniline using three different methods: benzyl bromide, reductive amination with benzaldehyde, and "borrowing hydrogen" catalysis with benzyl alcohol.
Materials and Equipment
-
Aniline
-
Benzyl bromide
-
Benzaldehyde
-
Benzyl alcohol
-
Sodium borohydride (NaBH₄)
-
[Ru(p-cymene)Cl₂]₂ catalyst
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Experimental Workflow Diagram
Caption: Comparative workflow for N-benzylation of aniline.
Step-by-Step Procedures
Method 1: Alkylation with Benzyl Bromide
-
To a solution of aniline (1.0 mmol) in toluene (10 mL), add potassium carbonate (2.0 mmol).
-
Add benzyl bromide (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and wash the solid with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: Reductive Amination with Benzaldehyde
-
Dissolve aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature for 1 hour to form the imine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Method 3: "Borrowing Hydrogen" Catalysis with Benzyl Alcohol
-
In a round-bottom flask, combine aniline (1.0 mmol), benzyl alcohol (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol), and potassium carbonate (0.2 mmol) in toluene (5 mL).
-
Reflux the mixture for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Outlook
The field of N-alkylation is continuously evolving, with a strong emphasis on developing more sustainable, selective, and efficient methodologies. While classical methods like the use of alkyl halides remain prevalent due to their simplicity and predictability, the challenges of over-alkylation and genotoxicity are significant hurdles in pharmaceutical manufacturing.[6]
Modern catalytic approaches, particularly "borrowing hydrogen" catalysis, offer a compelling green alternative with high atom economy and reduced waste.[8] As catalyst technology advances and costs decrease, these methods are poised to become more widely adopted in large-scale pharmaceutical synthesis. The choice of the optimal N-alkylation agent will always be a multifactorial decision, balancing reactivity, selectivity, cost, and environmental impact. A thorough understanding of the available options is essential for the modern medicinal chemist to navigate this critical synthetic transformation effectively.
References
- Nalikezhathu, A., & Williams, T. J. (n.d.). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison with Other Methods.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.).
- (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- (n.d.). Reaction mechanism for the N-alkylation reaction.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- (n.d.).
- (n.d.). Examples of N‐alkylated alkaloids and drug molecules.
- (2024).
- (2020).
- (2024).
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.).
- (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Benchchem.
- (n.d.).
- (n.d.).
- (n.d.). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface. Green Chemistry (RSC Publishing).
- (n.d.). A Head-to-Head Comparison of Cysteine Alkylating Agents: 2-Bromoethylamine vs. Iodoacetamide and N-Ethylmaleimide. Benchchem.
- (n.d.).
- (n.d.).
- (n.d.).
- (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH.
- (2016).
- (2025). A comparison of several modern alkylating agents.
- (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing.
- (n.d.). Evaluation and minimization of over-alkylation in proteomic sample preparation | Request PDF.
- (n.d.). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Spectroscopic Validation of Products from 1-(3-Chloropropyl)piperidine Hydrochloride
For researchers, scientists, and professionals in drug development, the structural confirmation of synthesized molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison for the spectroscopic validation of products synthesized from the versatile building block, 1-(3-Chloropropyl)piperidine hydrochloride. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, empowering you to interpret your own data with confidence.
Introduction: The Synthetic Utility of this compound
This compound is a valuable bifunctional reagent. The piperidine ring, a common motif in many pharmaceuticals, provides a basic nitrogen atom, while the chloropropyl sidechain offers a reactive electrophilic site for nucleophilic substitution. This allows for the straightforward introduction of a piperidinopropyl moiety onto a wide range of molecular scaffolds, including amines, phenols, and thiols, leading to compounds with potential applications in medicinal chemistry.
The general synthetic scheme involves the reaction of 1-(3-chloropropyl)piperidine (often liberated from its hydrochloride salt by a base) with a suitable nucleophile. This guide will focus on the spectroscopic characterization of three representative product classes arising from this reaction.
Caption: General reaction scheme for the synthesis of derivatives from 1-(3-Chloropropyl)piperidine.
Comparative Spectroscopic Analysis
A thorough validation of the synthesized product requires a multi-faceted spectroscopic approach. We will examine the expected outcomes for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for our target products and compare them with relevant alternatives.
Target Products for Analysis:
For this guide, we will focus on the spectroscopic signatures of the products resulting from the reaction of 1-(3-chloropropyl)piperidine with:
-
A Secondary Amine: Diethylamine, yielding 1-(3-(Diethylamino)propyl)piperidine .
-
A Phenol: Phenol, yielding 1-(3-Phenoxypropyl)piperidine .
-
A Thiol: p-Toluenethiol, yielding 1-(3-(p-Tolylthio)propyl)piperidine .
Alternative Products for Comparison:
To highlight the nuances of spectroscopic interpretation, we will compare the data of our target products with those of structural isomers or analogues with different linker lengths:
-
1-(2-Phenoxyethyl)piperidine (shorter linker).
-
1-(4-Phenoxybutyl)piperidine (longer linker).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of each signal are key to structure elucidation.
Experimental Protocol: ¹H NMR Analysis
A standard protocol for acquiring high-quality ¹H NMR spectra for the validation of these products is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to δ 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard 1D proton experiment is usually sufficient. Key parameters to consider are the number of scans (typically 8-16 for a sample of this concentration), relaxation delay (D1, usually 1-2 seconds), and acquisition time.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate all signals to determine the relative number of protons.
Caption: A typical workflow for acquiring and processing an NMR spectrum.
¹H NMR Data Comparison
The following table summarizes the expected ¹H NMR chemical shifts for our target products and their alternatives. The piperidine ring protons typically appear as a complex set of multiplets. The protons alpha to the nitrogen (H-2' and H-6') are the most deshielded.
| Compound | H-1 (t) | H-2 (m) | H-3 (t) | Piperidine H-2', H-6' (m) | Piperidine H-3', H-4', H-5' (m) | Other Signals |
| 1-(3-(Diethylamino)propyl)piperidine | ~2.40 | ~1.75 | ~2.50 | ~2.35 | ~1.55, ~1.45 | ~2.55 (q, 4H, N-CH₂CH₃) , ~1.05 (t, 6H, N-CH₂CH₃) |
| 1-(3-Phenoxypropyl)piperidine | ~4.00 | ~2.00 | ~2.50 | ~2.45 | ~1.60, ~1.45 | ~7.30-6.90 (m, 5H, Ar-H) |
| 1-(3-(p-Tolylthio)propyl)piperidine | ~2.95 | ~1.85 | ~2.40 | ~2.35 | ~1.55, ~1.45 | ~7.30-7.10 (m, 4H, Ar-H), ~2.30 (s, 3H, Ar-CH₃) |
| 1-(2-Phenoxyethyl)piperidine | ~4.10 | - | ~2.80 | ~2.60 | ~1.65, ~1.45 | ~7.30-6.90 (m, 5H, Ar-H) |
| 1-(4-Phenoxybutyl)piperidine | ~3.95 | ~1.80 | ~2.45 | ~2.40 | ~1.60, ~1.45 | ~7.30-6.90 (m, 5H, Ar-H) |
Causality and Interpretation:
-
The Propyl Linker: The three sets of signals for the propyl linker (H-1, H-2, H-3) are characteristic. The protons at H-1, being adjacent to the heteroatom (O or S) or the second nitrogen, are the most deshielded in the linker. The central methylene group (H-2) is typically the most shielded, appearing at a higher field.
-
Effect of the Nucleophile: The chemical shift of H-1 is highly diagnostic. The electronegative oxygen in the phenoxy derivative shifts the H-1 protons significantly downfield (~4.00 ppm) compared to the less electronegative sulfur in the thioether (~2.95 ppm) and the nitrogen in the diethylamino derivative (~2.40 ppm).
-
Comparison with Alternatives: In 1-(2-Phenoxyethyl)piperidine, the absence of the central methylene group (H-2) simplifies the spectrum. In 1-(4-Phenoxybutyl)piperidine, an additional methylene group signal will be present in the aliphatic region, further complicating the multiplets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of a molecule. While generally less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environments.
Experimental Protocol: ¹³C NMR Analysis
The sample preparation is the same as for ¹H NMR. The acquisition, however, differs:
-
Acquisition: A proton-decoupled ¹³C experiment is standard. This results in a spectrum where each unique carbon atom appears as a singlet. A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are highly recommended. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons do not appear in DEPT spectra. This aids immensely in signal assignment.
¹³C NMR Data Comparison
| Compound | C-1 | C-2 | C-3 | Piperidine C-2', C-6' | Piperidine C-4' | Piperidine C-3', C-5' | Other Signals |
| 1-(3-(Diethylamino)propyl)piperidine | ~52.5 | ~24.5 | ~58.0 | ~54.5 | ~24.5 | ~26.0 | ~47.5 (N-CH₂CH₃) , ~12.0 (N-CH₂CH₃) |
| 1-(3-Phenoxypropyl)piperidine | ~66.5 | ~27.0 | ~56.0 | ~54.5 | ~24.5 | ~26.0 | ~159.0, ~129.5, ~120.5, ~114.5 (Ar-C) |
| 1-(3-(p-Tolylthio)propyl)piperidine | ~33.0 | ~29.5 | ~58.0 | ~54.5 | ~24.5 | ~26.0 | ~135.0, ~130.0, ~129.5, ~126.0 (Ar-C), ~21.0 (Ar-CH₃) |
| 1-(2-Phenoxyethyl)piperidine | ~66.0 | - | ~60.0 | ~54.5 | ~24.5 | ~26.0 | ~159.0, ~129.5, ~120.5, ~114.5 (Ar-C) |
| 1-(4-Phenoxybutyl)piperidine | ~68.0 | ~27.0 | ~56.5 | ~54.5 | ~24.5 | ~26.0 | ~159.0, ~129.5, ~120.5, ~114.5 (Ar-C), additional CH₂ signal |
Causality and Interpretation:
-
Piperidine Ring Carbons: The chemical shifts of the piperidine ring carbons are relatively consistent across these derivatives. The carbons alpha to the nitrogen (C-2' and C-6') appear around 54.5 ppm, while the other ring carbons (C-3', C-4', C-5') are found further upfield.[1]
-
Linker Carbons: The chemical shift of C-1 is again highly indicative of the attached nucleophile. The deshielding effect of oxygen places the C-1 signal in the phenoxy derivative at ~66.5 ppm, while the sulfur in the thioether results in a much more shielded signal at ~33.0 ppm.
-
Aromatic Carbons: The aromatic region will show the expected signals for the phenyl or p-tolyl group. The presence of the methyl carbon at ~21.0 ppm in the p-tolylthio derivative is a key diagnostic feature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates. For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
FT-IR Data Comparison
| Compound | C-H Stretching (cm⁻¹) | C-N Stretching (cm⁻¹) | C-O Stretching (cm⁻¹) | C-S Stretching (cm⁻¹) | Aromatic C=C (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| 1-(3-(Diethylamino)propyl)piperidine | 2950-2800 | 1200-1020 | - | - | - | - |
| 1-(3-Phenoxypropyl)piperidine | 3100-3000, 2950-2800 | 1200-1020 | ~1240 (asym), ~1040 (sym) | - | ~1600, ~1500 | ~750, ~690 |
| 1-(3-(p-Tolylthio)propyl)piperidine | 3100-3000, 2950-2800 | 1200-1020 | - | ~700-600 | ~1595, ~1490 | ~810 |
| 1-(2-Phenoxyethyl)piperidine | 3100-3000, 2950-2800 | 1200-1020 | ~1240 (asym), ~1040 (sym) | - | ~1600, ~1500 | ~750, ~690 |
| 1-(4-Phenoxybutyl)piperidine | 2950-2800 | 1200-1020 | ~1240 (asym), ~1040 (sym) | - | ~1600, ~1500 | ~750, ~690 |
Causality and Interpretation:
-
Common Features: All compounds will show strong C-H stretching vibrations from the aliphatic portions of the molecule in the 2950-2800 cm⁻¹ region.[2][3] The C-N stretching of the tertiary amines will be present in the 1200-1020 cm⁻¹ range, though it may be weak and part of the complex fingerprint region.[3]
-
Diagnostic Peaks: The most informative peaks are those unique to the introduced nucleophile. The strong C-O stretching bands of the aryl ether in the phenoxy derivatives are highly characteristic.[4] The C-S stretching vibration is typically weak and falls in the fingerprint region, making it less diagnostic. The aromatic C=C stretching and C-H out-of-plane bending vibrations confirm the presence of the aromatic ring and can give clues about the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these basic amine-containing compounds, typically yielding a protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (around 10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum in positive ion mode.
-
Tandem MS (MS/MS): To gain structural information, perform a product ion scan on the [M+H]⁺ ion. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Caption: Workflow for obtaining ESI-MS and MS/MS spectra.
Mass Spectrometry Data Comparison
| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| 1-(3-(Diethylamino)propyl)piperidine | 213.2 | 114, 98, 86 | Cleavage of the propyl chain, formation of piperidinomethyl cation |
| 1-(3-Phenoxypropyl)piperidine | 220.2 | 122, 98, 94 | Cleavage of the propyl chain, formation of piperidinomethyl cation, phenol |
| 1-(3-(p-Tolylthio)propyl)piperidine | 250.2 | 138, 124, 98 | Cleavage of the propyl chain, p-toluenethiol, formation of piperidinomethyl cation |
| 1-(2-Phenoxyethyl)piperidine | 206.2 | 122, 98, 94 | Cleavage of the ethyl chain, formation of piperidinomethyl cation, phenol |
| 1-(4-Phenoxybutyl)piperidine | 234.3 | 122, 98, 94 | Cleavage of the butyl chain, formation of piperidinomethyl cation, phenol |
Causality and Interpretation:
-
Molecular Ion: The [M+H]⁺ peak is crucial for confirming the molecular weight of the product.
-
Fragmentation Patterns: The fragmentation of N-alkylpiperidines is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen.[5][6] This leads to the formation of a stable iminium ion. For these compounds, a prominent fragment at m/z 98, corresponding to the piperidinomethyl cation ([C₅H₁₀N-CH₂]⁺), is expected from cleavage of the bond between C-1 and C-2 of the propyl chain. Another common fragmentation is the cleavage of the bond between the nitrogen and the propyl chain, leading to the piperidine cation itself (m/z 84) and a charged propyl-nucleophile fragment. The specific fragments arising from the nucleophile portion of the molecule (e.g., m/z 94 for phenol, m/z 124 for p-toluenethiol) are also highly diagnostic.[6][7]
Conclusion
The successful synthesis of derivatives from this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of structural information. By understanding the underlying principles of how molecular structure influences spectral output, researchers can move from simple data collection to confident and insightful structural elucidation. This guide provides a framework for this process, emphasizing a comparative approach to highlight the subtle yet critical differences that confirm the identity and purity of the target molecules.
References
- Breitmaier, E., & Voelter, W. (1978). ¹³C NMR Spectroscopy. Verlag Chemie.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1995).
- Larkin, P. J. (2011).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
- Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]
- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1433-1441. [Link]
Sources
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Characterization of novel compounds derived from 1-(3-Chloropropyl)piperidine hydrochloride
Introduction
The piperidine moiety is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] 1-(3-Chloropropyl)piperidine hydrochloride emerges as a highly versatile and reactive starting material, offering a straightforward entry point for the synthesis of a diverse array of novel compounds with significant therapeutic potential.[3][4] This guide provides an in-depth technical comparison of novel piperidine derivatives synthesized from this key intermediate, with a focus on their application as antitussive and antispasmodic agents. We will delve into the synthetic pathways, compare their performance against established alternatives using experimental data, and provide detailed protocols to enable researchers and drug development professionals to replicate and build upon these findings.
The Synthetic Utility of this compound
The strategic value of this compound lies in its bifunctional nature. The piperidine ring provides a basic nitrogen atom, which can be crucial for receptor interactions and improving aqueous solubility, while the reactive chloropropyl chain allows for facile nucleophilic substitution reactions. This enables the covalent attachment of the 3-(piperidin-1-yl)propyl moiety to a wide range of molecular scaffolds, thereby generating novel chemical entities with diverse pharmacological profiles.
A key synthetic transformation involves the conversion of this compound to the more versatile intermediate, 1-piperidinepropanol. This is typically achieved through a straightforward hydrolysis reaction, followed by neutralization. This intermediate can then be coupled with various acidic or activated functionalities to generate the final target molecules.
Comparative Analysis of Antitussive Agents Derived from Piperidine Scaffolds
A significant area of application for piperidine derivatives is in the development of non-narcotic antitussive agents. Here, we compare a representative compound, Cloperastine , which can be synthesized from a 1-(3-piperidyl)propyl precursor, with the gold-standard opioid antitussive, Codeine , and the common non-opioid, Dextromethorphan .
Mechanism of Action
Cloperastine exhibits a dual mechanism of action, acting both centrally on the cough center in the medulla and peripherally, where it has a mild bronchorelaxant and antihistaminic effect.[5] This multifaceted activity contrasts with Codeine, which primarily acts on opioid receptors in the central nervous system, and Dextromethorphan, which is an NMDA receptor antagonist.[6] The lack of opioid receptor binding by Cloperastine is a significant advantage, as it circumvents the typical side effects associated with narcotic antitussives, such as drowsiness, constipation, and the potential for dependence.[5][6]
Comparative Efficacy and Safety
Clinical and preclinical studies have consistently demonstrated the potent antitussive efficacy of Cloperastine, often comparable or superior to that of Codeine and Dextromethorphan, but with a more favorable safety profile.
| Feature | Cloperastine | Codeine | Dextromethorphan |
| Efficacy (Cough Reduction) | Reduced cough intensity and frequency in 90% and 87% of patients, respectively, by day two.[7] | Judged to have "very good/good" efficacy in 80% of patients.[8] | Significantly more effective than placebo, but less effective than higher doses of itself in some studies.[9] |
| Onset of Action | Rapid onset, with significant improvements observed from the first day of treatment.[6] | Slower onset compared to Levocloperastine (the active isomer of Cloperastine).[8] | Effective, but onset may be slower than Cloperastine. |
| Side Effects | Low incidence of side effects. Drowsiness is not commonly reported.[6][7] | Drowsiness/sedation reported by a significant number of patients.[6][7] | Can cause drowsiness and other CNS effects. |
| Dependence Potential | No narcotic effects or potential for dependency.[5] | Potential for dependence and abuse. | Low, but can be abused at high doses. |
Comparative Analysis of Antispasmodic Agents Derived from Piperidine Scaffolds
The 3-(piperidin-1-yl)propyl moiety is also a key pharmacophore in several potent antispasmodic agents. These drugs are crucial for treating conditions characterized by smooth muscle spasms, such as in the gastrointestinal and urogenital tracts. Here, we compare two such derivatives, Pitofenone and Fenpiverinium , with the classic anticholinergic antispasmodic, Atropine .
Mechanism of Action
Pitofenone exerts a direct musculotropic (papaverine-like) spasmolytic effect, meaning it directly relaxes smooth muscle cells.[3] Fenpiverinium, on the other hand, is a quaternary ammonium compound with potent anticholinergic (muscarinic receptor antagonist) properties.[10] This dual approach of direct muscle relaxation and blockade of nerve impulses is often exploited in combination therapies.[3][11] Atropine is a competitive antagonist of muscarinic acetylcholine receptors.
Comparative Performance
In vitro studies on isolated smooth muscle preparations are standard for quantifying antispasmodic activity.
| Compound | Mechanism of Action | Potency (Illustrative) | Key Features |
| Pitofenone | Musculotropic (Direct smooth muscle relaxant) | Potent antispasmodic activity against acetylcholine-induced contractions.[12] | Often used in combination with anticholinergic agents for a synergistic effect.[3] |
| Fenpiverinium | Anticholinergic (Muscarinic antagonist) | Potent anticholinergic properties.[10] | Quaternary ammonium structure limits CNS penetration. |
| Atropine | Anticholinergic (Muscarinic antagonist) | Well-characterized, potent antispasmodic. | Can have significant systemic side effects (dry mouth, blurred vision, etc.). |
A clinical study comparing a combination of Diclofenac + Pitofenone + Fenpiverinium to Analgin + Pitofenone + Fenpiverinium found the diclofenac combination to be superior in treating biliary and ureteric colic.[13]
Experimental Protocols
Synthesis of 1-Piperidinepropanol from this compound
This protocol outlines the synthesis of a key intermediate for the preparation of the aforementioned therapeutic agents.
Step 1: Hydrolysis of this compound
-
In a round-bottom flask, dissolve this compound in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane).
-
Add a slight molar excess of a base, such as sodium carbonate, to the solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Extraction and Purification
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield crude 1-piperidinepropanol.
-
Purify the crude product by vacuum distillation or column chromatography.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a standard preclinical model for evaluating the efficacy of antitussive agents.[1][10][14][15]
-
House male Hartley guinea pigs individually and allow them to acclimatize.
-
Place an unrestrained guinea pig in a transparent plethysmograph chamber.
-
Administer the test compound (e.g., Cloperastine) or vehicle orally at the desired dose 30-60 minutes before cough induction.
-
Expose the animal to a continuous aerosol of 0.4 M citric acid for a defined period (e.g., 7 minutes) using an ultrasonic nebulizer.
-
Record the number of coughs during the exposure and for a subsequent observation period (e.g., 7 minutes). Coughs can be identified by their characteristic sound and the associated pressure changes in the plethysmograph.
-
Calculate the percentage inhibition of the cough response compared to the vehicle-treated control group.
In Vitro Antispasmodic Activity on Isolated Guinea Pig Ileum
This assay is used to determine the smooth muscle relaxant properties of compounds like Pitofenone and Fenpiverinium.[11][16][17]
-
Euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Allow the tissue to equilibrate under a resting tension of approximately 1 g.
-
Record isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Induce sustained contractions by adding a spasmogen, such as acetylcholine or histamine, to the organ bath.
-
Once the contraction has stabilized, add the test compound in a cumulative manner to obtain a concentration-response curve.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of its maximal relaxant effect).
Visualizations
General Synthetic Pathway from this compound
Caption: Synthetic route from the starting material.
Experimental Workflow for Antitussive Efficacy Testing
Caption: Workflow for the citric acid-induced cough model.
Conclusion
This compound serves as an invaluable and cost-effective starting material for the development of novel therapeutic agents. The derivatives discussed in this guide, exemplified by Cloperastine and the pharmacophores of Pitofenone and Fenpiverinium, highlight the potential for creating compounds with significant antitussive and antispasmodic activities. The comparative data presented herein demonstrates that these novel piperidine derivatives can offer improved efficacy and safety profiles over existing standards of care. The detailed experimental protocols provide a solid foundation for researchers to further explore the vast chemical space accessible from this versatile building block.
References
- A Comparative Meta-Analysis of Cloperastine for Antitussive Efficacy. (2025). BenchChem.
- Aliprandi, P., Castelli, C., Bernorio, S., Dell'Abate, E., & Carrara, M. (2004). Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents. Drugs under experimental and clinical research, 30(5-6), 133–141.
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). BenchChem.
- Pitofenone Drug Information - Indications, Dosage, Side Effects and Precautions. (n.d.). Medindia.
- Fenpiverinium Bromide. (n.d.). BenchChem.
- Catania, M. A., & Cuzzocrea, S. (2011). Pharmacological and clinical overview of cloperastine in treatment of cough. Therapeutics and Clinical Risk Management, 7, 83–92.
- Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough. (2015). Journal of Thoracic Disease, 7(8), 1286–1296.
- Evaluation of In-Vitro Anti-Spasmodic Activity of Methanolic Extract of Bark Part of Albizia odoratissima by using Chicken Ileum. (2025). Research Journal of Pharmacology and Pharmacodynamics.
- levocloperastine in the treatment of chronic nonproductive - cough: comparative efficacy versus standard antitussive agents. (n.d.). Aesculapius Farmaceutici.
- Pharmacological and clinical overview of cloperastine in treatment of cough. (2011). Therapeutics and Clinical Risk Management, 7, 83-92.
- Fenpiverinium. (n.d.). In Wikipedia. Retrieved January 7, 2026.
- To In-vitro Antispasmodic Activity of Aqueous Leaves Extract of Coriandrum sativum (C. sativum) Linn. on Chicken Ileum. (2023). International Journal of Innovative Science and Research Technology, 8(5).
- An In-depth Technical Guide on the Synthesis and Characterization of Cloperastine Hydrochloride. (2025). BenchChem.
- In vitro antispasmodic compounds of the dry extract obtained from Hedera helix. (1998). Planta Medica, 64(5), 428-432.
- evaluation of anti-spasmodic activity of peppermint oil in an isolated chick ileum. (2024).
- Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm. (1999). Indian Journal of Pharmacology, 31(5), 373-375.
- Cass, L. J., & Frederik, W. S. (1954). Evaluation of a new antitussive agent. The New England Journal of Medicine, 249(4), 132–136.
- Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs. (2025). Pharmaceuticals, 18(11), 1563.
- Double Blind, Randomised, Parallel, Prospective, Comparative, Clinical Evaluation of a Combination of Antispasmodic Analgesic Diclofenac + Pitofenone + Fenpiverinium (Manyana vs Analgin + Pitofenone + Fenpiverinium (Baralgan) in Biliary, Ureteric and Intestinal Colic. (1999).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 289, 118213.
- 1-(3-Chloropropyl)piperidine 97 5472-49-1. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). CymitQuimica.
- A Comparative Analysis of the Antitussive Effects of Stemonidine and Tuberostemonine. (2025). BenchChem.
- CN104529943A - Industrial preparation method of cloperastine. (2015).
- Double Blind, Randomised, Parallel, Prospective, Comparative, Clinical Evaluation of a Combination of Antispasmodic Analgesic Diclofenac + Pitofenone + Fenpiverinium (Manyana vs Analgin + Pitofenone + Fenpiverinium (Baralgan) in Biliary, Ureteric and Intestinal Colic. (1999).
Sources
- 1. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 3. Assessment of the cough reflex caused by inhalation of sodium lauryl sulfate and citric acid aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aesculapius.it [aesculapius.it]
- 9. CA2202425A1 - A novel anti-spasmodic and antiinflammatory composition and a process for the manufacture thereof - Google Patents [patents.google.com]
- 10. florajournal.com [florajournal.com]
- 11. phytojournal.com [phytojournal.com]
- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 13. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijisrt.com [ijisrt.com]
- 16. In vitro antispasmodic compounds of the dry extract obtained from Hedera helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrpr.com [ijrpr.com]
The Catalyst's Crucible: A Comparative Guide to Optimizing N-Alkylation with 1-(3-Chloropropyl)piperidine Hydrochloride
Abstract
For researchers, scientists, and professionals in drug development, the efficient formation of carbon-nitrogen bonds is a cornerstone of molecular synthesis. 1-(3-Chloropropyl)piperidine hydrochloride stands as a critical building block, particularly in the synthesis of pharmaceutical agents targeting the central nervous system. Its utility, however, is fundamentally tied to the catalytic strategy employed for its cornerstone reaction: N-alkylation. This guide provides an in-depth, objective comparison of the primary catalytic systems utilized in conjunction with this versatile reagent. By examining the underlying mechanisms, presenting direct experimental comparisons, and providing detailed protocols, this document serves as a practical resource for selecting the optimal catalytic approach to maximize yield, purity, and process efficiency.
Introduction: The Strategic Importance of N-Alkylation
The N-alkylation of heterocyclic amines with haloalkyl reagents like this compound is a pivotal transformation in medicinal chemistry. The resulting tertiary amines are prevalent scaffolds in a multitude of bioactive molecules, including a significant number of antipsychotic and antihistaminic drugs. The choice of catalyst is paramount, dictating not only the reaction's success but also its scalability, cost-effectiveness, and environmental footprint. This guide will focus on two predominant and mechanistically distinct catalytic strategies: Phase-Transfer Catalysis (PTC) and the use of Strong Bases in Aprotic Solvents .
To provide a tangible and data-driven comparison, we will extensively reference the N-alkylation of 2-chlorophenothiazine. This reaction is a well-documented and industrially relevant transformation that serves as an excellent model for comparing the efficacy of different catalytic approaches with haloalkylating agents analogous to our topic compound.
Mechanistic Underpinnings: Two Divergent Paths to a Common Goal
Understanding the "how" behind a catalyst's function is critical to troubleshooting and optimization. The two systems under review operate on fundamentally different principles.
Phase-Transfer Catalysis (PTC): Bridging the Immiscible
In many synthetic setups, the amine nucleophile resides in an organic solvent, while an inexpensive inorganic base (like NaOH) is dissolved in an aqueous phase. The two liquids are immiscible, creating a phase boundary that severely limits the reaction rate. A phase-transfer catalyst is a specialized molecule that overcomes this barrier.[1]
Typically, these are quaternary ammonium or phosphonium salts with both lipophilic (fat-loving) and hydrophilic (water-loving) properties. The catalyst's positively charged cation pairs with the hydroxide anion (OH⁻) from the aqueous phase, shuttling it into the organic phase. Here, the hydroxide deprotonates the amine, activating it for nucleophilic attack on the 1-(3-Chloropropyl)piperidine. The catalyst then transports the leaving group anion (Cl⁻) back to the aqueous phase, completing the catalytic cycle.
Strong Base in Aprotic Solvent: A Homogeneous Approach
This strategy circumvents the issue of immiscibility by employing a single, anhydrous organic solvent, typically a polar aprotic one like N,N-dimethylformamide (DMF). A powerful, non-nucleophilic base, most commonly sodium hydride (NaH), is used to deprotonate the amine substrate directly and irreversibly. This generates a highly reactive anionic nucleophile in solution, which then readily attacks the alkyl halide. The primary driving force is the formation of a stable sodium salt (e.g., NaCl) and hydrogen gas as the only byproduct of the deprotonation step.
Performance Comparison: Experimental Data
The N-alkylation of 2-chlorophenothiazine to produce 2-chloro-10-(3-chloropropyl)phenothiazine, an intermediate for the antipsychotic drug chlorpromazine, provides a direct point of comparison.
Table 1: Comparison of Catalytic Systems for the N-Alkylation of 2-Chlorophenothiazine
| Catalyst System | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammoniumhydrogenosulfate (PTC) | 50% NaOH (aq) | 4-Methylpentan-2-one | Ambient | 48 | ~70 | [2] |
| Sodium Hydride (NaH) | NaH | N,N-dimethylformamide (DMF) | 0 - 20 | 2 | 93 | [1] |
Analysis of Results:
-
Yield: The strong base/aprotic solvent system demonstrates a significantly higher yield (93%) compared to the phase-transfer catalysis method (~70%).[1][2] This is attributable to the essentially complete and irreversible deprotonation of the phenothiazine nitrogen by sodium hydride, creating a high concentration of the reactive nucleophile.
-
Reaction Conditions: The PTC method operates at ambient temperature, which can be advantageous for thermally sensitive substrates.[2] Conversely, the NaH method, while initiated at 0°C, is run at room temperature and is highly exothermic, requiring careful temperature control.[1]
-
Time: The NaH-mediated reaction is substantially faster (2 hours) than the PTC reaction (48 hours), reflecting its higher reactivity.[1][2]
-
Process & Safety Considerations:
-
PTC: This method is generally considered "greener" and safer. It avoids hazardous reagents like sodium hydride and flammable solvents like DMF. The use of an aqueous base and an organic solvent is common in industrial settings.[2]
-
NaH/DMF: Sodium hydride is a highly flammable solid that reacts violently with water, requiring strict anhydrous conditions and careful handling. DMF is a solvent with known toxicity concerns. While highly effective, this method presents greater process safety challenges and requires more specialized equipment.[1]
-
Choosing Your Catalyst: A Deeper Dive
Quaternary Ammonium vs. Phosphonium Salts in PTC
Within the realm of PTC, the two most common catalyst classes are quaternary ammonium ("quat") and phosphonium salts.
-
Thermal Stability: Phosphonium salts exhibit greater thermal stability than their ammonium counterparts. Quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures in the presence of a strong base, which degrades the catalyst. Phosphonium salts are not susceptible to this pathway, making them the superior choice for reactions requiring heat.
-
Activity: The larger, more lipophilic nature of the phosphonium cation can, in some cases, lead to more efficient transfer of the reactant anion into the organic phase, resulting in higher reaction rates or yields.
-
Cost: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogenosulfate, are generally more cost-effective and are suitable for a wide array of transformations under milder conditions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of 2-chlorophenothiazine, illustrating the practical application of the discussed catalytic systems.
Protocol 1: N-Alkylation using Phase-Transfer Catalysis
This protocol is adapted from the synthesis of 2-chloro-10-(3-chloropropyl)phenothiazine.[2]
Materials:
-
2-Chlorophenothiazine (10 mmol, 2.34 g)
-
1-Bromo-3-chloropropane (30 mmol, 4.73 g) - Note: An analogous molar ratio would be used for this compound.
-
Tetrabutylammonium hydrogenosulfate (1 mmol, 0.34 g)
-
4-Methylpentan-2-one (40 mL)
-
50% (by weight) Sodium Hydroxide solution (40 mL)
-
Anhydrous Sodium Sulfate
-
Petroleum Ether & Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenothiazine, 1-bromo-3-chloropropane, and tetrabutylammonium hydrogenosulfate in 40 mL of 4-methylpentan-2-one.
-
Addition of Base: To the vigorously stirred solution, add 40 mL of the 50% sodium hydroxide solution.
-
Reaction: Stir the biphasic mixture vigorously at ambient temperature for 48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic phase.
-
Drying: Dry the organic phase over anhydrous sodium sulfate and filter.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using petroleum ether as the eluant, to obtain pure 2-chloro-10-(3-chloropropyl)phenothiazine.
Protocol 2: N-Alkylation using a Strong Base in an Aprotic Solvent
This protocol is adapted from a high-yield synthesis of 2-chloro-10-(3-chloropropyl)phenothiazine.[1]
Materials:
-
Sodium Hydride (NaH), 55% dispersion in oil (12.4 mmol, 542 mg)
-
Anhydrous N,N-dimethylformamide (DMF) (4.1 mL)
-
2-Chlorophenothiazine (4.28 mmol, 1.00 g)
-
1-Bromo-3-chloropropane (8.99 mmol, 890 µL) - Note: An analogous molar ratio would be used for this compound.
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Sodium Sulfate
-
Hexane & Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the sodium hydride dispersion. Carefully wash the NaH with anhydrous hexane to remove the mineral oil, then suspend it in 4.1 mL of anhydrous DMF.
-
Addition of Reactants: Cool the suspension to 0°C using an ice bath. Add the 2-chlorophenothiazine, followed by the dropwise addition of 1-bromo-3-chloropropane.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Hydrogen gas will be evolved; ensure adequate ventilation to a fume hood.
-
Quenching: After 2 hours, cool the reaction back to 0°C and carefully quench by the slow addition of brine.
-
Work-up: Extract the mixture with diethyl ether. Wash the combined organic layers three times with water.
-
Drying: Dry the organic phase over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue by column chromatography (hexane-EtOAc = 100:1) to yield the product.
Conclusion and Recommendations
The choice between a phase-transfer catalyst and a strong base system for N-alkylation with this compound is a trade-off between reaction efficiency and process safety.
-
For maximum yield and reaction speed , particularly in a laboratory or small-scale setting where appropriate safety measures can be strictly implemented, the sodium hydride/DMF system is demonstrably superior.[1] Its efficacy is unmatched, providing near-quantitative conversion in a fraction of the time.
-
For scalability, process safety, and environmental considerations , Phase-Transfer Catalysis is the more prudent choice.[2] It avoids highly reactive and hazardous materials, operates under milder conditions, and is more amenable to large-scale industrial production. While the yield may be lower, optimization of the PTC catalyst (e.g., screening different quats or phosphonium salts), temperature, and reaction time can often improve the outcome significantly.
Ultimately, the optimal catalyst is context-dependent. For early-stage drug discovery and analog synthesis, the speed of the NaH method may be preferable. For later-stage process development and manufacturing, the safety and robustness of PTC are paramount.
References
Sources
A Comparative Guide to Purity Analysis of 1-(3-Chloropropyl)piperidine Hydrochloride: Titration vs. Chromatographic and Spectroscopic Techniques
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of quality, safety, and efficacy. 1-(3-Chloropropyl)piperidine hydrochloride, a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception.[1] Its purity can significantly impact the yield and impurity profile of the final drug product. This guide provides an in-depth comparison of the classical non-aqueous titration method with modern chromatographic and spectroscopic alternatives for the purity analysis of this critical intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to aid researchers in selecting the most appropriate analytical strategy for their needs.
The Incumbent Method: Non-Aqueous Potentiometric Titration
For decades, non-aqueous titration has been the go-to method for the assay of amine hydrochlorides like this compound, as evidenced by its common citation in supplier specifications.[1][2] This technique is favored for its simplicity, cost-effectiveness, and accuracy when analyzing the bulk substance.
Principle of Analysis
In a non-aqueous environment, the basicity of the piperidine nitrogen is enhanced, and the hydrochloride salt can be effectively titrated as a base. The process typically involves dissolving the sample in a non-aqueous solvent, commonly glacial acetic acid, and titrating with a strong acid, such as perchloric acid. To facilitate the titration of the hydrochloride salt, mercuric acetate is often added to replace the chloride ion with the less basic acetate ion. The endpoint is determined potentiometrically, offering a precise and unambiguous result.
Experimental Protocol: Non-Aqueous Potentiometric Titration
Objective: To determine the purity of this compound.
Instrumentation:
-
Automatic Potentiometric Titrator
-
Glass pH electrode and reference electrode (or a combined pH electrode)
-
Analytical balance (accurate to 0.1 mg)
-
Burette (10 mL or 20 mL, Class A)
Reagents:
-
Perchloric acid, 0.1 N in glacial acetic acid
-
Glacial acetic acid, anhydrous
-
Mercuric acetate solution (5% w/v in glacial acetic acid)
-
Potassium hydrogen phthalate (primary standard)
-
Crystal violet indicator (for visual titration, if desired)
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 700 mg of dried potassium hydrogen phthalate (PHP) into a flask.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Perform a blank titration and make necessary corrections.
-
Calculate the normality of the perchloric acid solution.
Sample Analysis:
-
Accurately weigh approximately 300 mg of this compound into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 10 mL of 5% mercuric acetate solution and stir for 5 minutes.
-
Immerse the electrodes in the solution and titrate potentiometrically with standardized 0.1 N perchloric acid.
-
Record the volume of titrant at the inflection point of the titration curve.
Calculation:
Where:
-
V = Volume of perchloric acid consumed in mL
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of this compound (198.13 g/mol )
-
W = Weight of the sample in mg
Modern Alternatives: A Leap in Specificity and Sensitivity
While titration is a robust method for assaying the bulk material, it lacks the specificity to identify and quantify individual impurities. For a comprehensive understanding of a sample's purity profile, chromatographic and spectroscopic methods are indispensable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically suitable.
Principle of Analysis: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A detector measures the concentration of each component as it elutes from the column. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection.[3]
Experimental Protocol: RP-HPLC with UV Detection (after derivatization)
This protocol is based on methods for similar piperidine-containing compounds and may require optimization.[4][5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Derivatizing agent (e.g., 4-toluenesulfonyl chloride)
-
Triethylamine
Sample Preparation (with derivatization):
-
Accurately weigh about 10 mg of this compound into a vial.
-
Dissolve in a suitable solvent mixture (e.g., acetonitrile/water).
-
Add triethylamine to neutralize the hydrochloride and then add the derivatizing agent.
-
Heat the mixture to complete the reaction.
-
Dilute to a final concentration of approximately 1 mg/mL with the mobile phase.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Dependent on the chromophore introduced by derivatization.
-
Injection Volume: 10 µL.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[6] 1-(3-Chloropropyl)piperidine can be analyzed by GC, often after conversion to its more volatile free base form.
Principle of Analysis: The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. A detector measures the concentration of each component as it elutes.
Experimental Protocol: GC-FID
This protocol is based on methods for similar piperidine derivatives and may require optimization.[7]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable solvent
-
Sodium hydroxide solution (for converting the salt to the free base)
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into a vial.
-
Dissolve in water and add a sodium hydroxide solution to adjust the pH to >11.
-
Extract the free base into dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Injection Volume: 1 µL (split injection).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[8] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Principle of Analysis: An accurately weighed sample of this compound and an internal standard of known purity are dissolved in a deuterated solvent. The ¹H NMR spectrum is recorded under quantitative conditions, and the purity of the sample is calculated by comparing the integral of a characteristic signal from the analyte with that of a signal from the internal standard.
Experimental Protocol: ¹H-qNMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparative Analysis of Methods
| Feature | Non-Aqueous Titration | HPLC | GC | qNMR |
| Principle | Acid-base neutralization | Differential partitioning | Volatility and partitioning | Nuclear magnetic resonance |
| Specificity | Low (assays total base) | High (separates impurities) | High (separates volatile impurities) | High (structure-specific) |
| Sensitivity | Moderate (mg range) | High (µg to ng range) | Very high (ng to pg range) | Moderate (mg range) |
| Quantitation | Absolute (primary method) | Relative (requires standards) | Relative (requires standards) | Absolute (primary method) |
| Sample Throughput | High | Moderate | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | Moderate | High |
| Impurity Profiling | No | Yes | Yes (for volatile impurities) | Yes (for NMR-active impurities) |
| Instrumentation | Simple | Complex | Complex | Very Complex |
Decision-Making Workflow
The choice of analytical method is contingent on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate technique.
Caption: Decision workflow for selecting an analytical method.
Conclusion and Recommendations
The purity analysis of this compound is not a one-size-fits-all endeavor. Each analytical technique offers a unique set of advantages and limitations.
-
Non-aqueous potentiometric titration remains a highly valuable, efficient, and cost-effective method for the routine assay of the bulk material, providing a reliable measure of the total basic content. Its simplicity and high throughput make it ideal for in-process controls and final product release testing where a comprehensive impurity profile is not required.
-
HPLC is the workhorse for impurity profiling, offering the specificity needed to separate and quantify related substances. When coupled with a universal detector or after derivatization, it can also serve as a robust assay method, particularly in a quality control setting where comparison to a well-characterized reference standard is routine.
-
GC is the preferred method for the analysis of volatile impurities, including residual solvents and potential by-products of the synthesis. Its high sensitivity is crucial for detecting trace-level contaminants that could impact the quality of the final product.
-
qNMR stands out as a primary, non-destructive method for determining absolute purity without the need for a specific reference standard of the analyte. It is an invaluable tool for the characterization of reference materials and for orthogonal verification of results obtained by other methods.
For a comprehensive quality assessment of this compound, a multi-faceted approach is recommended. Titration can be employed for routine batch release, while HPLC and GC should be utilized to establish the impurity profile during process development and for stability studies. qNMR serves as the ultimate arbiter for the certification of reference standards and for investigations requiring the highest level of analytical rigor. By understanding the strengths and weaknesses of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of this vital pharmaceutical intermediate.
References
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
- Google Patents. (n.d.).
- European Pharmacopoeia. (2008). Thiamine Hydrochloride Monograph (Ph. Eur. 7.0). [Link]
- ResearchGate. (n.d.).
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
- IntechOpen. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]
- PharmTech. (n.d.).
- ResearchGate. (2018). Theory and practice of pharmacopoeial control of quality of drugs and excipients VIII. End-point indication and other conditions for the titration of primary aromatic amines in the European Pharmacopoeia (Ph. Eur.). [Link]
- ResearchGate. (2025). (PDF)
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
- Scribd. (n.d.).
- Pharmaguideline Forum. (2019).
- U.S. Pharmacopeia. (n.d.). <541> Titrimetry. [Link]
- IJRAR.org. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
- ResearchGate. (2025).
- European Pharmacopoeia. (2014). 2.3.1. Identification reactions of ions and functional groups. [Link]
- PHARMD GURU. (n.d.). 5.
- ASBASJSM College of Pharmacy. (n.d.). Semester –I UNIT 2(b)
- European Pharmacopoeia. (n.d.). European Pharmacopoeia Reagents Guide. [Link]
- American Chemical Society. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- SlideShare. (n.d.). D.
- The Science Company. (n.d.). This compound, 1 gram, Each. [Link]
- European Pharmacopoeia. (n.d.). European Pharmacopoeia 11.3. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Chloropropyl)piperidine hydrochloride
As researchers and developers, our work is predicated on precision, safety, and responsibility. The lifecycle of a chemical reagent does not end when an experiment is complete; its proper disposal is a critical, non-negotiable final step that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, authoritative framework for the proper disposal of 1-(3-Chloropropyl)piperidine hydrochloride (CAS No. 5472-49-1), moving beyond simple checklists to instill a deep understanding of the principles behind these essential procedures.
Understanding the Hazard Profile
This compound is a piperidine derivative containing a chlorinated alkyl chain. While comprehensive toxicological data is not fully available, the available Safety Data Sheets (SDS) and its chemical structure demand a cautious and informed approach.[1] It is classified as a skin and eye irritant.[2][3] The full toxicological impact of ingestion or inhalation has not been completely investigated, necessitating handling procedures that prevent these routes of exposure.[1]
Its structural similarity to other piperidines and chlorinated hydrocarbons suggests that it should be handled with the stringent safety measures applicable to these classes of compounds, which can include acute toxicity and environmental hazards.[4] Therefore, it must be treated as a hazardous substance throughout its lifecycle.
Table 1: Chemical & Safety Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 5472-49-1 | [1][3] |
| EC Number | 226-812-7 | [2][3] |
| Molecular Formula | C₈H₁₆ClN · HCl | [3] |
| Appearance | White to almost white crystals or powder | [2] |
| Known Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) |[2] |
Pre-Disposal Planning & Personal Protective Equipment (PPE)
The foundation of safe disposal is proactive planning and rigorous self-protection. The principle of waste minimization should always be at the forefront of experimental design.
Causality of PPE Selection: The selection of PPE is not arbitrary; it is a direct response to the chemical's known and potential hazards.
-
Eye and Face Protection : To guard against the serious eye irritation hazard, chemical safety goggles are mandatory.[2] A face shield should be used in situations with a higher risk of splashing.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact, which is a known irritant effect.[1][2]
-
Body Protection : A lab coat must be worn to protect against accidental spills. Contaminated clothing must be removed immediately and washed thoroughly before reuse.[1][2]
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH/MSHA-approved N95 dust mask or equivalent respirator should be used to prevent inhalation.[3] All handling of the solid material should ideally occur within a chemical fume hood to minimize dust and vapor accumulation.[1]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical safety goggles; face shield as needed. | Prevents serious eye irritation from dust or splashes.[2] |
| Hand | Chemically resistant gloves (e.g., nitrile). | Prevents skin irritation and potential absorption.[1] |
| Body | Laboratory coat. | Protects skin and clothing from contamination.[4] |
| Respiratory | N95 dust mask (if handling powder outside a fume hood). | Prevents respiratory tract irritation.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the principle that it is a hazardous waste. As the waste generator, you are legally responsible for its proper classification and disposal.
Step 1: Waste Classification
The first and most critical step is to classify the waste. Under the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR Parts 261.3, the generator must determine if a discarded chemical is hazardous.[1] Given that this compound is a chlorinated organic substance, it must be managed as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) department for specific local waste codes.
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Do Not Mix : Never mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[5]
-
Solid Waste : Collect un-used or contaminated solid this compound in its original container or a clearly labeled, clean, dry, and sealable container.[1]
-
Liquid Waste : If the compound is in solution, collect it in a designated, compatible, and properly sealed hazardous waste container. Do not pour it down the drain.[6] Environmental regulations strictly prohibit the release of such chemicals into the sewer system.[7]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
Step 3: Temporary On-Site Storage
Store the sealed waste container in a designated satellite accumulation area. This area must be:
-
Cool, dry, and well-ventilated.[1]
-
Away from heat, sparks, or open flames.[8]
-
In a location that prevents unauthorized access.
Step 4: Final Disposal
The final step is to entrust the waste to a licensed and approved waste disposal company.[2][9] Your institution's EHS department will coordinate the pickup and final disposal, which is typically high-temperature incineration at a permitted facility. Maintain all records and manifests provided by the disposal company as proof of compliance.
Emergency Procedures: Spills and Leaks
Accidents require immediate and correct action to mitigate harm.
-
Evacuate : Immediately alert others and evacuate the immediate area of the spill.
-
Ventilate : Ensure the area is well-ventilated.[1]
-
Protect : Don the appropriate PPE as detailed in Section 2.
-
Contain : For solid spills, carefully sweep up the material, avoiding dust generation.[1] For liquid spills, cover with a non-flammable absorbent material like dry lime, sand, or soda ash.[10]
-
Collect : Place the contained material into a suitable clean, dry, closed container for disposal.[1][10] Label the container as hazardous waste with the chemical name and details of the spill.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Imperatives
The disposal of chemical waste is not merely a best practice; it is a legal requirement. In the United States, the EPA sets the standards for hazardous waste identification and management.[11] However, state and local regulations can be more stringent. It is imperative to consult and adhere to your local, state, and institutional regulations to ensure complete and accurate compliance.[1] Failure to do so can result in significant penalties and environmental harm.
By adhering to this comprehensive guide, you demonstrate a commitment to safety and environmental stewardship, building a culture of trust and responsibility within your laboratory and the broader scientific community.
References
- Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. Cole-Parmer. [Link]
- Piperidine - SAFETY D
- PIPERIDINE - HAZARD SUMMARY. New Jersey Department of Health. [Link]
- Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
- Safety D
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-(3-Chloropropyl)piperidine 97 5472-49-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. epa.gov [epa.gov]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Chloropropyl)piperidine hydrochloride
As professionals in research and drug development, our most critical asset is a safe laboratory environment. The responsible handling of specialized chemical intermediates like 1-(3-Chloropropyl)piperidine hydrochloride (CAS No. 5472-49-1) is paramount. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. The core principle of our approach is that since the toxicological properties of this compound have not been fully investigated, we must adopt a comprehensive and cautious methodology.[1]
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the known hazards is the foundation of any effective safety protocol. This compound is a white crystalline solid that presents specific, documented risks that directly inform our PPE choices.[1] The causality is clear: the identified hazards dictate the required barriers.
| Hazard Classification | GHS Statement | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2][3] | Direct contact can cause inflammation, redness, or discomfort. Impervious gloves and protective clothing are non-negotiable. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[2][3] | The crystalline or powdered form can easily become airborne and contact the eyes, necessitating sealed eye protection. |
| Respiratory Irritation (STOT SE 3) | H335: May cause respiratory irritation[2][4] | Inhalation of dust can irritate the respiratory tract. Engineering controls and, if necessary, respiratory protection are required. |
| Incomplete Toxicological Data | The toxicological properties have not been fully investigated[1] | This is the most critical factor. The absence of data requires us to treat the compound with a higher degree of caution, assuming potential for unknown chronic effects and sensitisation. |
This hazard profile logically leads to the selection of a specific PPE ensemble. The following diagram illustrates this decision-making process.
Caption: Logical flow from hazard identification to PPE selection.
The Core PPE Ensemble: Your First Line of Defense
Based on the hazard assessment, a standard PPE ensemble is required for all handling operations involving this compound.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Tight-sealing, chemical splash goggles meeting EN166 or ANSI Z87.1 standards.[5] | Protects against airborne dust and accidental splashes. Standard safety glasses do not provide an adequate seal and are insufficient. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[6] | Provides a direct barrier against skin irritation.[3] Always inspect gloves for tears or holes before use. |
| Body Protection | Long-sleeved laboratory coat. Consider disposable coveralls for larger quantities or tasks with high splash potential.[7] | Prevents contact with clothing and exposed skin on the arms. |
| Respiratory Control | All handling of the solid must be performed within a certified chemical fume hood.[8][9] | This primary engineering control is essential to prevent inhalation of irritating dust.[2][4] A supplementary N95 dust mask may be considered during initial container opening if dust is anticipated.[4] |
Procedural Guidance: From Lab Bench to Disposal
Properly selected PPE is only effective when integrated into a safe, logical workflow. The following protocols provide step-by-step guidance for key operational stages.
Safe Handling Workflow
The entire handling process must be deliberate and systematic, from preparation to final decontamination.
Caption: A systematic workflow for handling the chemical safely.
Step-by-Step Protocol: PPE Donning and Doffing
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Coveralls: Secure completely.
-
Gloves: Select the correct size and inspect for damage. Pull cuffs over the sleeves of the lab coat.
-
Eye Protection: Place securely and adjust for a comfortable fit.
Doffing (Removing) Sequence:
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of immediately in the designated waste container.
-
Lab Coat/Coveralls: Remove by rolling it inside-out, without touching the exterior surface.
-
Eye Protection: Remove by handling the strap, not the front.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[1][10]
Step-by-Step Protocol: Waste Disposal
Chemical waste generators must adhere to local, regional, and national regulations to ensure complete and accurate classification and disposal.[1][5]
-
Containment: Carefully sweep up any residual solid using a designated brush and pan.[1] Avoid generating dust.[1]
-
Packaging: Place all solid waste, used gloves, and contaminated disposables (e.g., weigh boats, paper towels) into a suitable, clean, dry, and clearly labeled, closed container for disposal.[1][11]
-
Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Drainage Prevention: Under no circumstances should this material or its container be disposed of into drains or the general trash system.[5][11]
Emergency Response: Planning for the Unexpected
In the event of an exposure, immediate and correct action is crucial. All laboratory personnel must know the location and operation of safety showers and eyewash stations.[8][10]
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[1] |
| Skin Contact | Remove all contaminated clothing while flushing the affected skin area with plenty of water for at least 15 minutes, preferably under a safety shower.[1][14] Get medical aid.[1] Wash clothing before reuse.[15] |
| Inhalation | Remove from exposure and move to fresh air immediately.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
By integrating this expert-level understanding of the hazards with disciplined, procedural execution, you can ensure a safe and effective research environment when working with this compound.
References
- Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97% - Cole-Parmer. URL: https://www.coleparmer.com/safety-data-sheets/n-3-chloropropyl-piperidine-hydrochloride-97-31683
- This compound, CAS No. 5472-49-1 - iChemical. URL: https://www.ichemical.com/cas-number-5472-49-1.html
- This compound | 5472-49-1 - TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/p/C2922
- SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride. URL: https://www.fishersci.com/sds/AC10921_5.pdf
- 1-(3-Chloropropyl)piperidine 97 5472-49-1 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/339744
- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/sds/A14057_5.pdf
- SAFETY DATA SHEET - TCI Chemicals. URL: https://www.tcichemicals.com/assets/sds/C2922_EN.pdf
- Safety Guidelines for Handling Chemicals - HPE Support. URL: https://support.hpe.com/hpesc/public/doc/help/A00115383en_us/GUID-07612148-295C-408E-8742-8C8311B9A578.html
- Personal Protective Equipment (PPE) - CHEMM. URL: https://chemm.hhs.gov/ppe.htm
- Personal Protective Equipment | US EPA. URL: https://www.epa.gov/emergency-response/personal-protective-equipment
- piperidine - Report | CAMEO Chemicals | NOAA. URL: https://cameochemicals.noaa.gov/chemical/1517
- This compound 5472-49-1 | TCI Deutschland GmbH. URL: https://www.tcichemicals.com/DE/de/p/C2922
- PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. URL: http://www.cdhfinechemical.com/images/product/msds/285_285_6091-44-7.pdf
- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/sds/AC13180_5.pdf
- 1-(3-Chlorophenyl)piperazine (hydrochloride) - Safety Data Sheet. URL: https://www.caymanchem.com/msdss/19972m.pdf
- This compound | 5472-49-1 - TCI Chemicals. URL: https://www.tcichemicals.com/CN/en/p/C2922
- The importance of Personal Protective Equipment in the handling of chemicals. URL: https://www.dcfinechemicals.com/the-importance-of-personal-protective-equipment-in-the-handling-of-chemicals
- Discover the Various Types of PPE for Optimal Chemical Safety. URL: https://fedsig.com/blog/discover-various-types-ppe-optimal-chemical-safety
- EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo. URL: https://uwaterloo.ca/safety-office/sites/ca.safety-office/files/uploads/files/er_guide_exposures_spills_v.2.0_nov2021.pdf
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. URL: https://www.safety.fsu.edu/safety-manual/chemical-safety-program/chemical-emergencies-exposures-and-spills
- Emergency Procedures for Incidents Involving Chemicals - Research Safety. URL: https://ehs.uky.edu/docs/pdf/ls_emergency_procedures_for_incidents_involving_chemicals_0001.pdf
- Laboratory Chemicals, this compound, 1 gram, Each. URL: https://www.zoro.com/tci-america-laboratory-chemicals-1-3-chloropropylpiperidine-hydrochloride-1-gram-each-c2922/i/G8312068/
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. URL: https://labchem-wako.fujifilm.com/us/sds/W01W0116-1881.pdf
- Safety Data Sheet - Jubilant Ingrevia. URL: https://www.jubilantingrevia.com/uploads/sds/sds_1704195155_PIPERIDINE_HYDROCHLORIDE_SDS.pdf
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound, CAS No. 5472-49-1 - iChemical [ichemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-(3-氯丙基)哌啶 单盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. support.hpe.com [support.hpe.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. This compound | 5472-49-1 | TCI Deutschland GmbH [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
